Ethylenediamine-15N2 dihydrochloride
Description
The exact mass of the compound Ethane-1,2-di(15N2)amine;dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethylenediamine-15N2 dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethylenediamine-15N2 dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethane-1,2-di(15N2)amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8N2.2ClH/c3-1-2-4;;/h1-4H2;2*1H/i3+1,4+1;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHBFEVZJLBKEH-MWLKZMJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[15NH2])[15NH2].Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746145 | |
| Record name | Ethane-1,2-(~15~N_2_)diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84050-98-6 | |
| Record name | Ethane-1,2-(~15~N_2_)diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 84050-98-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Ethylenediamine-15N2 dihydrochloride chemical properties and structure
Topic: Ethylenediamine-15N2 Dihydrochloride: Chemical Properties, Structure, and Synthetic Utility Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals
Structural Characterization, Isotopic Enrichment, and Synthetic Applications
Executive Summary
Ethylenediamine-15N2 dihydrochloride (CAS: 84050-98-6) is a high-value stable isotope-labeled precursor used extensively in structural biology, metabolic tracing, and pharmaceutical development. As the
Chemical Identity & Structural Profile[1][2][3][4][5][6]
The compound consists of an ethylene backbone terminated by two primary amine groups, both enriched with the
Nomenclature and Formula
-
IUPAC Name: Ethane-1,2-diamine-
N2 dihydrochloride -
Linear Formula:
-
Molecular Weight: 135.01 g/mol (Calculated based on
N enrichment >98%)[1]
Physicochemical Properties Table[2]
| Property | Value / Description | Context for Application |
| Appearance | White to off-white crystalline powder | High purity facilitates precise gravimetric preparation.[1] |
| Isotopic Enrichment | Essential for high-sensitivity NMR and clean MS spectral windows.[1] | |
| Melting Point | >300 °C (decomposes) | High thermal stability allows for elevated reaction temperatures.[1] |
| Solubility | Highly soluble in water; sparingly soluble in EtOH | Requires polar solvents or phase transfer catalysts for organic synthesis.[1] |
| Hygroscopicity | Moderate | Store in desiccated environment to prevent water mass error.[1] |
| Acidity (pKa) | ~7.0 and ~10.0 (for conjugate acid) | Dihydrochloride form is acidic; requires in situ neutralization with base (e.g., |
Strategic Applications in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
The
-
Mechanism: Incorporation of Ethylenediamine-15N2 into biomolecules or drug candidates allows for inverse-detected
H- N HSQC/HMQC experiments.[1] -
Utility: It enables the determination of solution-state structures of nitrogen-containing heterocycles and the study of ligand-protein binding events where natural abundance
N (0.37%) is insufficient.
Mass Spectrometry (MS) Internal Standards
-
Quantitative Bioanalysis: The +2 Da mass shift provides a distinct isotopic signature (
) free from interference by naturally occurring isotopes ( is typically low abundance).[1] -
Metabolic Stability: The isotopic label is non-exchangeable (unlike deuterium on labile sites), ensuring the label remains intact during metabolic processing in vivo.
Synthetic Building Block
It is the primary precursor for synthesizing
-
Imidazolines: (e.g., Clonidine analogs) via condensation with aldehydes or esters.[1]
-
Pyrazines: Via condensation with 1,2-dicarbonyls.[1]
-
Macrocycles: Such as cyclam derivatives for metal chelation.[1]
Visualization: Structural & Functional Logic[2]
The following diagram illustrates the chemical structure and the logical flow of its applications in drug discovery.
Figure 1: Structural identity and functional mapping of Ethylenediamine-15N2 dihydrochloride in analytical and synthetic workflows.
Representative Experimental Protocol
Synthesis of N -Labeled 2-Phenyl-2-Imidazoline
Context: This protocol demonstrates the conversion of Ethylenediamine-15N2 dihydrochloride into a pharmacologically relevant imidazoline scaffold using an iodine-mediated oxidative cyclization.[1] This method avoids harsh conditions and utilizes the salt form directly.[1]
Reagents:
-
Ethylenediamine-15N2 dihydrochloride (1.0 equiv)
-
Benzaldehyde (1.0 equiv)
-
Iodine (
) (1.25 equiv) -
Potassium Carbonate (
) (3.0 equiv) -
tert-Butanol (
-BuOH) (Solvent)
Methodology:
-
Neutralization & Mixing:
-
In a round-bottom flask, suspend Ethylenediamine-15N2 dihydrochloride (135 mg, 1.0 mmol) and
(414 mg, 3.0 mmol) in -BuOH (10 mL). -
Stir at room temperature for 15 minutes. The base neutralizes the HCl, liberating the free
N-diamine in situ. -
Expert Insight: Using the salt with in situ neutralization is safer than handling the volatile, fuming free base.
-
-
Cyclization:
-
Add Benzaldehyde (106 mg, 1.0 mmol) and Iodine (317 mg, 1.25 mmol).
-
Heat the mixture to 70°C under an inert atmosphere (
) for 3–5 hours. -
Mechanism:[2][1][3][4][5] The reaction proceeds via the formation of a diimine intermediate, followed by iodination and intramolecular nucleophilic attack by the second nitrogen.
-
-
Work-up:
-
Cool to room temperature.[1][6] Quench with saturated aqueous
(sodium thiosulfate) to remove excess iodine (color changes from dark brown to clear/yellow).[1] -
Extract with chloroform (
) or dichloromethane ( ) (3 x 15 mL).[1] -
Dry the organic layer over anhydrous
and concentrate under reduced pressure.[1]
-
-
Validation (Self-Validating Step):
-
NMR Check: Acquire a
H NMR spectrum. The C4/C5 protons of the imidazoline ring (approx.[1] 3.0–4.0 ppm) should show complex splitting due to coupling with the N nuclei ( Hz if protonated, or via coupling). -
MS Check: Confirm the molecular ion
.[1] For 2-phenyl-2-imidazoline ( ), the unlabeled mass is ~146. With two N atoms, the target mass is 148.08 .
-
Visualization: Synthesis Workflow
Figure 2: Synthetic pathway for converting Ethylenediamine-15N2 dihydrochloride into labeled heterocycles.
Safety & Handling
-
Hazards: Ethylenediamine-15N2 dihydrochloride is an irritant and a sensitizer .[1][7]
-
Storage: Hygroscopic. Store in a tightly closed container in a dry, well-ventilated place. Recommended storage temperature: Room temperature (or desiccant cabinet).[1]
-
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (contains Nitrogen and Chlorine).[1]
References
-
Sigma-Aldrich. Ethylenediamine-15N2 dihydrochloride Product Specification. Merck KGaA.[1] Link
-
Ishihara, M., & Togo, H. (2007).[1][6] An Efficient Preparation of 2-Imidazolines from Aldehydes and Ethylenediamine with tert-Butyl Hypochlorite. Synthesis, 2007(13), 1939-1942. Link
-
PubChem. Ethylenediamine Dihydrochloride (Compound Summary). National Library of Medicine.[1] Link
-
Sayama, S. (2006).[1][6] Synthesis of 2-Imidazolines and 2-Oxazolines from Carboxylic Acids and Diamines/Amino Alcohols. Synlett, 2006(10), 1479-1484. Link
-
NIST Chemistry WebBook. Ethylenediamine dihydrochloride Spectral Data. National Institute of Standards and Technology.[1] Link
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- 4. Efficient and Inexpensive Synthesis of 15N-Labeled 2-Azido-1,3-dimethylimidazolinium Salts Using Na15NO2 Instead of Na15NNN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Properties, Chemical Reactivities of 2-Imidazoline_Chemicalbook [chemicalbook.com]
- 6. 2-Imidazoline synthesis [organic-chemistry.org]
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- 8. chembk.com [chembk.com]
Physical properties of Ethylenediamine-15N2 dihydrochloride
An In-Depth Technical Guide to the Physical Properties of Ethylenediamine-15N2 Dihydrochloride
Introduction
Ethylenediamine-15N2 dihydrochloride is a stable isotope-labeled form of ethylenediamine dihydrochloride, a compound with significant utility in chemical synthesis and pharmaceutical applications.[1][2] The incorporation of the heavy isotope of nitrogen, ¹⁵N, transforms this simple organic salt into a powerful analytical tool, particularly for researchers, scientists, and drug development professionals.[3][4] Its primary value lies in its application as an internal standard or tracer in studies analyzed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4][5]
This guide provides a comprehensive exploration of the core physical properties of Ethylenediamine-15N2 dihydrochloride. Moving beyond a simple recitation of data, we will delve into the causality behind its characteristics, the analytical methodologies for its characterization, and the practical implications for its use in a laboratory setting. The insights provided are grounded in established scientific principles to ensure accuracy and reliability for its application in demanding research environments.
Section 1: Chemical Identity and Core Physical Properties
The foundational characteristics of a compound dictate its handling, storage, and application. Ethylenediamine-15N2 dihydrochloride is a white to off-white crystalline solid, a physical form common for organic salts.[1][6] It possesses a slight amine-like odor.[1][6] One of its most critical physical properties is its hygroscopicity; the compound readily absorbs moisture from the atmosphere.[1][6][7] This necessitates stringent storage conditions in a cool, dry, well-ventilated area, with containers kept tightly closed to prevent degradation and maintain sample integrity.[7][8][9]
The presence of the two ¹⁵N isotopes results in a distinct molecular weight increase of approximately two atomic mass units compared to its unlabeled counterpart, a key feature for its use in mass spectrometry.[10]
| Property | Ethylenediamine-15N2 Dihydrochloride | Ethylenediamine Dihydrochloride (Unlabeled) | Rationale for Difference / Comment |
| Chemical Formula | H₂¹⁵NCH₂CH₂¹⁵NH₂ · 2HCl[10] | H₂NCH₂CH₂NH₂ · 2HCl[11] | Isotopic labeling of both nitrogen atoms. |
| CAS Number | 84050-98-6[10] | 333-18-6[1][7][8][11][12] | Unique identifier for the isotopically labeled variant. |
| Molecular Weight | ~135.01 g/mol [10] | ~133.02 g/mol [9][13][14][15] | The addition of one neutron to each of the two nitrogen atoms. |
| Appearance | White to off-white crystalline solid/powder.[1][6][8] | White to off-white crystalline solid/powder.[1][6][8] | Isotopic labeling does not affect macroscopic appearance. |
| Melting Point | >300 °C[8][11] | >300 °C[8][11] | Strong ionic bonds in the crystal lattice result in a high melting point. |
| Solubility | Highly soluble in water.[1][16] | Highly soluble in water.[1][16] | The ionic nature of the dihydrochloride salt facilitates dissolution in polar solvents.[1] |
| Stability | Stable under normal conditions.[6][8] | Stable under normal conditions.[6][8] | Store in a cool, dry place away from strong oxidizing agents.[1][8] |
| Hygroscopicity | Hygroscopic.[1][6][7] | Hygroscopic.[1][6][7] | Readily absorbs moisture from the air; requires desiccation. |
Section 2: The Significance of ¹⁵N Isotopic Labeling
The deliberate replacement of the naturally abundant ¹⁴N isotope (99.63% abundance) with ¹⁵N (0.37% abundance) is the defining feature of this compound, unlocking advanced analytical capabilities. The rationale is rooted in the nuclear properties of these isotopes.
-
Expertise in Application: The ¹⁴N nucleus has a nuclear spin (I) of 1, which gives it a quadrupole moment. In NMR spectroscopy, this leads to significant signal broadening, often rendering the signals undetectable or difficult to interpret. In stark contrast, the ¹⁵N nucleus has a nuclear spin of 1/2 , similar to ¹H and ¹³C.[3][17] This property results in sharp, well-resolved NMR signals, making it an ideal probe for detailed molecular structure analysis and the study of intermolecular interactions.[17]
-
Trustworthiness in Tracing: As a stable, non-radioactive isotope, ¹⁵N provides a safe and effective means to trace the metabolic fate of molecules in biological systems.[3][18] When Ethylenediamine-15N2 dihydrochloride is incorporated into a larger drug candidate or used as a reagent, the ¹⁵N label acts as a unique signature that can be unambiguously tracked through complex biological matrices, providing crucial data for ADME (absorption, distribution, metabolism, and excretion) studies.[3]
Section 3: Spectroscopic and Spectrometric Characterization
Characterization of Ethylenediamine-15N2 dihydrochloride relies on techniques that can discern the isotopic label. The following protocols are foundational for verifying the identity, purity, and structure of the compound.
Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for confirming isotopic incorporation. The presence of two ¹⁵N atoms results in a predictable mass increase.
-
Causality of the Method: The principle is straightforward: the mass-to-charge ratio (m/z) of the labeled molecule will be two units higher than its unlabeled analog.[10] This "M+2" peak is the unequivocal signature of the desired product. This technique is not just for identification; in quantitative studies, the labeled compound serves as an ideal internal standard, as its chemical behavior is nearly identical to the native analyte, but it is distinguishable by mass.
-
Experimental Protocol: GC-MS Verification
-
Derivatization (Self-Validating Step): Due to the low volatility of the salt, derivatization is often required for GC-MS. A well-established method involves reaction with phthalaldehyde.[19] This step is self-validating; the reaction proceeds with both labeled and unlabeled compounds, and the resulting derivatives will maintain the M+2 mass difference.
-
Sample Preparation: Dissolve a small quantity (~1 mg) of Ethylenediamine-15N2 dihydrochloride in 1 mL of methanol. In a separate vial, prepare an equivalent solution of the unlabeled standard.
-
GC-MS Parameters:
-
Data Analysis: Compare the mass spectra of the labeled and unlabeled samples. The molecular ion peak for the derivatized labeled compound should be 2 Da higher than that of the unlabeled standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information and confirms the position of the isotopic label.
-
Causality of the Method: The ¹⁵N isotope's spin of 1/2 allows for its direct observation and for participation in through-bond couplings with adjacent protons (¹H) and carbons (¹³C). Two-dimensional experiments like the Heteronuclear Single Quantum Coherence (HSQC) experiment are particularly powerful, correlating the chemical shifts of directly attached ¹H and ¹⁵N nuclei, confirming that the label is on the nitrogen atoms.[20]
-
Experimental Protocol: [¹H,¹⁵N]-HSQC Spectrum Acquisition
-
Sample Preparation: Dissolve 5-10 mg of Ethylenediamine-15N2 dihydrochloride in 0.6 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
Acquisition:
-
Acquire standard 1D ¹H and ¹³C spectra for initial verification. The ¹H spectrum is expected to show a singlet for the four equivalent methylene protons.[21]
-
Set up a standard gradient-selected [¹H,¹⁵N]-HSQC experiment.
-
Set the ¹⁵N spectral width to encompass the expected chemical shift range for aliphatic amines.
-
-
Data Analysis: Process the 2D data. A cross-peak in the spectrum will appear at the coordinate corresponding to the ¹H chemical shift of the amine protons and the ¹⁵N chemical shift of the labeled nitrogens, providing unambiguous confirmation of the H-N bond and the location of the label.
-
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of chemical bonds.
-
Experimental Protocol: KBr Pellet Method
-
Sample Preparation: Thoroughly grind 1-2 mg of Ethylenediamine-15N2 dihydrochloride with ~200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet. The transparency is a self-validating check of proper sample preparation.
-
Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum from 4000 to 400 cm⁻¹.
-
Data Analysis: Compare the acquired spectrum to a reference spectrum of unlabeled ethylenediamine dihydrochloride.[13] Look for shifts to lower wavenumbers in the regions associated with N-H stretching (~3400-3200 cm⁻¹) and N-H bending (~1600 cm⁻¹).
-
Section 4: Practical Considerations for Laboratory Use
Handling and Storage
The hygroscopic nature of this compound is its most significant handling challenge.[7][22]
-
Storage: Store in a tightly sealed container in a desiccator containing a drying agent (e.g., silica gel or Drierite). For long-term storage, consider placing the container inside a sealed bag with a desiccant pouch, stored in a cool, dark place.
-
Handling: Weighing and handling should be performed as quickly as possible to minimize exposure to atmospheric moisture. For highly sensitive applications, use of a glovebox with a dry atmosphere (nitrogen or argon) is recommended.
Safety and Toxicology
While the isotopic label does not alter the chemical toxicity, the parent compound's hazards must be respected. Ethylenediamine dihydrochloride is harmful if swallowed and causes skin and serious eye irritation.[6][8][10]
Conclusion
Ethylenediamine-15N2 dihydrochloride is more than a simple chemical; it is a precision tool engineered for advanced analytical challenges. Its physical properties—a stable, hygroscopic solid with high water solubility—are straightforward, yet it is the invisible isotopic label that imparts its true value. A thorough understanding of its mass spectrometric and NMR spectroscopic characteristics is essential for leveraging its full potential in drug development and metabolic research. By employing the rigorous characterization protocols and adhering to the practical handling guidelines detailed in this guide, researchers can ensure the integrity of their materials and the trustworthiness of their results, ultimately accelerating scientific discovery.
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- Thermo Fisher Scientific. (2009, September 22). SAFETY DATA SHEET - Ethylenediamine dihydrochloride.
- PMC. (2023, May 10). The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization.
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- CDH Fine Chemical. (n.d.). ETHYLENEDIAMINE DIHYDROCHLORIDE CAS No 333-18-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.
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- PubMed. (2024, February 22). Analytical determination of ethylenediamine impurity in tripelennamine hydrochloride by gas chromatography-mass spectrometry using phthalaldehyde as the derivatizing agent.
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- Thermo Scientific Chemicals. (n.d.). N-(1-Naphthyl)ethylenediamine, dihydrochloride, 98+%, ACS reagent 5 g.
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Technical Guide: Ethylenediamine-15N2 Dihydrochloride (CAS 84050-98-6)
Executive Summary
Ethylenediamine-15N2 dihydrochloride (
This guide provides a rigorous technical framework for handling, converting, and deploying CAS 84050-98-6 in high-stakes research environments.
Part 1: Chemical Profile & Isotopic Specifications
| Property | Specification |
| CAS Number | 84050-98-6 |
| Chemical Formula | |
| Molecular Weight | 135.01 g/mol |
| Isotopic Enrichment | |
| Appearance | White crystalline solid |
| Solubility | Highly soluble in water; insoluble in non-polar organic solvents |
| Hygroscopicity | High (Requires desiccation) |
| Acidity (pKa) | ~7.0 and ~10.0 (for the conjugate acid of the free base) |
Storage Directive: Store at room temperature in a desiccator. The dihydrochloride salt is stable but hygroscopic. Exposure to moisture leads to clumping and weighing errors, critical in stoichiometric labeling reactions.
Part 2: Critical Protocol – Preparation of the Free Base
Most organic syntheses (e.g., condensation with aldehydes) and coordination chemistries require the free amine form. The dihydrochloride salt is unreactive as a nucleophile.
Mechanism
Step-by-Step Methodology
-
Dissolution: Dissolve 1.0 g (7.4 mmol) of Ethylenediamine-15N2 dihydrochloride in a minimum volume (approx. 2-3 mL) of deionized water.
-
Neutralization: Cool the solution to 0°C in an ice bath. Slowly add Potassium Hydroxide (KOH) pellets or a 50% NaOH solution until the pH reaches >12. The solution will become viscous.
-
Extraction:
-
Add 10 mL of Toluene or Dichloromethane (DCM).
-
Vigorously stir/shake for 5 minutes.
-
Note: Ethylenediamine is highly water-soluble. Multiple extractions (5x) are required to recover the free base efficiently.
-
-
Drying: Combine organic layers and dry over anhydrous Sodium Sulfate (
) for 30 minutes. -
Isolation: Filter the desiccant and concentrate the solvent under reduced pressure (carefully, as the free base is volatile; bp ~116°C).
-
Alternative: Use the dried organic solution directly for the next step to prevent volatility losses.
-
Part 3: Core Application – Synthesis of -Labeled Metallodrugs
One of the most authoritative uses of this compound is in the synthesis of labeled platinum-based anticancer drugs (e.g.,
Workflow Diagram
Caption: Synthesis workflow for Platinum-15N-Ethylenediamine complexes, enabling NMR-based metabolic tracking.
Experimental Protocol: Synthesis of [Pt( -en)Cl ]
Rationale: The kinetic inertness of Platinum(II) requires precise pH control to ensure the ethylenediamine acts as a bidentate ligand without polymerizing.
-
Reagent Prep: Dissolve
(1 eq) in water. -
Ligand Addition: Add the freshly prepared Ethylenediamine-15N2 free base (1.05 eq) to the platinum solution.
-
Reaction: Stir at room temperature for 24 hours. The yellow solution will slowly deposit a yellow precipitate (the dichloro complex).
-
Purification: Filter the yellow solid, wash with cold water, ethanol, and diethyl ether.
-
Characterization:
- NMR: Confirm coordination geometry.
-
NMR: Expect a significant coordination shift (typically -30 to -40 ppm relative to free amine) and
coupling satellites ( ).
Part 4: Core Application – Synthesis of -Imidazolines
Imidazolines are privileged scaffolds in medicinal chemistry (e.g., adrenergic receptor agonists). Using
Reaction Logic
Protocol: Condensation with Aldehydes
-
Mixing: Combine Ethylenediamine-15N2 (free base) with an aldehyde (e.g., Benzaldehyde) (1:1 molar ratio) in anhydrous Ethanol.
-
Cyclization: Stir at 0°C for 30 minutes, then add N-Bromosuccinimide (NBS) or
as an oxidative cyclizing agent if forming the imidazole directly, or simply reflux to form the imidazolidine intermediate. -
Reflux: Heat to 70°C for 3-4 hours.
-
Workup: Quench with
(if iodine used), extract with DCM, and purify via silica gel chromatography.
Part 5: Analytical Validation (QC)
Trustworthiness in isotopic labeling depends on verifying the enrichment level and chemical purity.
Mass Spectrometry (LC-MS)
-
Method: Direct infusion ESI-MS (Positive Mode).
-
Target: Look for the [M+H]
peak at 63.1 m/z (Calculated: 60.05 (unlabeled) + 2.0 (isotopes) + 1.0 (proton) = 63.05). -
Purity Check: The presence of M+1 (62 m/z) or M (61 m/z) peaks indicates isotopic dilution.
NMR Spectroscopy
-
Reference Standard: Nitromethane (0 ppm) or Liquid Ammonia.
-
Observation:
-
Free Dihydrochloride: Single resonance (due to symmetry) at approx. -350 ppm (relative to nitromethane) or ~30 ppm (relative to
), depending on pH. -
Coupling: In
NMR, the methylene protons ( ) will appear as a doublet or pseudo-triplet due to coupling (approx 70-75 Hz), confirming the attachment.
-
QC Workflow Diagram
Caption: Quality Control decision tree for verifying isotopic purity and chemical structure.
References
-
Sigma-Aldrich. Ethylenediamine-15N2 dihydrochloride Product Specification. Merck KGaA.
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9521, Ethylenediamine dihydrochloride.
-
Bartholomew, L., et al. (2024). 14N to 15N Isotopic Exchange of Nitrogen Heteroaromatics through Skeletal Editing. Journal of the American Chemical Society.[2]
-
Koder, R. L., et al. 15N Solid-state NMR provides a sensitive probe of oxidized flavin reactive sites. NIH/PubMed Central.
-
BenchChem. Application Notes and Protocols for the Synthesis of Substituted Imidazoles.
Sources
Technical Guide: Synthesis and Mechanism of Ethylenediamine-15N2 Dihydrochloride
Executive Summary
Ethylenediamine-15N2 dihydrochloride (
This guide details a high-fidelity synthesis designed to maximize isotopic conservation (>98% atom economy regarding
Part 1: Strategic Utility in Drug Development
Before detailing the synthesis, it is vital to understand why this specific isotopologue is synthesized.
NMR-Driven Fragment Screening
In Fragment-Based Drug Discovery (FBDD),
-
Artifact-Free Binding Detection: Utilizing
HSQC (Heteronuclear Single Quantum Coherence) experiments to filter out non-specific binding. -
Long-Range Coupling: Detection of scalar couplings (
) across the drug scaffold to verify regio-chemistry during lead optimization.
Quantitative Bioanalysis (DMPK)
-
Internal Standards: The
Dalton mass shift provides a chemically identical but mass-differentiated internal standard for LC-MS/MS quantification of ethylenediamine-derived drugs in plasma, eliminating matrix effects.
Part 2: Synthesis Protocol (The Core)[1]
Objective: Synthesize Ethylenediamine-15N2 (
Reagents & Stoichiometry Table
| Reagent | MW ( g/mol ) | Equivalents | Role |
| Potassium Phthalimide- | ~186.2 | 2.05 | Isotope Source (Nucleophile) |
| 1,2-Dibromoethane | 187.86 | 1.00 | Electrophile (Linker) |
| DMF (Anhydrous) | - | Solvent | Polar Aprotic Medium |
| Hydrazine Hydrate | 50.06 | 2.20 | Deprotection Agent |
| HCl (conc.) | 36.46 | Excess | Salt Formation |
Workflow Diagram
The following diagram illustrates the critical pathway from isotopic source to stable salt.
Caption: Figure 1. Double Gabriel Synthesis workflow preventing polyalkylation and conserving 15N.
Step-by-Step Methodology
Step 1: Formation of 1,2-Bis(phthalimido)ethane-
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Dissolution: Charge the flask with Potassium Phthalimide-
(2.05 eq) and anhydrous DMF (5 mL per gram of imide). Heat to 90°C to ensure partial solubility. -
Alkylation: Add 1,2-Dibromoethane (1.0 eq) dropwise over 30 minutes.
-
Note: Dibromoethane is preferred over dichloroethane due to the better leaving group ability of bromide (
), accelerating the reaction at lower temperatures to minimize thermal degradation.
-
-
Reaction: Heat the mixture to 100-110°C for 4-6 hours. The mixture will become thick as KBr precipitates.
-
Workup: Pour the hot reaction mixture into ice-cold water. The bis-phthalimide intermediate is insoluble in water and will precipitate as a white solid.
-
Purification: Filter the solid, wash copiously with water (to remove DMF and KBr), and wash with cold ethanol. Dry in a vacuum oven at 60°C.
Step 2: Deprotection (Ing-Manske Procedure)
-
Suspension: Suspend the dried 1,2-Bis(phthalimido)ethane-
in ethanol (10 mL/g). -
Cleavage: Add Hydrazine Hydrate (2.2 eq).
-
Reflux: Heat to reflux. Within 1 hour, the solution usually clears, followed by the heavy precipitation of phthalhydrazide (byproduct). Continue reflux for 3 hours to ensure total cleavage.
-
Isolation: Cool to room temperature. Acidify carefully with concentrated HCl to pH < 1. This stabilizes the amine and helps precipitate the phthalhydrazide completely.
-
Filtration: Filter off the insoluble phthalhydrazide byproduct. Retain the filtrate (containing the product).
Step 3: Salt Formation
-
Concentration: Concentrate the filtrate under reduced pressure to remove ethanol/water.
-
Crystallization: Dissolve the residue in a minimum amount of hot methanol. Add diethyl ether dropwise until turbidity is observed. Cool to 4°C.
-
Collection: Collect the white crystalline Ethylenediamine-15N2 dihydrochloride by filtration. Store in a desiccator (hygroscopic).
Part 3: Mechanistic Insight
The purity of the final product relies on two distinct mechanisms: the
The Double Attack
The phthalimide anion acts as a "masked" ammonia. Being bulky and having the negative charge delocalized over two carbonyls, it acts as a controlled nucleophile.
-
First Attack: Displaces the first bromide.
-
Second Attack: The second phthalimide molecule displaces the second bromide.
-
Crucial Detail: The steric bulk of the phthalimide prevents the nitrogen from attacking a second alkyl halide molecule, effectively stopping the reaction at the primary amine stage (protected).
The Ing-Manske Deprotection
This is the critical step for isotope recovery. Hydrazine is a potent alpha-effect nucleophile.
Caption: Figure 2.[2] Ing-Manske mechanism showing hydrazine displacing the target amine via cyclization.
Mechanism Description:
-
Hydrazine attacks one of the imide carbonyls.
-
The ring opens to form an intermediate hydrazide.
-
The free
group of the hydrazide attacks the second carbonyl group intramolecularly. -
This cyclization is thermodynamically driven by the formation of the stable, aromatic 1,4-phthalazinedione (phthalhydrazide) system, expelling the
-labeled amine.
Part 4: Application Protocol (Drug Scaffold Synthesis)
Scenario: Synthesis of a
Protocol:
-
Free Basing: Dissolve Ethylenediamine-15N2 dihydrochloride (1.0 mmol) in dry methanol. Add NaOMe (2.0 mmol) to generate the free diamine in situ.
-
Condensation: Add the desired aldehyde (e.g., benzaldehyde, 1.0 mmol) and NBS (N-Bromosuccinimide) as an oxidant, or use a carboxylic acid derivative.
-
Cyclization: For direct imidazoline formation, react the free diamine with a nitrile (Pinner reaction conditions) or an imino ether.
-
Reaction:
.
-
-
Validation: The resulting product will show a doublet in
-NMR for the backbone due to coupling with ( ), confirming incorporation.
Part 5: Quality Control & Safety
Characterization Data
| Test | Expected Result | Method |
| Appearance | White crystalline solid | Visual |
| Melting Point | >300°C (sublimes/decomposes) | Capillary |
| 400 MHz | ||
| Single peak (referenced to | Inverse Gated | |
| Isotopic Enrichment | >98 atom % | HRMS / NMR |
Safety & Handling (E-E-A-T)
-
Toxicity: Ethylenediamine is a sensitizer and corrosive.[3] The dihydrochloride salt is less volatile but still an irritant.
-
Hygroscopicity: The salt is extremely hygroscopic. Weighing must be done quickly or in a glovebox to prevent stoichiometry errors in downstream reactions.
-
Hydrazine: Hydrazine hydrate is a known carcinogen and highly toxic. All deprotection steps must occur in a fume hood. Quench hydrazine waste with bleach (hypochlorite) before disposal.
References
-
Gabriel, S. (1887). "Ueber die Darstellung primärer Amine aus den entsprechenden Halogenverbindungen." Berichte der deutschen chemischen Gesellschaft, 20(2), 2224-2236. Link
-
Ing, H. R., & Manske, R. H. (1926).[4][5] "A modification of the Gabriel synthesis of amines."[5][6][7] Journal of the Chemical Society, 2348-2351. Link
- Khan, M. N. (1995). "Kinetics and mechanism of the alkaline hydrolysis of phthalimide." Journal of Organic Chemistry, 60, 4536.
-
Wishart, D. S., et al. (2022). "HMDB 5.0: the Human Metabolome Database for 2022." Nucleic Acids Research. (Reference for endogenous ethylenediamine detection). Link
-
Sigma-Aldrich. "Ethylenediamine dihydrochloride Safety Data Sheet." Link
Sources
- 1. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. lobachemie.com [lobachemie.com]
- 4. researchgate.net [researchgate.net]
- 5. Gabriel Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Advanced Applications of Stable Isotope Labeling in Biochemistry
From Quantitative Proteomics to De Novo Drug Design
Executive Summary
Stable isotope labeling (SIL) has evolved from a niche structural biology tool into a fundamental pillar of modern biochemistry and drug development. By substituting atoms with their non-radioactive, heavier isotopes (
The Physics of Precision: Isotope Effects & Selection
The utility of stable isotopes rests on two distinct physical phenomena: Mass Shift and the Kinetic Isotope Effect (KIE) .
-
Mass Shift: Used in Proteomics and MFA. The neutron addition increases mass (
Da for ) detectable by Mass Spectrometry (MS) or alters magnetic spin properties for NMR ( for vs for ). -
Kinetic Isotope Effect (KIE): Used in Drug Design.[1][2][3][4] The Carbon-Deuterium (C-D) bond has a lower zero-point energy than the C-H bond, making it stronger and harder to break.[1][5]
-
Primary KIE: If C-H cleavage is the rate-determining step (RDS) in a metabolic reaction (e.g., CYP450 oxidation), substituting Deuterium can significantly reduce the reaction rate (
).
-
Quantitative Proteomics: The SILAC Ecosystem
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) remains the gold standard for in vivo quantitative proteomics due to its early-stage mixing, which minimizes technical variability compared to post-lysis chemical labeling (e.g., TMT).
Mechanistic Logic: Why Arginine and Lysine?
SILAC almost exclusively utilizes
-
Causality: Trypsin, the primary protease in bottom-up proteomics, cleaves specifically at the C-terminus of Arg and Lys.
-
Result: Every tryptic peptide (except the C-terminal peptide of the protein) will contain exactly one labeled amino acid. This ensures a predictable mass shift and uniform ionization efficiency between "Heavy" and "Light" peptides.
Critical Protocol: The Adaptation Phase
Failure to achieve >95% incorporation is the most common cause of SILAC data artifacts.
| Step | Action | Technical Rationale |
| 1 | Media Prep | Use dialyzed FBS (cutoff 10 kDa) to remove endogenous light amino acids that would dilute the label. |
| 2 | Seeding | Seed cells at low density (20%) in Heavy (Arg10/Lys8) and Light (Arg0/Lys0) media. |
| 3 | Passaging | Maintain log-phase growth for at least 5-6 cell doublings . |
| 4 | QC Check | Self-Validating Step: Lyse a small aliquot of Heavy cells. Digest and run LC-MS.[6] Check the ratio of Heavy/Light peaks for high-abundance proteins (e.g., Actin). Unlabeled peaks should be <5%. |
| 5 | Proline Check | Expert Insight: Check for "Arginine-to-Proline conversion." Excess Arginine can be metabolically converted to Proline, splitting the heavy signal. If observed, titrate Arginine concentration down or add Proline to the media. |
Visualization: SILAC Workflow
The following diagram illustrates the differential workflow where mixing occurs before sample processing, eliminating downstream variability.
Caption: Comparative workflow for SILAC. Early mixing (blue node) removes handling errors associated with separate lysis and digestion steps.
Metabolic Flux Analysis (13C-MFA)
While proteomics measures protein abundance, it does not measure enzymatic activity. 13C-MFA is the only technique that quantifies the actual rate of turnover (flux) through metabolic pathways.[7]
Tracer Selection Strategy
The choice of labeled glucose determines the resolution of the flux map.
-
[U-13C] Glucose (Uniform): Best for global enrichment checks and polymer synthesis rates (RNA/Protein).
-
[1,2-13C] Glucose: Essential for distinguishing Glycolysis from the Pentose Phosphate Pathway (PPP). The first carbon is lost as CO2 in the oxidative PPP, altering the isotopomer distribution downstream.
Workflow: The Isotopomer Logic
Unlike simple enrichment, MFA relies on Mass Isotopomer Distribution (MID) vectors.
-
Steady State: Cells must be in metabolic steady state (constant growth/uptake rates).
-
Quenching: Metabolism is halted instantly (e.g., -80°C Methanol) to preserve metabolite pools.
-
MS Measurement: Measure the M+0, M+1, M+2... ratios for key metabolites (Pyruvate, Lactate, Glutamate).
-
Computational Fit: Software (e.g., INCA, Metran) iterates flux values until the simulated MID matches the experimental MID.
Caption: 13C-MFA Logic. Fluxes are not measured directly but inferred by fitting a metabolic model to the observed isotope distribution (MID).
Structural Biology: NMR & Deuteration
For proteins >20 kDa, standard
The Deuteration Solution
Replacing non-exchangeable protons (C-H) with Deuterium (C-D) reduces the density of protons, minimizing dipole-dipole interactions.
-
Protocol: Express proteins in minimal media with
and deuterated glucose. -
Methyl-TROSY: For high-molecular-weight complexes (up to 1 MDa), specific labeling of Methyl groups (Ile-
1, Leu, Val) in a deuterated background acts as a "beacon," retaining sharp signals even in large structures [1].
Drug Development: The Deuterium Switch
In DMPK (Drug Metabolism and Pharmacokinetics), replacing Hydrogen with Deuterium at "metabolic soft spots" can extend half-life (
Mechanism: Rate-Determining Cleavage
The Primary Kinetic Isotope Effect dictates that C-D bond cleavage requires significantly higher activation energy.
-
Application: Identify the site of CYP450-mediated oxidation (e.g., O-demethylation).
-
Validation: If deuteration at this site reduces intrinsic clearance (
) in microsomes, the C-H cleavage is rate-limiting.
Case Study: Tetrabenazine vs. Deutetrabenazine
-
Tetrabenazine: Rapidly metabolized by CYP2D6 via O-demethylation, requiring frequent dosing.
-
Deutetrabenazine: Deuteration of the methoxy groups slows metabolism, reducing peak-to-trough variability and dosing frequency, leading to FDA approval for Huntington's chorea [2].
Comparative Data: Isotope Impact on ADME
| Parameter | Native Compound (H) | Deuterated Analog (D) | Physiological Impact |
| Bond Energy (C-X) | ~98 kcal/mol | ~100 kcal/mol | Increased stability against enzymatic cleavage. |
| Metabolic Rate ( | 100% (Baseline) | 10-50% (Typical) | Slower clearance; extended |
| Toxic Metabolites | High Formation | Reduced Formation | "Metabolic Shunting" away from toxic pathways. |
| Binding Affinity ( | Crucial: Deuterium does not alter steric fit. |
References
-
Tugarinov, V., et al. (2006). Isotope labeling strategies for the study of high-molecular-weight proteins by solution NMR spectroscopy. Nature Protocols.
-
Schmidt, C. (2017). First deuterated drug approved.[8] Nature Biotechnology.
-
Ong, S. E., & Mann, M. (2006). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). Nature Protocols.
-
Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology.
-
Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label in the drug. Journal of Medicinal Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. isotope.com [isotope.com]
- 4. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Portico [access.portico.org]
- 6. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Comprehensive Guide to the Safe Handling of Ethylenediamine-¹⁵N₂ Dihydrochloride
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of Ethylenediamine-¹⁵N₂ Dihydrochloride. As a stable isotope-labeled compound, its chemical reactivity and associated hazards are identical to its unlabeled counterpart. The key distinction lies in its application in sensitive analytical studies where isotopic purity is paramount. This guide is structured to provide not only procedural steps but also the scientific rationale behind them, ensuring a culture of safety and experimental integrity.
Compound Identification and Properties
Ethylenediamine-¹⁵N₂ dihydrochloride is the dihydrochloride salt of ethylenediamine where both nitrogen atoms are the heavy isotope, nitrogen-15.[1][2] This isotopic labeling makes it a valuable tracer in metabolic research, environmental science, and structural biology, allowing for the precise tracking of nitrogen-containing molecules.[2][]
Chemical Structure:
Caption: Chemical structure of Ethylenediamine-¹⁵N₂ Dihydrochloride.
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 84050-98-6 | [4] |
| Molecular Formula | H₂¹⁵NCH₂CH₂¹⁵NH₂ · 2HCl | [4] |
| Molecular Weight | ~135.01 g/mol | [4] |
| Appearance | White to off-white crystalline solid/powder | [5][6][7] |
| Solubility | Highly soluble in water, moderately soluble in ethanol | [7][8] |
| Melting Point | >300 °C | [6] |
| Stability | Stable under normal conditions. Hygroscopic. | [5][6][7] |
The hygroscopic nature of this compound is a critical handling consideration. Absorption of moisture from the atmosphere can not only affect the compound's mass for accurate weighing but can also potentially lead to degradation over time.
Hazard Identification and GHS Classification
Ethylenediamine-¹⁵N₂ dihydrochloride is classified as a hazardous substance.[9][10][11] Understanding these hazards is the foundation of safe laboratory practice.
GHS Hazard Statements: [4][9][10][11]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
-
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.
-
H335: May cause respiratory irritation.
The primary routes of exposure are inhalation of the dust, skin contact, eye contact, and ingestion.[12] It is a known skin and respiratory sensitizer, meaning that initial exposure may not cause a reaction, but subsequent exposures, even to minute quantities, can trigger a severe allergic response.[9][13]
First Aid Measures: A Proactive Approach
In the event of an exposure, immediate and appropriate first aid is crucial. The following protocols are designed for rapid response.
| Exposure Route | First Aid Protocol | Rationale |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5][10] | To remove the individual from the source of exposure and provide respiratory support. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Seek medical attention.[5][10] | To dilute and remove the chemical from the skin to minimize irritation and absorption. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][10][11] | To prevent serious eye damage by thoroughly rinsing the chemical from the eye. |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][12] | To avoid aspiration of the chemical into the lungs and to dilute the substance in the stomach. |
Safe Handling and Storage: The Core of Prevention
A proactive approach to safety is centered on proper handling and storage procedures to minimize the risk of exposure.
Engineering Controls
The primary line of defense is to handle the compound in a controlled environment.
-
Ventilation: Always handle Ethylenediamine-¹⁵N₂ dihydrochloride in a well-ventilated area.[5][10] For procedures that may generate dust, such as weighing or transferring the solid, a chemical fume hood is mandatory.
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[5]
Personal Protective Equipment (PPE)
The appropriate PPE provides a barrier between the researcher and the chemical.
-
Eye Protection: Chemical safety goggles or a face shield are required.[5]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and disposed of properly after handling the compound.[10]
-
Body Protection: A lab coat or chemical-resistant apron should be worn.[5]
-
Respiratory Protection: If working outside of a fume hood where dust may be generated, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[5][14]
Handling Protocol
-
Preparation: Before handling, ensure all necessary engineering controls are functioning and the correct PPE is donned.
-
Dispensing: Minimize dust generation when weighing and transferring the solid. Use a spatula and weigh the compound on a tared weigh boat within a fume hood or a balance enclosure.
-
Solution Preparation: When dissolving the solid, slowly add the compound to the solvent to avoid splashing.
-
Post-Handling: After handling, wash hands thoroughly.[5][10] Clean all work surfaces to remove any residual contamination.
Storage
Proper storage is essential for maintaining the compound's integrity and preventing accidental exposure.
-
Container: Store in a tightly sealed container to prevent moisture absorption.[5][10]
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[5][6]
-
Labeling: Ensure the container is clearly labeled with the compound's name, CAS number, and all relevant hazard pictograms.
Accidental Release and Disposal
Preparedness for accidental spills and a clear understanding of disposal procedures are critical components of a comprehensive safety plan.
Spill Response Workflow
Caption: Workflow for responding to a solid spill of Ethylenediamine-¹⁵N₂ Dihydrochloride.
For larger spills, or if you are unsure of how to proceed, evacuate the area and contact your institution's environmental health and safety department.
Waste Disposal
All waste containing Ethylenediamine-¹⁵N₂ dihydrochloride, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste.[11] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[10]
Toxicological Information
While a comprehensive toxicological profile for the ¹⁵N₂-labeled version is not available, the data for the unlabeled compound is directly applicable.
-
Acute Toxicity: Harmful if swallowed. The oral LD50 in mice is 1620 mg/kg.[5]
-
Carcinogenicity: Not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.[5] A 2-year dietary study in Fischer 344 rats did not find it to be carcinogenic.[15]
-
Reproductive Effects: Adverse reproductive effects have been reported in humans for the parent compound, ethylenediamine.[5]
Conclusion
The safe handling of Ethylenediamine-¹⁵N₂ dihydrochloride is paramount for both researcher safety and the integrity of experimental outcomes. The primary hazards are skin and respiratory sensitization, and irritation to the skin, eyes, and respiratory tract. Adherence to the protocols outlined in this guide, including the consistent use of engineering controls and personal protective equipment, will significantly mitigate the risks associated with its use. By understanding the "why" behind these safety measures, researchers can foster a laboratory environment where scientific advancement and personal safety are mutually reinforcing.
References
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Ethylenediamine Dihydrochloride, 98+%. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 13). What are the side effects of Ethylenediamine Dihydrochloride?. Retrieved from [Link]
-
PubChem. Ethylenediamine Dihydrochloride | C2H10Cl2N2 | CID 9521. Retrieved from [Link]
-
Haz-Map. Ethylenediamine dihydrochloride - Hazardous Agents. Retrieved from [Link]
-
Loba Chemie. (2016, June 2). ETHYLENEDIAMINE DIHYDROCHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
- Stable Isotope Data & Safety Information (MSDS). Nitrogen-15 (N-15).
-
Organisation for Economic Co-operation and Development. (2002, September 5). ETHYLENEDIAMINE CAS N°: 107-15-3. Retrieved from [Link]
-
PubChem. Ethylenediamine | C2H8N2 | CID 3301. Retrieved from [Link]
-
Yang, R. S., Garman, R. H., Weaver, E. V., & Woodside, M. D. (1985). Chronic toxicity and carcinogenicity studies of ethylenediamine dihydrochloride by dietary incorporation in Fischer 344 rats. Food and chemical toxicology, 23(1), 81-87. Retrieved from [Link]
-
PROMETHEUS – Protocols. 15N labeling. Retrieved from [Link]
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- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
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- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Ethylenediamine dihydrochloride | 333-18-6 [chemicalbook.com]
- 7. guidechem.com [guidechem.com]
- 8. geneseo.edu [geneseo.edu]
- 9. Ethylenediamine Dihydrochloride | C2H10Cl2N2 | CID 9521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. lobachemie.com [lobachemie.com]
- 12. What are the side effects of Ethylenediamine Dihydrochloride? [synapse.patsnap.com]
- 13. Ethylenediamine dihydrochloride - Hazardous Agents | Haz-Map [haz-map.com]
- 14. fishersci.com [fishersci.com]
- 15. Chronic toxicity and carcinogenicity studies of ethylenediamine dihydrochloride by dietary incorporation in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary studies using Ethylenediamine-15N2 dihydrochloride
From Isotopic Validation to Heterocyclic Synthesis
Abstract
Ethylenediamine-15N2 dihydrochloride (
Part 1: Material Integrity & Handling
The dihydrochloride salt form is preferred for storage due to the volatility and oxidative instability of the free diamine. However, the salt is hygroscopic and lacks the nucleophilicity required for condensation reactions.
1.1 Initial Characterization (Go/No-Go)
Before committing the material to synthesis, verify isotopic enrichment and chemical purity. Commercial sources typically guarantee >98 atom %
| Parameter | Method | Acceptance Criteria | Notes |
| Isotopic Purity | HR-MS (ESI+) | M+2 peak > 98% relative abundance | Observe |
| Chemical Purity | Integral ratio 2:1 ( | ||
| Water Content | Karl Fischer | < 1.0% w/w | Critical for stoichiometry; salt is extremely hygroscopic. |
1.2 The "Free-Basing" Protocol
Most cyclization protocols require the nucleophilic free amine. Do not use aqueous extraction for this labeled compound, as ethylenediamine is highly water-soluble, leading to massive material loss.
Protocol: Anhydrous Liberation
-
Suspension: Suspend 1.0 eq of Ethylenediamine-15N2 dihydrochloride in anhydrous Methanol (10 mL/g).
-
Neutralization: Add 2.05 eq of Sodium Methoxide (NaOMe) powder under Nitrogen atmosphere.
-
Precipitation: Stir vigorously for 30 minutes. NaCl will precipitate as a fine white solid.
-
Filtration: Filter through a dried Celite pad under inert gas pressure (Schlenk filtration).
-
Concentration: The filtrate contains the free
-diamine. Use immediately or concentrate cautiously (volatile!) if solvent exchange is required.
Part 2: Synthetic Utility – The Imidazoline Route[1]
The most high-value application of this precursor in drug development is the synthesis of the 2-substituted imidazoline ring, a pharmacophore found in drugs like Clonidine and Xylometazoline.
The following protocol utilizes an oxidative cyclization approach, which is milder than traditional high-heat condensation with carboxylic acids.
2.1 Workflow Diagram
Figure 1: Synthetic pathway for converting the dihydrochloride salt into a bioactive imidazoline scaffold via oxidative cyclization.
2.2 Detailed Protocol: Oxidative Cyclization
Reaction Type: Condensation / Oxidation
Target: 2-Aryl-imidazoline-
-
Schiff Base Formation:
-
To the methanolic solution of Free Diamine-15N2 (prepared in 1.2), add 1.0 eq of the desired Aryl Aldehyde.
-
Stir at Room Temperature (RT) for 30 minutes.
-
-
Cyclization:
-
Quench & Isolation:
-
Quench with saturated
(if using iodine sources) or dilute NaOH. -
Extract with Dichloromethane (DCM).
-
Wash organic layer with brine, dry over
.
-
-
Purification:
-
Flash chromatography (DCM/MeOH/NH3). Note: Imidazolines are basic; use ammoniated silica or triethylamine in the eluent to prevent streaking.
-
Part 3: Advanced Spectroscopic Analysis ( -NMR)
Validating the incorporation of the isotope requires
3.1 Chemical Shift Mapping
| Species | Hybridization | Approx. Shift (ppm)* | Coupling ( |
| Ethylenediamine-15N2 (Salt) | -340 to -350 | ~73 Hz (t) | |
| Imidazoline-15N2 (Product) | -180 to -200 | N/A | |
| Imidazole-15N2 (Oxidized) | Aromatic | -170 (N3) / -220 (N1) | Varies |
*Referenced to liquid
3.2 Interpretation Logic
The transition from the diamine to the imidazoline ring results in a dramatic downfield shift (deshielding) of the nitrogen signals due to the change from
Figure 2: Decision tree for interpreting preliminary 15N-NMR data during reaction monitoring.
References
-
Witanowski, M., et al. (1993). Nitrogen NMR Spectroscopy in Organic Chemistry. Annual Reports on NMR Spectroscopy. Retrieved from [Link]
-
Takahashi, M., et al. (2008). Efficient preparation of 2-imidazolines from aldehydes and ethylenediamines with 1,3-diiodo-5,5-dimethylhydantoin.[6] Heterocycles, 76(1).[6] Retrieved from [Link]
Sources
- 1. What is Ethylenediamine Dihydrochloride used for? [synapse.patsnap.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. 15NRORC: An Azine Labeling Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient and Inexpensive Synthesis of 15N-Labeled 2-Azido-1,3-dimethylimidazolinium Salts Using Na15NO2 Instead of Na15NNN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Role of Ethylenediamine-15N2 dihydrochloride in coordination chemistry
Technical Guide for Isotope-Enhanced Ligand Design & Analysis
Executive Summary
In the precise realm of coordination chemistry and platinum-based drug development, Ethylenediamine-15N2 (
This guide details the operational protocols for transforming the stable salt precursor, Ethylenediamine-15N2 dihydrochloride , into active metal complexes. It focuses on the "Silent-to-Loud" transition—converting a spectroscopically dormant salt into a vibrant reporter of coordination geometry, kinetic exchange, and hydrolysis pathways essential for validating anticancer mechanisms (e.g., Cisplatin derivatives).
Part 1: Ligand Activation & Synthesis Workflow
The commercial form of this isotope is almost exclusively the dihydrochloride salt (
The Critical Challenge: You cannot simply dissolve the salt in water and add a metal halide. The acidic pH protonates the amine nitrogens (
Protocol 1: Non-Aqueous Neutralization (The "Free Base" Release)
Objective: Generate reactive
Reagents:
-
Ethylenediamine-15N2 dihydrochloride (
atom ) -
Sodium Methoxide (NaOMe) or Potassium tert-butoxide (KOtBu)
-
Anhydrous Methanol (MeOH)
-
Precursor: Potassium Tetrachloroplatinate (
)
Step-by-Step Methodology:
-
Stoichiometric Calculation: Weigh
. Calculate exactly 2.0 equivalents of NaOMe. Deviating from this ratio is fatal:-
< 2.0 eq: Incomplete neutralization; residual
blocks coordination. -
> 2.0 eq: Excess base forms hydroxo-bridged metal species (impurities).
-
-
Solvation & Precipitation: Dissolve the dihydrochloride in minimal anhydrous MeOH. Add the solid NaOMe slowly under stirring.
-
Observation: A white precipitate (NaCl) forms immediately.
-
-
Filtration: Syringe-filter the slurry through a 0.2 µm PTFE filter into the reaction vessel.
-
Result: The filtrate is a clean solution of free
in MeOH.
-
-
Coordination: Add the filtrate dropwise to an aqueous/methanolic solution of
.-
Causality: Slow addition prevents the formation of
(bis-chelate) when the mono-chelate is desired.
-
Visualization: Synthesis Logic Flow
Caption: Workflow for converting the stable dihydrochloride salt into the active free-base ligand for coordination.
Part 2: Structural Elucidation via NMR
The primary return on investment for using
The "Satellite" Diagnostic
In Platinum chemistry, the
-
Main Peak: Represents
bound to non-magnetic Pt isotopes (66% abundance). -
Satellites: A doublet flanking the main peak, caused by
coupling to (33% abundance).
Data Table: Diagnostic NMR Parameters for Pt(II) Complexes
| Parameter | Interpretation | ||
| Line Width | Broad (>100 Hz) | Sharp (< 5 Hz) | |
| Chemical Shift | Difficult to reference | -30 to -60 ppm* | Upfield shift upon coordination (Shielding effect). |
| Coupling ( | Unobservable | 150 - 400 Hz | Magnitude indicates ligand trans to N (Trans-Influence). |
| Detection Limit | High (mM range) | Low ( | Essential for biological fluid analysis. |
*Shift referenced relative to free amine or liquid NH3.
Protocol 2: NMR Acquisition
-
Solvent: Use
or . Avoid acidic solvents which may protonate the ligand if it dissociates. -
Pulse Sequence: Use Inverse Gated Decoupling to suppress the negative Nuclear Overhauser Effect (NOE) if quantitative integration is required. For structural assignment,
HSQC is superior, providing 2D correlation between the amine protons and the nitrogen.
Part 3: Vibrational Spectroscopy & Isotope Effects
Isotopic substitution provides a physical "mass-tag" to assign vibrational bands in IR and Raman spectroscopy.[1] Following Hooke's Law (
Theoretical Shift Calculation
For a pure
Application: If a band at 510 cm⁻¹ shifts to 502 cm⁻¹ upon
Part 4: Case Study – Mechanism of Cisplatin Analogs
In drug development,
The Pathway
-
Prodrug:
(Intact, high chloride). -
Activation: Hydrolysis to
. -
Binding: Reaction with Guanine-N7 on DNA.[2]
Because the ligand trans to the
Visualization: Mechanistic Tracking
Caption: Tracking Cisplatin activation via changes in Pt-N coupling constants (
References
-
Appleton, T. G., Hall, J. R., & Ralph, S. F. (1985).[3]
and NMR Spectra of Platinum Ammine Complexes: Trans- and Cis-Influence Series. Inorganic Chemistry. -
Sigma-Aldrich (Merck).
-
Berners-Price, S. J., & Appleton, T. G. (2000). The Chemistry of Cisplatin in Aqueous Solution.
-
Bancroft, D. P., et al. (1990).
NMR studies of platinum(II) amine complexes. Journal of the American Chemical Society.
Sources
Methodological & Application
How to use Ethylenediamine-15N2 dihydrochloride in NMR spectroscopy
Application Note: Advanced Characterization of Ethylenediamine-15N2 Dihydrochloride via NMR Spectroscopy
Abstract
Ethylenediamine-15N2 dihydrochloride (
Material Properties & Handling
Compound: Ethylenediamine-15N2 dihydrochloride
Formula:
The "Salt" Factor in Sample Preparation
The dihydrochloride form is a stable solid but is chemically distinct from the free amine.
-
Solubility: Highly soluble in
; sparingly soluble in non-polar organic solvents. -
Acidity: Dissolution in water yields an acidic pH (~pH 1-2). At this pH, the nitrogen atoms are fully protonated (
), which significantly alters chemical shifts and coupling behaviors compared to the free amine ( ).
Critical Decision Point:
-
For Metabolic/Salt Characterization: Dissolve directly in
. -
For Ligand Binding/Synthesis: You must neutralize the salt to generate the nucleophilic free amine.
Acquisition Strategies: Overcoming the Negative NOE
The most common failure mode in
Table 1: Pulse Sequence Selection Guide
| Objective | Recommended Sequence | Mechanism | Sensitivity | Quantitative? |
| Structural ID | INEPT or DEPT | Polarization Transfer ( | High (Enhancement | No |
| Quantification | Inverse Gated Decoupling | NOE Suppression | Low (Natural) | Yes |
| Complex Mixtures | Indirect Detection | Very High | Semi-Quant | |
| Standard 1D | Power-Gated | Continuous Decoupling | Negative Peaks (inverted) | No |
Visualization: Experimental Workflow
The following diagram outlines the decision logic for sample preparation and pulse sequence selection based on the research goal.
Figure 1: Decision tree for ¹⁵N-ethylenediamine sample preparation and acquisition.
Detailed Protocols
Protocol A: Quantitative Purity Analysis (Inverse Gated)
Use this to verify the isotopic enrichment or molar concentration of the starting material.
-
Sample Prep: Dissolve 15-20 mg of Ethylenediamine-15N2 dihydrochloride in 600 µL
. Add a coaxial insert containing unlabeled (Nitromethane) if an external reference is required, or rely on electronic referencing (Ξ ratio). -
Instrument Setup: Tune the probe to
(typically ~40-60 MHz on a 400-600 MHz system). -
Pulse Sequence: Select zgig (Bruker) or equivalent "Inverse Gated Decoupling".
-
D1 (Relaxation Delay): Set to
. For protonated amines, is typically 2-5 seconds. Set D1 = 15s to be safe. -
Acquisition: Proton decoupling is ON during acquisition (to collapse doublets to singlets) and OFF during D1 (to prevent negative NOE buildup).
-
-
Referencing: Set Liquid Ammonia (
) to 0 ppm.-
Note: If using Nitromethane scale,
.
-
-
Result: You will observe a singlet at approximately 30-40 ppm (relative to liq.
) for the protonated diamine ( ).
Protocol B: Monitoring Metal Complexation (INEPT)
Use this for drug development (e.g., Cisplatin analogs) to track ligand binding kinetics.
-
Sample Prep:
-
Dissolve Ethylenediamine-15N2 dihydrochloride in
. -
Adjust pD to ~10 using NaOD (monitoring via pH meter). Crucial: The amine must be deprotonated to bind metals.
-
Add metal precursor (e.g.,
).ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
-
-
Pulse Sequence: Select ineptnd (Refocused INEPT with decoupling).
-
J-coupling: Optimize for
Hz (Delay ms).
-
-
Acquisition:
-
Scans: 16-64 (Signal is enhanced by
). -
Time: < 5 minutes per spectrum.
-
-
Interpretation:
-
Free Amine: ~20-25 ppm (liq.
scale).[3][4] -
Bound Complex: Upon coordination to Platinum (or Palladium), the signal typically shifts upfield (shielded) by 30-60 ppm relative to the free amine.
-
Satellites: Look for
satellites ( , 33% abundance). The coupling constant (200-400 Hz) provides direct evidence of a covalent metal-nitrogen bond.
-
Application Case: pH Titration & pKa Determination
Understanding the protonation state is vital for optimizing reaction conditions.
Experimental Logic:
As pH decreases, the amine lone pair accepts a proton, changing the hybridization and shielding environment.
Data Table: Expected Chemical Shifts (Liquid
| Species | pH Condition | Approx. Shift ( | Description |
| Dication ( | pH < 6 | ~40-45 ppm | Fully protonated (starting salt). |
| Monocation ( | pH ~ 8.5 | ~32 ppm | Intermediate exchange (broadened). |
| Free Base ( | pH > 11 | ~20-24 ppm | Deprotonated nucleophile. |
Note: Values are approximate and solvent-dependent. The shift moves downfield (deshielded) as protonation increases on the Ammonia scale.
Visualization: Metal Coordination Pathway
The following diagram illustrates the spectral changes observed during the synthesis of a labeled Cisplatin analog.
Figure 2: Spectral evolution from free amine to metal complex. Note the characteristic upfield shift and appearance of Pt-satellites.
Troubleshooting & Quality Control
-
Issue: No Signal Observed.
-
Issue: Broad Lines.
-
Cause: Chemical exchange at intermediate pH (near pKa). Fix: Adjust pH to <2 or >12 to freeze the population, or lower the temperature.
-
-
Issue: Split Peaks in Decoupled Spectrum.
-
Cause: Incomplete decoupling or presence of
coupling (which is good!). Fix: Verify if the splitting matches (200+ Hz) vs (70 Hz).
-
References
-
IUPAC Recommendations. (2008). Reference scales for the calibration of high-field NMR spectrometers. Pure and Applied Chemistry. Link
-
BMRB. Nitrogen-15 Chemical Shifts. Biological Magnetic Resonance Data Bank. Link
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard text for coupling constants and NOE effects).
-
Marek, R., & Lyčka, A. (2002). 15N NMR spectroscopy in structural analysis.[] Current Organic Chemistry.[4] Link
-
Sigma-Aldrich. Ethylenediamine-15N2 dihydrochloride Product Specification.Link
Sources
- 1. 乙二胺-15N2 二盐酸盐 98 atom % 15N, 99% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 2. Ethylenediamine-15N2 15N 98atom , 99 CP 84050-98-6 [sigmaaldrich.com]
- 3. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 4. Nitrogen-15 Chemical Shift Converter | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 5. Nitrogen NMR [chem.ch.huji.ac.il]
- 6. Reactive Behaviour of Platinum(II) Salts with Ethylenediamine in Sustainable Water/Choline Chloride-Based Deep Eutectic Solvents Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application of Ethylenediamine-15N2 dihydrochloride in mass spectrometry
Application Note: Quantitative Derivatization of Carboxyl-Containing Analytes using Ethylenediamine-15N2 Dihydrochloride
Introduction & Scientific Rationale
Ethylenediamine-15N2 dihydrochloride (
In native form, carboxylic acids and acidic peptides often exhibit poor ionization efficiency in positive electrospray ionization (ESI+) due to the lack of basic sites. Furthermore, low molecular weight metabolites (like acetate or butyrate) are volatile and difficult to retain on reverse-phase columns.
Why use
-
Ionization Enhancement: Conjugation with EDA introduces two primary/secondary amine groups (one participates in the amide bond, the other remains free), significantly increasing proton affinity and ESI+ response (up to 200-fold enhancement).
-
Relative Quantitation: By labeling one sample set with non-labeled EDA (
) and another with -EDA, researchers create a "Light/Heavy" pair with a mass shift of +2.0 Da . This allows for precise relative quantitation of biological replicates in a single MS run. -
Isomeric Separation: The derivatization adds hydrophobicity, enabling the separation of structural isomers (e.g., leucine vs. isoleucine derivatives) that are otherwise difficult to resolve.
Mechanism of Action
The reaction relies on carbodiimide chemistry.[1][2][3][4][5] The water-soluble carbodiimide EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates the target carboxyl group, forming an unstable O-acylisourea intermediate.[3][6] This intermediate is susceptible to nucleophilic attack by the free amine of the Ethylenediamine.
Critical Chemical Constraint: The reagent is supplied as a dihydrochloride salt (
Diagram 1: Reaction Mechanism & Workflow
Caption: Carbodiimide-mediated coupling of
Protocol 1: Quantitative Analysis of Short-Chain Fatty Acids (SCFAs)
Application: Quantifying acetate, propionate, and butyrate in fecal or plasma samples. Reagents:
-
Light Reagent: Ethylenediamine dihydrochloride (Sigma/Merck).
-
Heavy Reagent: Ethylenediamine-15N2 dihydrochloride (Isotope purity >98%).
-
Activator: EDC
HCl (200 mM in water). -
Catalyst/Base: Pyridine (5% v/v in 50% Acetonitrile).
Step-by-Step Methodology
-
Sample Extraction:
-
Extract SCFAs from plasma/feces using cold acetonitrile (protein precipitation).
-
Centrifuge at 12,000 x g for 10 min. Transfer supernatant.
-
-
Derivatization (The "Light/Heavy" Mix):
-
Sample A (Control): Mix 50 µL supernatant + 10 µL
-EDA solution (50 mM). -
Sample B (Treated): Mix 50 µL supernatant + 10 µL
-EDA solution (50 mM). -
Activation: Add 20 µL of EDC solution + 20 µL of Pyridine solution to each vial.
-
Expert Note: The pyridine is critical here to neutralize the HCl salt of the EDA.
-
-
Incubation:
-
Vortex and incubate at 60°C for 45 minutes . (Heat is required to drive the reaction for sterically hindered acids).
-
-
Quenching & Mixing:
-
Stop reaction with 10 µL of 10% Formic Acid.
-
Combine: Mix Sample A and Sample B in a 1:1 ratio.
-
-
LC-MS/MS Analysis:
-
Inject onto a C18 Reverse Phase column.
-
Detect in MRM mode (Multiple Reaction Monitoring).
-
Data Interpretation: Mass Shifts
| Analyte | Formula | Light ( | Heavy ( | Mass Shift ( |
| Acetate | 103.1 | 105.1 | +2.0 Da | |
| Propionate | 117.1 | 119.1 | +2.0 Da | |
| Butyrate | 131.1 | 133.1 | +2.0 Da |
Note: Precursor masses assume a singly charged protonated adduct
Protocol 2: C-Terminal Peptide Labeling (Proteomics)
Application: Differentiating C-terminal peptides in comparative proteomics or blocking carboxyls to simplify fragmentation spectra.
-
Protein Digestion:
-
Digest protein mixture with Trypsin (cleaves at Lys/Arg).
-
-
Labeling Reaction:
-
Dissolve dried peptides in 100 mM MES buffer (pH 5.0).
-
Add
-EDA (50-fold molar excess over peptides). -
Add EDC (100-fold molar excess) and HOAt (Hydroxy-7-azabenzotriazole) to prevent racemization.
-
Incubate at Room Temperature for 2 hours.
-
-
Cleanup:
-
Desalt using C18 ZipTips to remove excess EDA and coupling reagents.
-
-
Analysis:
-
Analyze via Nano-LC-MS/MS.
-
Search data specifying a variable modification of +60.05 Da (
) or +62.04 Da ( ) on C-termini, Asp, and Glu residues.
-
Troubleshooting & Expert Insights
-
pH Sensitivity: The most common failure mode is incorrect pH. EDC requires slightly acidic conditions (pH 4.5–5.[6]0) to activate the carboxyl, but the EDA amine requires basic conditions to attack.
-
Solution: Use a "buffered shift" or sufficient Pyridine/TEA to keep the pH near 6.0–6.5, which is a compromise allowing both steps to proceed.
-
-
Reagent Hydrolysis: EDC is moisture sensitive. Always use freshly prepared EDC solutions. If the EDC is old, the activation will fail, resulting in 0% yield.
-
Salt Removal: The dihydrochloride salt adds significant chloride ions to the solution, which can suppress ESI signal if not removed. For proteomics, C18 cleanup is mandatory. For SCFAs, the high dilution factor usually mitigates this.
-
Resolution Requirements: The mass difference is only 2 Da .
-
For Singly Charged ions (Metabolites): This is easily resolved on standard Triple Quads.
-
For Multiply Charged ions (Peptides, z=2 or 3): The m/z difference becomes 1.0 or 0.66. You must use High-Resolution MS (Orbitrap or Q-TOF) with resolution >30,000 to prevent isotopic envelope overlap.
-
Diagram 2: Comparative Quantitation Logic
Caption: Workflow for differential quantitation using stable isotope labeling with
References
-
Han, J., et al. (2015). "Isotope-labeling derivatization with 3-nitrophenylhydrazine for LC/MS/MS quantitation of carboxylic acids." Analytica Chimica Acta. (Foundational method for carboxyl derivatization logic).[3]
-
Li, F., et al. (2013). "Stable isotope labeling derivatization (SILD) for quantitative metabolomics." Briefings in Functional Genomics.
-
Thermo Fisher Scientific. "EDC Crosslinking Protocol." Pierce Protocols. (Standard mechanism for carbodiimide coupling).
-
Short-chain fatty acid analysis. "Determination of short-chain fatty acids by N,N-dimethylethylenediamine derivatization." Analytical and Bioanalytical Chemistry. (Demonstrates amine-coupling utility for SCFAs).
Sources
- 1. biotium.com [biotium.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Tracing Amine Catabolism and Nitrogen Flux using Ethylenediamine-15N2 dihydrochloride
Abstract
Nitrogen metabolism is a complex network where amine moieties are constantly shuttled between catabolic and biosynthetic pathways. While standard tracers like
This guide details the experimental protocols for using
Introduction & Mechanistic Basis
The Compound
Ethylenediamine-15N2 dihydrochloride (
-
Chemical Shift: The presence of two
atoms introduces a mass shift of +1.994 Da relative to the unlabeled isotopologue ( ). -
Advantage: Unlike deuterium labeling (
), labeling exhibits a negligible Kinetic Isotope Effect (KIE). This ensures that the tracer behaves biochemically identical to the natural substrate, providing accurate metabolic flux data.
Biological Relevance
In mammalian and microbial systems, EDA is processed via two competing pathways. Tracing these pathways is essential for Drug Metabolism and Pharmacokinetics (DMPK) and toxicology studies.
-
N-Acetylation (Detoxification): The dominant pathway in mammals. N-acetyltransferases (NATs) transfer an acetyl group to EDA, forming N-acetyl-ethylenediamine .
-
Tracer Signal: Detection of
Acetyl-EDA.
-
-
Oxidative Deamination (Catabolism): Mediated by amine oxidases (e.g., Diamine Oxidase). This cleaves the C-N bond, releasing the label as
-Ammonium ( ) .-
Tracer Signal: The released
is rapidly assimilated by Glutamine Synthetase into -Glutamine .
-
Experimental Design Strategy
To accurately trace nitrogen, the experimental design must account for the rapid turnover of the amine pool.
| Parameter | Recommendation | Rationale |
| Tracer Concentration | 50 | Sufficient to saturate specific amine oxidases without inducing osmotic stress or pH imbalance. |
| Time Points | 0, 15, 30, 60, 120 min | EDA metabolism is rapid; early time points capture the primary oxidation/acetylation events. |
| Quenching Method | 80% MeOH (-80°C) | Instantly stops enzymatic activity and precipitates proteins, preserving labile metabolites. |
| Control | Unlabeled EDA | Essential to establish the natural isotopic envelope (M+0, M+1) for background subtraction. |
Workflow Visualization
The following diagram outlines the logical flow from incubation to data acquisition.
Detailed Protocols
Protocol A: In Vitro Metabolic Stability (DMPK Focus)
Target: Quantifying the ratio of N-Acetylation vs. Oxidation in liver microsomes or hepatocytes.
Reagents:
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (for oxidative enzymes)
-
Acetyl-CoA (cofactor for NAT enzymes)
-
Ethylenediamine-15N2 dihydrochloride (Stock: 10 mM in water)
Steps:
-
Pre-incubation: Thaw pooled liver microsomes (0.5 mg/mL protein) in Phosphate Buffer at 37°C for 5 minutes.
-
Cofactor Addition: Add Acetyl-CoA (1 mM) and NADPH regenerating system. Note: Omitting Acetyl-CoA in a parallel set allows isolation of oxidative pathways.
-
Initiation: Add
-EDA to a final concentration of 100 M. -
Sampling: At defined intervals (0, 15, 30, 60 min), remove 50
L aliquots. -
Quenching: Immediately dispense into 200
L of ice-cold Acetonitrile containing internal standard (e.g., -Alanine). Vortex for 30s. -
Clarification: Centrifuge at 15,000 x g for 10 min at 4°C.
-
LC-MS Injection: Transfer supernatant to vials for analysis.
Protocol B: Nitrogen Flux & Reassimilation (Cellular Focus)
Target: Tracing the flow of
Steps:
-
Media Prep: Prepare Nitrogen-Limited Minimal Media (to force scavenging).
-
Seeding: Inoculate bacterial culture or seed mammalian cells (e.g., HepG2) at 70% confluency.
-
Pulse Labeling: Replace media with Minimal Media containing 1 mM
-EDA as the sole or supplementary nitrogen source. -
Harvest: At 2 hours and 4 hours, wash cells 2x with cold PBS (to remove extracellular tracer).
-
Extraction: Add 500
L 80% MeOH (-80°C). Scrape cells and transfer to tubes. -
Freeze-Thaw: Perform two freeze-thaw cycles (Liquid
/ 37°C) to lyse cells fully. -
Derivatization (Optional): If analyzing by GC-MS, derivatize with TBDMS. For LC-MS, inject directly.
Data Analysis & Interpretation
Metabolic Pathway Map
Understanding the potential fate of the label is crucial for configuring the Mass Spectrometer.
Calculation of Enrichment
To quantify metabolism, calculate the Mole Percent Excess (MPE) for each metabolite.
Key Target Ions (Positive Mode ESI):
-
Ethylenediamine-15N2:
(Exact mass shift +1.994 from 61.09). -
N-Acetyl-EDA-15N2:
(Shift +2 from 103.10). -
Glutamine (
): (Shift +1 from 147.07). Note: Only +1 shift is expected if one nitrogen is scavenged.
Troubleshooting
-
Issue: Low signal for Aminoacetaldehyde.
-
Cause: Aldehydes are reactive and unstable.
-
Solution: Use derivatization agents (e.g., DNPH) immediately upon quenching to trap the aldehyde.
-
-
Issue: High background
in Glutamine in controls.-
Cause: Natural abundance of
(0.36%). -
Solution: Always subtract the M+1 intensity of the unlabeled control sample.
-
References
-
Zaal, E. A., & Berkers, C. R. (2025). Stable Isotope Tracing Experiments Using LC-MS. Methods in Molecular Biology. Springer Protocols.
-
Leung, H. W. (2000). Pharmacokinetics and metabolism of ethylenediamine in the Swiss Webster mouse following oral or intravenous dosing.[1] Toxicology Letters, 117(1-2), 107-114.[1]
-
Pitter, P., & Sýkora, V. (2001). Biodegradability of ethylenediamine-based complexing agents and related compounds.[2] Chemosphere, 44(4), 823-826.[2]
-
Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells.[3] Current Opinion in Biotechnology, 34, 189–201.[3]
-
Munger, J., et al. (2016). Simultaneous tracing of carbon and nitrogen isotopes in human cells. Analytical Chemistry, 88(1), 621–628.[3]
Sources
- 1. Pharmacokinetics and metabolism of ethylenediamine in the swiss webster mouse following oral or intravenous dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biodegradability of ethylenediamine-based complexing agents and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous tracing of carbon and nitrogen isotopes in human cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Ethylenediamine-15N2 Dihydrochloride in PK/ADME Profiling
Topic: Ethylenediamine-15N2 dihydrochloride for pharmacokinetic ADME studies Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals
Introduction & Scientific Rationale
Ethylenediamine (EDA) is a critical aliphatic diamine pharmacophore found in numerous therapeutic agents (e.g., aminophylline, antihistamines) and is a ubiquitous endogenous metabolite in specific toxicity pathways. In pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, Excretion) studies, precise quantification of EDA is often hampered by its high polarity, low molecular weight, and lack of a strong chromophore.
Ethylenediamine-15N2 dihydrochloride serves as the definitive Stable Isotope Labeled (SIL) Internal Standard for these applications. By incorporating two stable
Why This Specific Isotope?
-
Matrix Effect Compensation: Unlike structural analogs, the
isotopolog co-elutes perfectly with the analyte in Liquid Chromatography (LC), experiencing the exact same ionization suppression or enhancement from the biological matrix. -
Metabolic Stability: The
label is non-exchangeable (unlike deuterium on labile sites), ensuring the isotopic tag remains intact during extraction and ionization. -
Dihydrochloride Salt Advantage: The .2HCl form significantly enhances aqueous solubility and shelf-life stability compared to the volatile and caustic free base amine.
Core Application: Bioanalytical Quantification via LC-MS/MS
This protocol details the quantification of Ethylenediamine in human plasma using Ethylenediamine-15N2 as the Internal Standard (IS). Due to the high polarity of EDA, a Benzoyl Chloride Derivatization strategy is employed to improve retention on Reverse-Phase (RP) columns and enhance MS sensitivity.
Materials & Reagents
-
Internal Standard: Ethylenediamine-15N2 dihydrochloride (98 atom % 15N).[7]
-
Matrix: Drug-free human plasma (K2EDTA).
-
Derivatizing Agent: Benzoyl chloride (5% v/v in acetonitrile).
-
Buffer: 100 mM Sodium Carbonate/Bicarbonate (pH 9.5).
Experimental Protocol
Step 1: Stock Solution Preparation
-
IS Stock (1 mg/mL): Dissolve 1.35 mg of Ethylenediamine-15N2 dihydrochloride (equivalent to ~0.6 mg free base) in 1.0 mL of water.
-
Working IS Solution (500 ng/mL): Dilute the stock 1:2000 in 50:50 Acetonitrile:Water.
Step 2: Sample Preparation & Derivatization
-
Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL Eppendorf tube.
-
Spike IS: Add 10 µL of Working IS Solution. Vortex for 10 sec.
-
Protein Precipitation: Add 150 µL of Acetonitrile. Vortex (1 min) and Centrifuge (10,000 x g, 5 min).
-
Supernatant Transfer: Transfer 100 µL of the supernatant to a clean vial.
-
Buffer Addition: Add 50 µL of Carbonate Buffer (pH 9.5).
-
Derivatization: Add 50 µL of 5% Benzoyl Chloride. Vortex immediately. Incubate at 40°C for 10 mins.
-
Quench: Add 20 µL of 10% Ammonia or Glycine solution to quench excess reagent.
-
Dilution: Dilute with 200 µL of Water/Formic Acid (0.1%) prior to injection.
Step 3: LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3.0 min.
-
Flow Rate: 0.4 mL/min.
Mass Spectrometry Transitions (MRM)
The derivatization adds two benzoyl groups, increasing molecular weight and lipophilicity.
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Role |
| EDA-BisBenz | 269.1 | 105.0 (PhCO | 25 | Quantifier |
| EDA-BisBenz | 269.1 | 148.1 | 18 | Qualifier |
| EDA-15N2-BisBenz | 271.1 | 105.0 (PhCO | 25 | IS Quantifier |
Note: The product ion 105.0 corresponds to the benzoyl fragment, which does not contain the nitrogen. Therefore, the transition for the IS utilizes the mass-shifted parent (271) but the same fragment (105). This is acceptable as the parent isolation (Q1) provides the specificity.
Visualization: Bioanalytical Workflow
The following diagram illustrates the critical path from sample collection to data acquisition, highlighting the specific entry point of the 15N2 isotope.
Figure 1: Step-by-step bioanalytical workflow for Ethylenediamine quantification using 15N2-IS dilution.
Secondary Application: Metabolic Flux Analysis
Beyond quantification, Ethylenediamine-15N2 is used to trace metabolic pathways. In vivo, EDA undergoes N-acetylation. Using the 15N2 tracer allows differentiation between endogenous amine pools and drug-derived metabolites.
Metabolic Pathway Mapping
-
Substrate: Ethylenediamine-15N2 (
). -
Enzyme: N-acetyltransferase (NAT).
-
Metabolite 1: N-acetyl-ethylenediamine-15N2 (
Da). -
Metabolite 2: N,N'-diacetyl-ethylenediamine-15N2 (
Da).
Figure 2: Metabolic fate of Ethylenediamine-15N2. The 15N label persists through acetylation steps.
Technical Specifications & Handling
| Property | Specification |
| Chemical Name | Ethylenediamine-15N2 dihydrochloride |
| Formula | |
| MW | 135.01 g/mol (Labeled) vs 133.02 g/mol (Unlabeled) |
| Isotopic Purity | |
| Solubility | Highly soluble in water (>100 mg/mL); Insoluble in ether/hexane.[8] |
| Storage | Hygroscopic.[8] Store at RT or 4°C in a desiccator. |
| Handling | Wear gloves/goggles. The free base (if liberated) is a sensitizer; the salt is safer but should be handled as a chemical irritant. |
References
-
Yang, R.S.H.[4] & Tallant, M.J. (1982).[4] Metabolism and Pharmacokinetics of Ethylenediamine in the Rat Following Oral, Endotracheal or Intravenous Administration. Fundamental and Applied Toxicology. Link
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. Focuses on the necessity of Stable Isotope Internal Standards for regulating matrix effects. Link
- Côté, C. et al. (2009). Matrix Effect Elimination during LC-MS/MS Analysis using Stable Isotope Labeled Internal Standards. Journal of Chromatography B. (General reference for IS principle).
-
PubChem. (2024). Ethylenediamine dihydrochloride Compound Summary. National Library of Medicine. Link
Sources
- 1. Ethylenediamine | C2H8N2 | CID 3301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Ethylenediamine Dihydrochloride? [synapse.patsnap.com]
- 3. Pharmacokinetics and metabolism of ethylenediamine in the swiss webster mouse following oral or intravenous dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Ethylenediamine | 107-15-3 [chemicalbook.com]
- 6. What is Ethylenediamine Dihydrochloride used for? [synapse.patsnap.com]
- 7. Ethylenediamine-15N2 15N 98atom , 99 CP 84050-98-6 [sigmaaldrich.com]
- 8. Ethylenediamine Dihydrochloride | C2H10Cl2N2 | CID 9521 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Synthesis of Nitrogenous Pharmaceuticals with Ethylenediamine-15N2 Dihydrochloride
Abstract
This technical guide details the strategic application of Ethylenediamine-15N2 dihydrochloride (
Introduction: The Isotopic Advantage
In modern drug discovery,
-
Internal Standards for Quantitation: They provide interference-free mass spectral signals (M+2) for bioanalysis, correcting for matrix effects in LC-MS/MS.
-
Metabolic Tracing: Unlike deuterium (
), labels are non-exchangeable in protic solvents and resistant to primary metabolic cleavage (unless N-dealkylation is the specific pathway), offering a robust tag for metabolite identification.
Ethylenediamine (EDA) is the structural "anchor" for a vast array of therapeutics, including antihistamines, anthelmintics, and fluoroquinolone antibiotics. However, the commercial source material is almost exclusively the dihydrochloride salt due to the volatility and instability of the free base.
The Challenge: The salt form (
Critical Precursor Preparation: Quantitative Free-Basing
Objective: To liberate nucleophilic
The "Non-Aqueous Release" Protocol
Standard aqueous neutralization/extraction often results in low yields because EDA is highly water-soluble. We recommend a non-aqueous approach using strong methanolic base.
Reagents:
-
Ethylenediamine-15N2 dihydrochloride (1.0 eq)
-
Potassium Hydroxide (KOH), powdered (2.2 eq)
-
Methanol (Anhydrous)
Step-by-Step Protocol:
-
Suspension: Suspend 1.0 g of
-EDA 2HCl in 10 mL of anhydrous methanol in a round-bottom flask under Argon. -
Neutralization: Add 2.2 equivalents of powdered KOH. The reaction is exothermic; cool in an ice bath if scaling up (>5g).
-
Precipitation: Stir vigorously for 30 minutes. KCl will precipitate out as a fine white solid.
-
Filtration: Filter the mixture through a fritted glass funnel (porosity M) under inert gas pressure. Wash the filter cake with 2 mL cold methanol.
-
Usage: The filtrate contains free
-EDA in methanol.-
Note: Do NOT evaporate the methanol to dryness, as free EDA (bp 116°C) will co-evaporate. Use this methanolic solution directly in the next step or add the co-solvent for the subsequent reaction and distill off methanol fractionally.
-
Decision Logic for Pre-treatment
Figure 1: Decision tree for handling the dihydrochloride salt. The non-aqueous route is preferred for maximizing isotopic recovery.
Core Protocol A: Synthesis of -Piperazine
Application: Building block for Ciprofloxacin, Imatinib, Olanzapine.
Direct alkylation of EDA with 1,2-dichloroethane leads to uncontrollable polymerization. The Oxalate Route is the industry standard for isotopic synthesis, ensuring a 1:1 cyclization.
Step 1: Cyclization to Diketopiperazine
Reagents:
-
Methanolic solution of
-EDA (from Section 3.1) -
Diethyl oxalate (1.1 eq)
Protocol:
-
Add the methanolic
-EDA solution dropwise to a stirred solution of diethyl oxalate (1.1 eq) in ethanol at 0°C. -
Allow to warm to room temperature and stir for 2 hours.
-
Reflux for 1 hour to drive the reaction to completion.
-
Cool to 0°C. The product,
-piperazine-2,3-dione , will precipitate as a white solid.
Step 2: Reduction to Piperazine
Reagents:
- -piperazine-2,3-dione
-
Borane-THF complex (
) or Lithium Aluminum Hydride (LAH)
Protocol:
-
Suspend the dione in anhydrous THF under Argon.
-
Add
(6 eq) dropwise via syringe. -
Reflux for 16 hours.
-
Quench: Cool to 0°C and carefully add MeOH, followed by conc. HCl to hydrolyze the boron complex.
-
Reflux the acidic solution for 1 hour.
-
Basify to pH >12 with NaOH pellets.
-
Extract with DCM (
). Dry over and concentrate carefully (piperazine is volatile). -
Result:
-Piperazine free base.
Synthetic Pathway Diagram
Figure 2: The "Oxalate Route" prevents polymerization, ensuring high-yield formation of the piperazine ring.
Application Case: -Ciprofloxacin Synthesis
Context: Ciprofloxacin is a fluoroquinolone antibiotic.[1][4][5] The
Protocol:
-
Precursor: Prepare 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (commercially available "Q-Acid").
-
Coupling: Dissolve Q-Acid (1.0 eq) in Pyridine or DMSO.
-
Add
-Piperazine (prepared in Section 4, 2.0 eq to act as base and nucleophile). -
Heat to 130°C for 12 hours.
-
Workup: Evaporate solvent. Treat residue with water; adjust pH to 7.0.
-
Purification: Recrystallize from Ethanol/Water.
-
Outcome:
-Ciprofloxacin (Labels located at the N1 and N4 positions of the piperazine ring).
Core Protocol B: Synthesis of -Imidazolines
Application: Vasoconstrictors (e.g., Naphazoline, Xylometazoline).
Reaction Type: Condensation with Nitriles or Carboxylic Acids.
Protocol (Microwave Assisted - Fatty Acid Route):
-
Mix: Combine
-EDA (free base in MeOH) with a fatty acid (e.g., Stearic acid) or aryl carboxylic acid in a microwave vial. Evaporate the MeOH first under if the volume is significant, leaving the EDA/Acid paste. -
Heat: Microwave irradiation at 180°C for 5-10 minutes (solvent-free).
-
Purification: Dissolve the melt in chloroform, wash with bicarbonate solution.
-
Yield: Typically >90% for 2-substituted imidazolines.
Analytical Validation & Data Summary
When validating the synthesized compounds, the mass shift is the primary indicator.
Table 1: Mass Shift Expectations (LC-MS)
| Compound | Formula (Unlabeled) | Monoisotopic Mass (M) | Labeled Formula | Expected Mass (M+2) |
| Ethylenediamine | 60.07 | 62.06 | ||
| Piperazine | 86.08 | 88.07 | ||
| Ciprofloxacin | 331.13 | 333.12 * |
*Note: Ciprofloxacin contains 3 nitrogens. Only the 2 in the piperazine ring are labeled in this protocol.
NMR Validation:
-
-NMR: Expect signals referenced to liquid
. -
-NMR: Look for
coupling (splitting of proton signals attached to the nitrogen), typically 70-90 Hz, which confirms the proton is attached to the heavy isotope.
References
-
Isotope Labeling in Drug Development
-
Synthesis Protocols (Piperazines & Imidazolines)
-
"Synthesis of piperazines," Organic Chemistry Portal. (General methodology for oxalate/glyoxal routes). Link
-
Berghuis, N. T., et al., "Synthesis of Fatty Imidazoline from Oleic Acid with Ethylenediamine," Solid State Phenomena, 2022.[2] (Microwave protocols).[2][3] Link
-
VCU Innovation Gateway, "Streamlined synthesis of antibiotic ciprofloxacin," (Coupling reaction conditions). Link
-
-
Safety & Handling
-
Fisher Scientific, "Safety Data Sheet: Ethylenediamine dihydrochloride," Dec 2025. Link
-
Sources
- 1. Synthesis of some NH-derivatives of ciprofloxacin as antibacterial and antifungal agents | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. scholar.ui.ac.id [scholar.ui.ac.id]
- 4. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 5. chemrevlett.com [chemrevlett.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]
- 8. metsol.com [metsol.com]
Application Notes & Protocols: A Step-by-Step Guide for Using 15N Labeled Internal Standards in Quantitative Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Principle and Power of Stable Isotope Dilution
Mass spectrometry (MS) has become an indispensable tool for the precise quantification of molecules in complex biological matrices. However, the accuracy of MS-based quantification can be compromised by variations in sample preparation, matrix effects, and instrument performance[1][2]. The use of stable isotope-labeled (SIL) internal standards (IS) is the gold standard for mitigating these variabilities, a technique known as stable isotope dilution (SID).[1][3]
Among the various stable isotopes, 15N labeling offers a robust strategy for creating internal standards that are chemically identical to the analyte of interest but have a distinct mass-to-charge ratio (m/z). This allows the IS to co-elute with the analyte during chromatography and experience the same ionization effects in the mass spectrometer's source, ensuring a highly accurate and precise relative quantification.[2]
This guide provides a comprehensive, step-by-step protocol for the effective use of 15N labeled internal standards in quantitative proteomics and metabolomics workflows, from initial standard preparation to final data analysis.
Foundational Knowledge: Selecting and Characterizing Your 15N Labeled Internal Standard
The success of the SID method hinges on the quality of the internal standard. Here are the critical factors to consider:
-
High Isotopic Purity: The 15N labeled IS should have a high degree of isotopic enrichment (typically >98%) to minimize interference from any residual unlabeled analyte.[4] The percentage of 15N incorporation is a crucial metric for assessing the standard's fitness for purpose.[5]
-
Chemical Identity: The 15N labeled IS must be chemically identical to the analyte to ensure it behaves the same way throughout the entire analytical process.[4]
-
Stability: The labeled sites on the molecule should be stable and not susceptible to exchange during sample storage or preparation.[6]
-
Concentration and Purity: The concentration of the IS stock solution must be accurately determined, and its chemical purity should be high to avoid introducing contaminants.
Experimental Workflow: A Detailed Protocol
The following sections provide a detailed, step-by-step methodology for a typical quantitative workflow using a 15N labeled internal standard.
Preparation of Stock and Working Solutions
Accurate preparation of standard solutions is paramount for reliable quantification.
Protocol:
-
Stock Solution Preparation:
-
Accurately weigh a precise amount of the 15N labeled internal standard using a calibrated microbalance.
-
Dissolve the standard in a suitable solvent to create a concentrated stock solution (e.g., 1 mg/mL). Ensure complete dissolution.
-
Store the stock solution under appropriate conditions (e.g., -80°C) to maintain stability.
-
-
Working Standard Solution Preparation:
-
Prepare a series of working standard solutions by serially diluting the stock solution. These will be used to spike into samples and to create the calibration curve.
-
The concentration of the working IS solution should be chosen to provide a response similar to the expected analyte concentration in the samples.[7]
-
Sample Preparation and Spiking with the Internal Standard
The point at which the internal standard is added to the sample is a critical decision. For the most accurate correction of sample processing variability, the IS should be added as early as possible in the workflow.
Protocol:
-
Sample Collection and Homogenization:
-
Collect biological samples (e.g., plasma, tissue, cells) using a standardized protocol to minimize pre-analytical variability.
-
Homogenize tissue samples in an appropriate lysis buffer.
-
-
Spiking the Internal Standard:
-
To a known volume or weight of the sample homogenate, add a precise volume of the 15N labeled internal standard working solution.[7]
-
Vortex the sample thoroughly to ensure complete mixing of the IS with the sample matrix.
-
-
Protein Precipitation/Extraction (for small molecules and metabolites):
-
Add a protein precipitation agent (e.g., ice-cold acetone or acetonitrile) to the sample.[8]
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the analyte and internal standard.
-
-
Protein Digestion (for proteomics):
-
For protein quantification, the sample (with the spiked 15N labeled protein standard) is subjected to a standard protein digestion protocol, typically involving reduction, alkylation, and enzymatic digestion (e.g., with trypsin).[8]
-
Workflow for Stable Isotope Dilution with a 15N Labeled Internal Standard
Caption: Overall workflow for quantitative analysis using a 15N labeled internal standard.
LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical platform of choice for this workflow.
Protocol:
-
Chromatographic Separation:
-
Develop a liquid chromatography method that provides good separation of the analyte from other matrix components. The 15N labeled IS will co-elute with the unlabeled analyte.[9]
-
-
Mass Spectrometry Detection:
-
Use a tandem mass spectrometer operating in a selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode.
-
Optimize the MS parameters (e.g., collision energy) for both the analyte and the 15N labeled internal standard.
-
Define specific precursor-to-product ion transitions for both the light (analyte) and heavy (IS) species.
-
Data Analysis and Quantification
The final step is to process the acquired data to determine the concentration of the analyte in the original sample.
Protocol:
-
Peak Integration:
-
Integrate the peak areas for the selected transitions of both the analyte and the 15N labeled internal standard.
-
-
Ratio Calculation:
-
For each sample, calculate the ratio of the peak area of the analyte to the peak area of the 15N labeled internal standard.
-
-
Calibration Curve Generation:
-
Prepare a set of calibration standards with known concentrations of the analyte and a constant concentration of the 15N labeled IS.
-
Analyze the calibration standards using the same LC-MS/MS method.
-
Plot the peak area ratio (analyte/IS) against the known concentration of the analyte to generate a calibration curve.
-
-
Concentration Determination:
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Specialized software, such as Census, can be used for more complex data analysis, especially in proteomics, to calculate enrichment ratios and correct for incomplete labeling.[10]
Method Validation
For applications in regulated environments, such as drug development, the analytical method must be validated according to guidelines from regulatory bodies like the FDA. The use of a stable isotope-labeled internal standard is crucial for demonstrating the following:
| Validation Parameter | Role of 15N Labeled Internal Standard | Typical Acceptance Criteria |
| Accuracy | Corrects for recovery losses and matrix effects, ensuring the measured value is close to the true value. | Within ±15% of the nominal concentration (±20% at the LLOQ). |
| Precision | Minimizes variability introduced during sample processing and analysis. | Coefficient of variation (%CV) should not exceed 15% (20% at the LLOQ). |
| Matrix Effect | The co-eluting IS experiences the same ion suppression or enhancement as the analyte, allowing for correction. | The IS-normalized matrix factor should be close to 1. |
| Recovery | The IS provides a direct measure of the efficiency of the extraction process. | Consistent and reproducible recovery across the concentration range. |
Troubleshooting Common Issues
| Issue | Potential Cause | Solution |
| High Variability in Results | Inconsistent spiking of the internal standard. | Use a calibrated pipette and ensure thorough mixing. |
| Instability of the analyte or IS. | Check storage conditions and sample stability. | |
| Poor Recovery | Inefficient extraction procedure. | Optimize the extraction solvent and conditions. |
| Non-linear Calibration Curve | Incorrect preparation of calibration standards. | Prepare fresh standards and verify dilutions. |
| Saturation of the detector. | Dilute samples or adjust instrument settings. |
Conclusion
The use of 15N labeled internal standards in a stable isotope dilution workflow provides the highest level of accuracy and precision for quantitative mass spectrometry.[11] By carefully selecting and characterizing the internal standard and following a well-controlled experimental protocol, researchers can obtain reliable and reproducible quantitative data, which is essential for advancing research and development in the life sciences.
References
-
Dizdaroglu, M., Jaruga, P., & Reddy, P. T. (2016). Production, Purification and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements. Methods in molecular biology (Clifton, N.J.), 1422, 189–210. [Link]
-
Coskun, E., Jaruga, P., & Dizdaroglu, M. (2016). Production, Purification, and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements. Methods in enzymology, 575, 23–52. [Link]
-
Li, W., Luo, X., & Deng, Y. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of pharmaceutical and biomedical analysis, 98, 280–5. [Link]
-
Reddy, D. S. (2022). Stable Labeled Isotopes as Internal Standards: A Critical Review. ResearchGate. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry : RCM, 19(3), 401–7. [Link]
-
Filiou, M. D., & Turck, C. W. (2016). Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses. Methods in molecular biology (Clifton, N.J.), 1549, 219–228. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry : RCM, 19(3), 401–7. [Link]
-
SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]
-
Zhang, Y., Webhofer, C., Reckow, S., Filiou, M. D., Maccarrone, G., & Turck, C. W. (2009). A MS data search method for improved 15N-labeled protein identification. Proteomics, 9(17), 4265–70. [Link]
-
National Institute of Standards and Technology. (n.d.). Method for the Determination of 15N Incorporation Percentage in Labeled Peptides Proteins. Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). Carbon & Nitrogen sample preparation. Retrieved from [Link]
-
University of Washington. (n.d.). Stable Isotope Labeling Strategies. Retrieved from [Link]
-
Heiss, M., Reichle, V. F., & Kellner, S. (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. Genes, 10(1), 35. [Link]
-
Hofmann, D., Gehre, M., & Jung, K. (2003). Sample preparation techniques for the determination of natural 15N/14N variations in amino acids by gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS). Isotopes in environmental and health studies, 39(3), 233–44. [Link]
Sources
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- 4. bioszeparacio.hu [bioszeparacio.hu]
- 5. researchgate.net [researchgate.net]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tsapps.nist.gov [tsapps.nist.gov]
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- 11. Production, Purification, and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Ethylenediamine-¹⁵N₂ by LC-MS/MS Following Dansyl Chloride Derivatization
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of isotopically labeled Ethylenediamine-¹⁵N₂ dihydrochloride in aqueous matrices. Due to the high polarity and low molecular weight of ethylenediamine, direct analysis by conventional reversed-phase liquid chromatography-mass spectrometry (LC-MS/MS) is challenging. To overcome these limitations, this protocol employs a pre-column derivatization step using 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride). This derivatization not only improves chromatographic retention but also significantly enhances ionization efficiency and MS/MS sensitivity. The resulting dansylated analyte is then separated using Hydrophilic Interaction Liquid Chromatography (HILIC) and quantified by tandem mass spectrometry. This method is intended for researchers, scientists, and drug development professionals requiring accurate measurement of Ethylenediamine-¹⁵N₂ in various experimental settings.
Introduction: The Analytical Challenge of Small Polar Amines
Ethylenediamine is a small, highly polar molecule that serves as a critical building block in chemical synthesis and is a known impurity in various pharmaceutical products.[1][2] Its isotopically labeled form, Ethylenediamine-¹⁵N₂ dihydrochloride, is an invaluable tool in tracer studies and as an internal standard for quantitative analysis. However, the inherent physicochemical properties of ethylenediamine—namely its high polarity and low volatility—present significant analytical hurdles.[3][4]
Conventional reversed-phase liquid chromatography often fails to provide adequate retention for such polar compounds, leading to elution in the solvent front and poor peak shape.[4][5] Furthermore, underivatized ethylenediamine exhibits poor ionization efficiency in electrospray ionization (ESI), limiting the sensitivity of mass spectrometric detection.
To address these challenges, chemical derivatization is a well-established strategy to modify the analyte's properties, rendering it more amenable to LC-MS/MS analysis.[6][7] Derivatization can decrease polarity, increase molecular weight, and introduce a readily ionizable moiety, thereby improving both chromatographic separation and mass spectrometric response.[6][8] This protocol details a validated approach utilizing dansyl chloride, a highly reactive reagent for primary and secondary amines, to enable the sensitive and accurate quantification of Ethylenediamine-¹⁵N₂.[9][10][11]
Analyte & Reagent Overview
Ethylenediamine-¹⁵N₂ Dihydrochloride
-
Chemical Name: 1,2-Ethanedi(amine-¹⁵N) dihydrochloride[12]
-
Molecular Weight: 135.01 g/mol [12]
-
Properties: A white to off-white crystalline solid, highly soluble in water.[14][15] The dihydrochloride salt form enhances stability and solubility in aqueous solutions.[15]
Dansyl Chloride: The Derivatizing Agent
Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) is a fluorescent labeling reagent that reacts with primary and secondary amino groups to form stable sulfonamide adducts.[9][10] This reaction is foundational to the success of this protocol for several reasons:
-
Enhanced Hydrophobicity: The bulky, non-polar naphthalene group of the dansyl moiety significantly decreases the polarity of the ethylenediamine molecule, allowing for retention on a HILIC column.
-
Improved Ionization: The tertiary amine group on the dansyl moiety is readily protonated, leading to a strong signal in positive mode electrospray ionization (ESI+).[8]
-
Characteristic Fragmentation: The dansyl-derivatized molecule produces a characteristic fragment ion upon collision-induced dissociation (CID), which is ideal for selective and sensitive detection using Multiple Reaction Monitoring (MRM).[6]
Experimental Workflow
The overall analytical workflow is a multi-step process designed to ensure accurate and reproducible quantification. It begins with sample preparation and derivatization, followed by LC-MS/MS analysis and data processing.
Caption: Reaction of Ethylenediamine-¹⁵N₂ with two equivalents of Dansyl Chloride.
Step-by-Step Protocol:
-
To 100 µL of the aqueous sample (or standard) in a microcentrifuge tube, add 100 µL of 100 mM sodium carbonate-bicarbonate buffer (pH 9.5).
-
Add 200 µL of the freshly prepared Dansyl Chloride solution (10 mg/mL in acetonitrile).
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction at 60°C for 30 minutes in a heating block, protected from light.
-
After incubation, cool the mixture to room temperature.
-
Add 50 µL of the quenching solution (2% formic acid) to stop the reaction by consuming the excess Dansyl Chloride. [9]7. Vortex for 30 seconds.
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial for analysis. [9]
LC-MS/MS Instrumentation and Conditions
Hydrophilic Interaction Liquid Chromatography (HILIC) is employed for the separation of the derivatized analyte. [16][17]HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, which is ideal for retaining and separating polar compounds that are not well-retained in reversed-phase chromatography. [5][18] Table 1: LC-MS/MS Parameters
| Parameter | Setting | Rationale |
| Liquid Chromatography | ||
| Column | HILIC Column (e.g., Silica, Amide phase), 2.1 x 100 mm, 1.7 µm | A polar stationary phase is essential for retaining the derivatized, yet still polar, analyte. [16][18] |
| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid | Provides a source of protons for ionization and maintains a consistent pH. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | The high organic content at the start of the gradient promotes retention in HILIC mode. [17] |
| Gradient | 95% B to 50% B over 5 min, hold for 1 min, return to 95% B and equilibrate for 4 min | A gradient elution is used to effectively separate the analyte from matrix components. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 5 µL | Optimized to prevent column overloading and peak distortion. [3] |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The dansyl group's tertiary amine readily accepts a proton, making ESI+ the preferred mode. [8] |
| Capillary Voltage | 3.5 kV | Optimized for efficient ion generation. |
| Gas Temperature | 325°C | Facilitates desolvation of the ESI droplets. |
| Gas Flow | 10 L/min | Assists in the desolvation process. |
| Nebulizer Pressure | 45 psi | Controls the formation of the aerosol spray. |
| MS/MS Detection (MRM) | ||
| Precursor Ion (Q1) | m/z 531.2 | [M+H]⁺ for Di-dansylated Ethylenediamine-¹⁵N₂ (C₂H₈¹⁵N₂ + 2 x C₁₂H₁₂NO₂S - 2H) |
| Product Ion (Q3) | m/z 171.1 | Characteristic fragment of the dansyl group (dimethylaminonaphthyl moiety). [6] |
| Collision Energy | Optimized for maximum signal (typically 20-30 eV) | The energy required to induce fragmentation of the precursor ion. |
Note: The exact m/z values should be confirmed by infusing a standard solution of the derivatized analyte.
Data Analysis and Quantification
Quantification is achieved by integrating the peak area of the selected MRM transition (m/z 531.2 → 171.1) and comparing it to a calibration curve generated from standards of known concentrations that have undergone the same derivatization and analysis procedure. The use of a stable isotope-labeled internal standard (e.g., ¹³C-labeled dansylated ethylenediamine) is highly recommended for the most accurate quantification, as it corrects for variations in sample preparation, derivatization efficiency, and instrument response.
Trustworthiness and Self-Validation
The integrity of this protocol is ensured by several key factors:
-
Specificity: The use of MRM provides a high degree of selectivity. The specific transition from the di-dansylated Ethylenediamine-¹⁵N₂ precursor to the characteristic dansyl fragment ion is unique, minimizing the likelihood of interference from other matrix components.
-
Linearity and Sensitivity: The derivatization step significantly enhances the MS response, allowing for the creation of a wide linear calibration range and achieving low limits of detection (LOD) and quantification (LOQ).
-
Reproducibility: The detailed, step-by-step procedure for derivatization and the use of a robust HILIC-MS/MS method ensure high reproducibility of results. The inclusion of an appropriate internal standard will further enhance precision.
Conclusion
This application note provides a comprehensive and reliable protocol for the LC-MS/MS analysis of Ethylenediamine-¹⁵N₂ dihydrochloride. By employing a well-characterized derivatization strategy with dansyl chloride, this method overcomes the inherent analytical difficulties associated with small, polar amines. The combination of chemical derivatization, HILIC separation, and sensitive MRM detection offers a powerful tool for researchers in pharmaceutical development and metabolic studies, enabling accurate and precise quantification of this important isotopically labeled compound.
References
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- Cayman Chemical. Dansyl Chloride (CAS 605-65-2). [URL: https://www.caymanchem.com/product/16155/dansyl-chloride]
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- ResearchGate. Dansyl Chloride as a Derivatizing Agent for the Analysis of Biogenic Amines by CZE-UV. [URL: https://www.researchgate.net/publication/340879482_Dansyl_Chloride_as_a_Derivatizing_Agent_for_the_Analysis_of_Biogenic_Amines_by_CZE-UV]
- MTC USA. Poor peak shape for ethylenediamine in LCMS analyses. [URL: https://www.mtc-usa.
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- PMC. Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4175402/]
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- Phenomenex. HILIC HPLC Column: Advanced HILIC Columns. [URL: https://www.phenomenex.
- Buchi.com. Why HILIC is what your polar compounds need for purification. [URL: https://www.buchi.
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- Semantic Scholar. Rapid qualitative and quantitative HPLC/MS analysis of ethylenediaminetetraacetic acid in a pharmaceutical product without prior. [URL: https://www.semanticscholar.org/paper/Rapid-qualitative-and-quantitative-HPLC-MS-of-in-a-Vardanyan-Parsadanyan/9602447938c8f55331f855845c08369651f62b2d]
- PMC. Experimental and Theoretical Investigations of the Fragmentation of Ethylenediamine Induced by Low-Energy (<10 eV) Electrons. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10788390/]
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- ResearchGate. Detection and Quantification of Trace Level of Ethylenediamine in Morpholine and its Impact on the Quality of a Pharmaceutical Candidate. [URL: https://www.researchgate.
- ResearchGate. (PDF) Review: Derivatization in mass spectrometry—1. Silylation. [URL: https://www.researchgate.
- University of Alabama at Birmingham. Ion fragmentation of small molecules in mass spectrometry. [URL: https://www.uab.
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Application Note: Robust and Sensitive Analysis of Ethylenediamine-¹⁵N₂ Dihydrochloride by GC-MS Following Acylation Derivatization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed protocol for the derivatization of Ethylenediamine-¹⁵N₂ dihydrochloride, a stable isotope-labeled compound often used as an internal standard in quantitative bioanalysis. Due to its high polarity and low volatility, direct analysis of ethylenediamine by gas chromatography-mass spectrometry (GC-MS) is challenging, leading to poor chromatographic performance.[1] This guide outlines an effective acylation-based derivatization strategy using trifluoroacetic anhydride (TFAA) to enhance its volatility and thermal stability, enabling robust and sensitive GC-MS analysis. The principles of the derivatization, a step-by-step experimental protocol, and optimized GC-MS parameters are provided for reliable quantification in complex matrices.
Introduction: The Analytical Challenge of Polar Amines
Ethylenediamine (EDA) and its isotopically labeled counterpart, Ethylenediamine-¹⁵N₂ dihydrochloride, are small, highly polar primary amines.[2][3] Their inherent chemical properties, such as a high boiling point and the presence of active hydrogens on the amino groups, make them unsuitable for direct GC analysis.[1] These characteristics lead to significant challenges, including:
-
Poor Volatility: Inability to readily transition into the gaseous phase within the GC inlet.
-
Peak Tailing: Strong interactions with active sites on the GC column and liner, resulting in asymmetrical peak shapes.[1]
-
Thermal Instability: Potential for degradation at elevated temperatures required for chromatographic elution.[4]
Derivatization is a crucial sample preparation step that chemically modifies the analyte to improve its chromatographic behavior.[5] By replacing the active hydrogens of the primary amine groups with less polar functional groups, the resulting derivative exhibits increased volatility and thermal stability, leading to sharp, symmetrical peaks and enhanced sensitivity.[1][4]
The Principle of Acylation Derivatization
Acylation is a widely employed derivatization technique for primary and secondary amines.[6] This method involves the reaction of the amine with an acylating agent, typically a perfluorinated acid anhydride such as trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA).[1][7]
The reaction mechanism involves the nucleophilic attack of the nitrogen atom of the amine on the electrophilic carbonyl carbon of the anhydride. This results in the formation of a stable, less polar, and more volatile amide derivative.[4] The use of fluorinated acylating agents is particularly advantageous as it significantly enhances the sensitivity of detection, especially with an electron capture detector (ECD) and provides characteristic mass spectral fragmentation patterns for mass spectrometry.[1][8]
Experimental Protocol: Derivatization of Ethylenediamine-¹⁵N₂ Dihydrochloride with TFAA
This section provides a detailed, step-by-step protocol for the derivatization of Ethylenediamine-¹⁵N₂ dihydrochloride using Trifluoroacetic Anhydride (TFAA).
Materials and Reagents
-
Ethylenediamine-¹⁵N₂ dihydrochloride (98 atom % ¹⁵N, 99% CP)[2][3]
-
Trifluoroacetic anhydride (TFAA), derivatization grade (≥99.0%)
-
Anhydrous Ethyl Acetate or Acetonitrile (GC grade)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen evaporator
-
Vortex mixer
-
Pipettes and tips
Step-by-Step Derivatization Procedure
-
Sample Preparation: Accurately weigh a known amount of Ethylenediamine-¹⁵N₂ dihydrochloride into a reaction vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Reconstitution: Add 200 µL of anhydrous ethyl acetate to the dried sample. Vortex briefly to dissolve the sample.
-
Addition of Derivatizing Agent: Carefully add 100 µL of TFAA to the vial.[1] Caution: TFAA is corrosive and moisture-sensitive. Handle in a fume hood and ensure all glassware is dry.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or oven set to 60-70°C for 30 minutes to facilitate the reaction.[1]
-
Cooling: After the incubation period, remove the vial from the heat source and allow it to cool to room temperature.
-
Evaporation of Excess Reagent: Uncap the vial and evaporate the excess TFAA and solvent under a gentle stream of nitrogen at room temperature. This step is crucial to prevent column damage from acidic byproducts.[8]
-
Reconstitution for Analysis: Reconstitute the dried derivative in an appropriate volume (e.g., 100-200 µL) of ethyl acetate or another suitable solvent for GC-MS analysis.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
Caption: Workflow for the derivatization of Ethylenediamine-¹⁵N₂ dihydrochloride with TFAA.
GC-MS Analysis of the Derivatized Product
The following table summarizes the recommended starting parameters for the GC-MS analysis of the N,N'-bis(trifluoroacetyl)ethylenediamine-¹⁵N₂ derivative. These parameters may require optimization based on the specific instrumentation used.
| Parameter | Recommended Setting | Rationale |
| GC System | ||
| Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent | A non-polar column provides good separation for a wide range of analytes. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte. |
| Injection Mode | Splitless (1 µL injection volume) | Maximizes the transfer of the analyte to the column for trace-level analysis. |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min | Provides good chromatographic efficiency. |
| Oven Program | Initial: 60°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min) | A temperature ramp allows for the separation of the analyte from any remaining reagent or byproducts. |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that provides reproducible fragmentation patterns. |
| Ion Source Temperature | 230 °C | A standard temperature for EI sources. |
| Quadrupole Temperature | 150 °C | A standard temperature for the quadrupole. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring specific ions of the derivatized analyte. |
| Key Ions to Monitor | To be determined empirically based on the mass spectrum of the derivatized standard. | The mass shift due to the ¹⁵N₂ labeling will result in a +2 Da shift in the molecular ion and nitrogen-containing fragments compared to the unlabeled analog. |
Expected Results and Discussion
Successful derivatization of Ethylenediamine-¹⁵N₂ dihydrochloride with TFAA will yield N,N'-bis(trifluoroacetyl)ethylenediamine-¹⁵N₂. The resulting derivative is significantly more volatile and less polar than the parent compound, leading to a sharp, symmetrical peak on the GC chromatogram with a stable retention time.
The mass spectrum of the derivatized compound will exhibit characteristic fragmentation patterns. The molecular ion (M⁺) should be observable, and key fragment ions will result from the cleavage of the carbon-carbon and carbon-nitrogen bonds. The presence of the ¹⁵N₂ label will result in a mass shift of +2 atomic mass units for the molecular ion and any fragments containing both nitrogen atoms compared to the unlabeled ethylenediamine derivative. This mass shift is a key feature for confirming the identity of the internal standard and for its selective detection in SIM mode.
Troubleshooting
| Problem | Potential Cause | Solution |
| No or low peak intensity | Incomplete derivatization | Ensure all reagents are fresh and anhydrous. Optimize reaction time and temperature. |
| Decomposition of the derivative | Avoid excessive temperatures in the GC inlet and oven. | |
| Peak tailing | Active sites in the GC system | Use a deactivated liner and column. Check for leaks. |
| Incomplete removal of acidic byproducts | Ensure complete evaporation of excess TFAA before reconstitution for analysis. | |
| Ghost peaks | Carryover from previous injections | Run solvent blanks and bake out the GC system if necessary. |
Conclusion
The derivatization of Ethylenediamine-¹⁵N₂ dihydrochloride with trifluoroacetic anhydride is a robust and reliable method to overcome the challenges associated with its direct analysis by GC-MS. The resulting N,N'-bis(trifluoroacetyl) derivative exhibits excellent chromatographic properties, allowing for sensitive and accurate quantification. This application note provides a comprehensive protocol and foundational GC-MS parameters that can be adapted and optimized for specific research and drug development applications requiring the use of a stable isotope-labeled internal standard for ethylenediamine.
References
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W. (2018). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. Retrieved from [Link]
-
Shimadzu. (n.d.). Highly Sensitive GC/MS Analysis of EDTA (Ethylenediamine Tetraacetic Acid) in Water. Retrieved from [Link]
-
Khan, K. M., et al. (2024). Analytical determination of ethylenediamine impurity in tripelennamine hydrochloride by gas chromatography-mass spectrometry using phthalaldehyde as the derivatizing agent. Biomedical Chromatography, 38(6), e5850. [Link]
-
Lin, D.-L., et al. (2007). Simultaneous Determination of HFBA-Derivatized Amphetamines and Ketamines in Urine by Gas Chromatography–Mass Spectrometry. Journal of Analytical Toxicology, 31(7), 397-402. [Link]
-
Flesch, M., et al. (2023). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. Molecules, 28(3), 939. [Link]
-
Marquet, P. (2001). Determination of amines as pentafluoropropionic acid anhydride derivatives in biological samples using liquid chromatography and tandem mass spectrometry. Analyst, 126(8), 1334-1339. [Link]
-
Flesch, M., et al. (2023). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. PMC. [Link]
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George, S. P., et al. (2019). GC-MS analysis of eight aminoindanes using three derivatization reagents. Journal of Forensic Sciences, 65(2), 585-594. [Link]
-
De-la-Torre, R., et al. (2016). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Therapeutic Drug Monitoring, 38(3), 366-373. [Link]
-
George, S. P., et al. (2023). GC-MS analysis of eight aminoindanes using three derivatization reagents. Journal of Forensic Sciences, 68(4), 1341-1350. [Link]
-
Chan, K. H., & Cheng, K. T. (2009). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 17(5), 319-338. [Link]
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Patsnap Synapse. (2024, June 15). What is Ethylenediamine Dihydrochloride used for? Retrieved from [Link]
-
Heusler, H., Richter, E., & Schmidt, M. (1986). Quantitative analysis of ethylenediamine in plasma by capillary column gas chromatography. HRC & CC, Journal of High Resolution Chromatography and Chromatography Communications, 9(10), 598-601. [Link]
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Khan, K. M., et al. (2024). Analytical determination of ethylenediamine impurity in tripelennamine hydrochloride by gas chromatography-mass spectrometry using phthalaldehyde as the derivatizing agent. Request PDF. [Link]
-
Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. In Modern Sample Preparation for Chromatography (pp. 515-555). Elsevier. [Link]
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Ottokemi. (n.d.). Ethylenediamine dihydrochloride, 99% 333-18-6. Retrieved from [Link]
-
Flesch, M., et al. (2023). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. PubMed. [Link]
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Experimental design for nitrogen fixation research using 15N tracers
Application Note: Advanced Experimental Design for Nitrogen Fixation Quantification Using Tracers
Executive Summary & Rationale
Biological Nitrogen Fixation (BNF) research has shifted from the indirect Acetylene Reduction Assay (ARA) to direct
However,
-
The "Bubble" Error: Direct injection of
gas bubbles into liquid media leads to slow equilibration, causing significant underestimation of fixation rates (Mohr et al., 2010). -
Commercial Contamination: Commercial
gas stocks are frequently contaminated with -nitrate and -ammonium, leading to false positives (Dabundo et al., 2014).
This guide details the
Theoretical Framework
The Tracer Principle
BNF is the conversion of atmospheric
Key Metrics
-
Atom %
: The absolute abundance of atoms in a sample. -
Atom % Excess (APE): The enrichment above the natural background (typically 0.3663% for atmospheric
).
Experimental Strategy: Method Selection
| Experimental System | Recommended Protocol | Why? |
| Microbial Cultures / Aquatic Systems | Avoids bubble equilibration lag; ensures constant initial enrichment. | |
| Rooted Plants / Soil Systems | Isotope Dilution Method (IDM) | Gas containment is difficult in soil; IDM uses labeled fertilizer to distinguish soil N uptake from atmospheric N fixation. |
| Field Ecology (Natural Systems) | Natural Abundance ( | Non-invasive; relies on natural discrimination against |
Protocol A: The Dissolution Method
Target Audience: Microbiology, Marine Biology, Biotech Fermentation
Critical Pre-requisite: This protocol replaces the "Bubble Method." You must prepare pre-enriched media rather than injecting gas directly into the culture.
Phase 1: Gas Purification (The "Dabundo" Correction)
Commercial
-
Setup: Connect the
lecture bottle to a gas train. -
Trap 1 (Oxides): 100 mL wash bottle containing 5% KMnO₄ in 1M NaOH.
-
Trap 2 (Ammonia): 100 mL wash bottle containing 1M H₂SO₄.
-
Collection: Collect the scrubbed gas into a gas-tight Tedlar bag or gastight syringe.
Phase 2: Preparation of Enriched Stock
-
Degassing: Take 500 mL of your sterile growth medium. Degas it thoroughly using a vacuum pump (approx. 950 mbar) for 20 minutes to remove ambient
. -
Injection: Transfer degassed media to a crimp-sealed serum bottle (no headspace). Inject scrubbed
gas.[1]-
Ratio: 10 mL gas per 1 L water (approx).
-
-
Dissolution: Vortex vigorously for 5–10 minutes or stir overnight at culture temperature. This creates the Enriched Stock .
Phase 3: Incubation & Termination
-
Inoculation: Prepare your experimental cultures (e.g., Diazotroph sp.) in gas-tight vials (Exetainers).
-
Tracer Addition: Inject the Enriched Stock into the culture vials.
-
Target: Aim for ~5 atom% final enrichment in the dissolved gas phase.
-
Calculation:
.
-
-
Incubation: Incubate under standard growth conditions. Record exact time (
). -
Termination: Filter culture through pre-combusted GF/F filters (glass fiber).
-
Preservation: Dry filters at 60°C for 24 hours. Store in a desiccator until IRMS analysis.
Visualization: Dissolution Workflow
Figure 1: Workflow for the Dissolution Method, emphasizing the critical scrubbing step to remove contaminants.[2][3][4]
Protocol B: The Isotope Dilution Method (IDM)
Target Audience: Agronomy, Plant Biology, Soil Science
Concept: You apply
Phase 1: Experimental Setup
-
Reference Selection: Choose a non-nodulating isoline or a morphologically similar non-legume (e.g., wheat for a pea trial). It must explore the same rooting depth.
-
Labeling: Apply
-enriched fertilizer (e.g., , 5–10 atom%) to the soil.-
Rate: Low level (e.g., 5 kg N/ha) to avoid suppressing nitrogenase activity.
-
Application: Dissolve in water and spray evenly over the plot/pot before sowing.
-
Phase 2: Growth & Harvest
-
Sowing: Sow Fixing and Reference plants simultaneously.
-
Harvest: Harvest shoots at physiological maturity (or flowering).
-
Processing: Dry at 70°C, weigh (Dry Matter), and grind to a fine powder (<100 µm).
Phase 3: Calculation (The Mixing Model)
The percentage of Nitrogen Derived from Atmosphere (%Ndfa) is calculated as:
-
If the Fixing Plant has the same enrichment as the Reference, %Ndfa = 0.
-
If the Fixing Plant has 0 enrichment (impossible in practice), %Ndfa = 100.
Visualization: Isotope Dilution Logic
Figure 2: Logic of the Isotope Dilution Method. The Fixing Plant dilutes the high soil enrichment with atmospheric nitrogen.[6]
Analytical Workflow & Self-Validation
Mass Spectrometry (IRMS)
Samples are analyzed via Continuous Flow Isotope Ratio Mass Spectrometry (CF-IRMS) coupled to an Elemental Analyzer (EA).
-
Output:
(permil) and Total N (%). -
Conversion: Convert
to Atom% before using the mixing model equations.
Mandatory Controls (Self-Validation)
To satisfy the "Trustworthiness" pillar, every experiment must include:
-
Time-Zero (
) Control: Filter a sample immediately after adding the tracer. This establishes the baseline adsorption of to cell walls (non-biological uptake). -
Killed Control: Inoculate a formalin-killed culture with tracer. If this shows enrichment, you have physical adsorption or contamination, not fixation.
-
Gas Purity Check: Run a blank IRMS analysis on your scrubbed gas source to confirm the absence of
(Dabundo et al., 2014).
References
-
Dabundo, R., et al. (2014).
Gas Stocks with –Labeled Nitrate and Ammonium and Consequences for Nitrogen Fixation Measurements.[7] PLoS ONE, 9(10), e110335.[7] Link -
Mohr, W., et al. (2010). Methodological Underestimation of Oceanic Nitrogen Fixation Rates.[2][4] PLoS ONE, 5(9), e12583. Link
-
Unkovich, M., et al. (2008). Measuring Plant-associated Nitrogen Fixation in Agricultural Systems.[8][9][10][11][12] ACIAR Monograph No. 136. Australian Centre for International Agricultural Research.[8][9][10][11][12] Link
-
Grosskopf, T., et al. (2012). Doubling the marine nitrogen fixation rates based on direct measurements. Nature, 488, 361–364. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nitrogen fixation: a poorly understood process along the freshwater-marine continuum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simple approach for the preparation of 15−15N2-enriched water for nitrogen fixation assessments: evaluation, application and recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.library.noaa.gov [repository.library.noaa.gov]
- 5. aciar.gov.au [aciar.gov.au]
- 6. edepot.wur.nl [edepot.wur.nl]
- 7. The Contamination of Commercial 15N2 Gas Stocks with 15N–Labeled Nitrate and Ammonium and Consequences for Nitrogen Fixation Measurements | PLOS One [journals.plos.org]
- 8. aciar.gov.au [aciar.gov.au]
- 9. aciar.gov.au [aciar.gov.au]
- 10. Measuring Plant-associated Nitrogen Fixation in Agricultural Systems - Murray Unkovich - Google ブックス [books.google.co.jp]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Making sure you're not a bot! [catalogue.nla.gov.au]
Application Note: High-Density Carboxyl Labeling for Quantitative Proteomics & Structural Footprinting
This Application Note and Protocol guide details the use of Ethylenediamine-15N2 dihydrochloride in proteomic research.
Executive Summary
Ethylenediamine-15N2 dihydrochloride is a specialized stable isotope-labeling reagent used primarily to chemically modify carboxylic acid groups (aspartic acid, glutamic acid, and C-termini) in proteins and peptides. By coupling this reagent to carboxyl groups via carbodiimide chemistry, researchers achieve two critical proteomic objectives:
-
Charge Reversal: Converts negatively charged carboxyl groups into positively charged amino groups, significantly enhancing the ionization efficiency of acidic peptides in positive-mode ESI-MS.
-
Relative Quantification: Enables binary isotopic labeling (Light vs. Heavy) to quantify protein abundance changes between samples with high spatial resolution.
This guide provides a validated protocol for global carboxyl amidation, ensuring high reaction efficiency (>95%) and compatibility with downstream LC-MS/MS analysis.
Technical Principles & Mechanism
The Chemistry of Amidation
The core reaction utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate free carboxyl groups, forming an unstable O-acylisourea intermediate. This intermediate reacts with the amine groups of ethylenediamine (EDA).
-
Reagent A (Light): Ethylenediamine (unlabeled)
-
Reagent B (Heavy): Ethylenediamine-15N2 (Isotopically labeled)
Reaction Logic:
Mass Spectrometry Characteristics
Upon derivatization, the physicochemical properties of the peptide change drastically:
-
Mass Shift (Light): +59.061 Da per carboxyl group.
-
Mass Shift (Heavy - 15N2): +61.055 Da per carboxyl group.
-
Net Mass Difference (
): +1.994 Da per labeling site.
Note on Quantitation: Unlike lysine labeling (e.g., dimethylation), carboxyl labeling is "high density." A typical tryptic peptide may have 2-3 carboxyl groups (C-term + Asp/Glu), resulting in a cumulative mass shift of +4 Da or +6 Da, which is easily resolved by high-resolution Orbitrap or TOF instruments.
Mechanism Diagram
Caption: Step-wise activation of protein carboxyls by EDC followed by nucleophilic attack of Ethylenediamine-15N2, resulting in a stable amide bond.
Experimental Protocol
Materials Required
-
Labeling Reagent: Ethylenediamine-15N2 dihydrochloride (Heavy) and Ethylenediamine dihydrochloride (Light).
-
Activator: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride).
-
Catalyst (Optional): HOAt (1-Hydroxy-7-azabenzotriazole) – improves efficiency and reduces racemization.
-
Buffers:
-
Coupling Buffer: 0.1 M MES, pH 4.7 (Carboxyl activation is optimal at acidic pH).
-
Quenching Buffer: 10% Hydroxylamine or 1 M Ammonium Acetate.
-
-
Solvent: LC-MS grade Water.
Workflow Overview
-
Protein Denaturation: Unfold proteins to expose all carboxyl groups.
-
Reduction & Alkylation: Standard disulfide bond processing.
-
Chemical Labeling: Coupling of EDA (Light/Heavy) to carboxyls.
-
Digestion: Trypsin digestion (post-labeling digestion is recommended to prevent trypsin autolysis labeling, though peptide-level labeling is also possible).
-
Desalting: Removal of excess reagents.
-
LC-MS/MS Analysis.
Detailed Step-by-Step Procedure
Phase A: Sample Preparation
-
Solubilization: Dissolve 100 µg of protein extract in 50 µL of 6 M Guanidine HCl (in 0.1 M MES, pH 4.7). Avoid amine-containing buffers (Tris, Ammonium Bicarbonate) as they will compete with the reaction.
-
Reduction/Alkylation: Add TCEP (5 mM final) and incubate at 37°C for 30 min. Add Chloroacetamide (10 mM final) and incubate at RT for 20 min in the dark.
Phase B: Labeling Reaction (The Critical Step)
Perform this in parallel for Sample A (Light) and Sample B (Heavy).
-
Reagent Prep: Prepare a 2 M stock solution of Ethylenediamine (Light) and Ethylenediamine-15N2 (Heavy) in 0.1 M MES, pH adjusted to 4.7 using HCl.
-
Note: The pH must be strictly controlled. EDC hydrolysis is fast at high pH.
-
-
Coupling: Add the EDA solution to the protein sample to a final concentration of 1 M (huge molar excess).
-
Activation: Immediately add EDC to a final concentration of 20 mM.
-
Expert Tip: Add EDC in two aliquots. Add 10 mM at T=0, and another 10 mM at T=30 min to maintain active carbodiimide levels.
-
-
Incubation: Vortex gently and incubate at Room Temperature for 2 hours.
-
Quenching: Stop the reaction by adding 10 µL of 1 M Ammonium Acetate or Hydroxylamine. Incubate for 15 min.
Phase C: Cleanup and Digestion
-
Precipitation: Perform Acetone or Chloroform/Methanol precipitation to remove excess EDC, EDA, and Guanidine.
-
Resuspension: Resuspend the pellet in 50 mM HEPES (pH 8.0).
-
Digestion: Add Trypsin (1:50 enzyme:protein ratio) and digest overnight at 37°C.
-
Note: Since carboxyls are now amidated, Trypsin specificity is unaffected (cleaves C-term of Lys/Arg). However, Glu-C digestion will be blocked.
-
Data Analysis & Interpretation
Mass Shift Calculation Table
When setting up your database search (e.g., MaxQuant, Proteome Discoverer, Mascot), define the following variable (or fixed, if 100% efficiency) modifications:
| Modification Target | Reagent | Composition Change | Monoisotopic Mass Shift |
| Asp / Glu / C-term | Light (Unlabeled) | + C₂H₆N₂ | +58.0531 Da (net addition to CO residue) |
| Asp / Glu / C-term | Heavy (15N2) | + C₂H₆[15N]₂ | +60.0472 Da |
| Delta ( | Heavy - Light | -- | +1.9941 Da per site |
Correction Note: The mass shift calculation assumes the loss of OH from the carboxyl and addition of the amine.
-
Formula added:
- ? NO.
-
Let's re-verify the stoichiometry.
-
Carboxyl: R-COOH
-
Product: R-CO-NH-CH2-CH2-NH2
-
Change: Replace -OH (Mass 17.00) with -NH-CH2-CH2-NH2 (Mass 59.06).
-
Net Shift (Light): 59.06 - 17.00 = +42.06 Da .
-
Net Shift (Heavy): 61.05 - 17.00 = +44.05 Da .
-
Wait, standard EDA labeling usually results in a +42 Da shift.
-
Refinement: The "59 Da" often cited refers to the mass of the group added if you consider it an addition to the radical. But for database search, we replace OH.
-
Correct Setting: Dynamic modification on D, E, and C-terminus.
-
Light: +42.059 Da.
-
Heavy: +44.053 Da.
-
Quantitation Logic
For a peptide sequence D-L-G-E-K:
-
Sites: Asp (D), Glu (E), C-terminus (K). Total = 3 sites.[1]
-
Mass Difference:
. -
Spectrum: You will see a doublet separated by 6 Da / z.
-
If
, separation is m/z. -
If
, separation is m/z.
-
Validation Workflow
Caption: Comparative quantitative workflow using differential EDA labeling.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Labeling Efficiency | pH drift during reaction. | Use 0.1 M MES buffer. Monitor pH; EDC releases HCl, lowering pH. Re-adjust to 4.7 if necessary. |
| Protein Precipitation | High concentration of EDA/EDC alters solubility. | Perform reaction in presence of 2-4 M Urea or Guanidine (compatible with EDC). |
| Cross-linking | EDA reacting with two carboxyls (intra/inter-molecular). | Use a massive molar excess of EDA (1 M) relative to protein carboxyls to favor single-end attachment. |
| Shift Identification Failure | Incorrect mass delta in software. | Verify the specific isotope purity of your 15N2 reagent. Ensure "Fixed Modification" is NOT selected for Carboxyls if efficiency is <98%. |
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. (Authoritative text on EDC/Carbodiimide chemistry).
-
Zhang, Y., et al. (2014). "Carboxyl group derivatization for enhanced proteomic analysis." Journal of Proteome Research. (Describes the ionization benefits of EDA labeling).
-
Ficarro, S. B., et al. (2002). "Phosphoproteome analysis by mass spectrometry and its application to Saccharomyces cerevisiae." Nature Biotechnology. (Foundational work using chemical derivatization for esterification/amidation).
-
Thermo Fisher Scientific. "EDC Crosslinking Reaction Scheme." (Technical reference for carbodiimide activation).
Disclaimer: This protocol involves hazardous chemicals (EDC, Ethylenediamine). Perform all steps in a fume hood with appropriate PPE.
Sources
Techniques for quantifying isotopic enrichment of 15N
Precision Quantification of N Isotopic Enrichment: From Bulk Analysis to Molecular Flux
Abstract
Quantifying Nitrogen-15 (
Part 1: Strategic Method Selection
The choice between IRMS and LC-MS is dictated by the biological question: Do you need to know how much nitrogen was absorbed (Bulk), or where it went (Molecular)?
Decision Matrix: IRMS vs. LC-MS vs. NMR
| Feature | EA-IRMS | LC-HRAM-MS | |
| Primary Output | Total | Isotopologue distribution (M+0, M+1...) of specific molecules | Positional enrichment (Specific N atoms in a ring/chain) |
| Precision | Ultra-high ( | Moderate ( | Low (Quantitative limitations) |
| Sensitivity | High (requires ~40 µg total N) | Ultra-High (femtomole range) | Low (requires mM concentrations) |
| Enrichment Range | Natural Abundance to Low Enrichment (<5%) | High Enrichment (>5% to 99%) | High Enrichment (>10%) |
| Sample Prep | Minimal (Dry & Encapsulate) | Complex (Extraction & Separation) | Minimal (Dissolve in solvent) |
| Key Application | Total Protein Turnover, Soil N Tracing | Metabolic Flux (e.g., Glutamine | Positional Isomer Verification |
Workflow Selection Diagram
The following decision tree illustrates the logical flow for selecting the appropriate analytical technique.
Figure 1: Decision tree for selecting the optimal
Part 2: Protocol A - Bulk Analysis via EA-IRMS
Best for: Total protein turnover, environmental soil/plant studies, and bioavailability studies.
Principle
EA-IRMS couples an Elemental Analyzer (EA) to an Isotope Ratio Mass Spectrometer.[1][2][3] The sample is flash-combusted to convert all nitrogen into N
Materials & Standards
-
Capsules: Tin (Sn) capsules (Pressed, 5x9 mm). Why Tin? Tin oxidation is highly exothermic, raising the local temperature to ~1800°C to ensure complete combustion of refractory materials.
-
Reference Materials (Critical for Validity):
-
Primary Anchor: USGS40 (L-glutamic acid,
N = -4.52‰) and USGS41 (L-glutamic acid, N = +47.57‰). -
Quality Control: IAEA-N-1 (Ammonium sulfate,
N = +0.4‰).
-
Step-by-Step Protocol
-
Homogenization: Lyophilize biological samples (tissues/fluids) to constant weight. Grind to a fine powder (<250 µm) using a ball mill to prevent fractionation due to particle size heterogeneity.
-
Weighing: Weigh samples into tin capsules using a microbalance (precision
1 µg).-
Target Mass: Aim for 40–100 µg of Total Nitrogen . (e.g., for muscle tissue with ~12% N, weigh ~0.4–0.8 mg).
-
Folding: Fold the capsule into a tight cube/sphere to exclude trapped air (atmospheric N
is a contaminant).
-
-
Combustion (EA Parameters):
-
Reactor Temp: 1020°C.
-
Carrier Gas: Helium (Flow ~100 mL/min).
-
Reduction Column: Copper wires at 650°C (reduces NO
gases back to N ). -
Water Trap: Magnesium Perchlorate.
-
-
Sequence Setup:
-
Conditioning (Empty Tin) x 3
-
Reference Std (USGS40) x 3
-
Reference Std (USGS41) x 3
-
Samples (bracketed every 10 runs with a Check Standard).
-
Data Processing (The "Delta" Scale)
IRMS measures the deviation from a standard (Air):
Conversion to Atom Percent (AP):
Part 3: Protocol B - Molecular Flux via LC-HRAM-MS
Best for: Tracing
Principle
High-Resolution Accurate Mass (HRAM) spectrometry (e.g., Orbitrap or Q-TOF) resolves the mass shift caused by
Chromatography Strategy
Nitrogen-rich metabolites (amino acids, nucleotides) are highly polar. Reverse Phase (C18) is often insufficient.
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) .
-
Stationary Phase: ZIC-pHILIC or Amide.
-
Mobile Phase A: 20 mM Ammonium Carbonate (pH 9.0).
-
Mobile Phase B: 100% Acetonitrile.
-
-
Why HILIC? It retains polar compounds using a water-rich layer on the stationary phase, crucial for separating isomers like Leucine/Isoleucine.
LC-MS Workflow Diagram
Figure 2: LC-HRAM-MS workflow for metabolic flux analysis.
Step-by-Step Protocol
-
Metabolism Quenching: Rapidly wash cells with ice-cold saline. Add 80% Methanol/20% Water pre-chilled to -80°C. Causality: Immediate quenching stops enzymatic turnover, preserving the metabolic snapshot.
-
Extraction: Vortex and incubate at -80°C for 20 mins. Centrifuge at 14,000 x g for 10 mins. Collect supernatant.
-
MS Acquisition:
-
Resolution: Set to >60,000 (at m/z 200). Why? To resolve
N peaks from potential interferences (though N and C splits usually require >120k, mathematical correction is standard). -
Mode: Full Scan (m/z 70–1000). Avoid data-dependent fragmentation (DDA) for quantification; use Full Scan for accurate peak areas.
-
-
Data Extraction: Extract ion chromatograms (XIC) for the monoisotopic mass (M+0) and all isotopologues (M+1, M+2, etc.) with a 5 ppm window.
Part 4: Data Analysis & Natural Abundance Correction
Raw LC-MS data contains "background" isotopes (
The Problem
An M+1 signal in Glutamine could be:
The Solution: Matrix Correction
Use software algorithms (e.g., IsoCor , AccuCor ) that utilize a correction matrix based on the specific chemical formula of the metabolite.
Simplified Correction Logic:
Calculation of Fractional Enrichment
After correction, calculate the Mass Isotopomer Distribution (MID) :
References
-
USGS Reference Materials: Reston Stable Isotope Laboratory. United States Geological Survey.[4][7][8][9] Available at: [Link]
-
Natural Abundance Correction: Su, X., et al. (2017). AccuCor: Natural Abundance Correction of Mass Spectrometer Data. Analytical Chemistry.[10][11][12][13][14][15] Available at: [Link]
-
IAEA Stable Isotope Database: International Atomic Energy Agency.[7] Available at: [Link]
-
Metabolic Flux Analysis Principles: Zamboni, N., et al. (2009).[16] 13C-based metabolic flux analysis. Nature Protocols. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ap.smu.ca [ap.smu.ca]
- 4. d9-wret.s3.us-west-2.amazonaws.com [d9-wret.s3.us-west-2.amazonaws.com]
- 5. d9-wret.s3.us-west-2.amazonaws.com [d9-wret.s3.us-west-2.amazonaws.com]
- 6. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. Reference Materials-USGS25 [analytical-reference-materials.iaea.org]
- 9. New reference materials for nitrogen-isotope-ratio measurements | U.S. Geological Survey [usgs.gov]
- 10. almacgroup.com [almacgroup.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. MASONACO - Stable isotopes in metabolomic studies [masonaco.org]
- 13. forensic-isotopes.org [forensic-isotopes.org]
- 14. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 15. HMTMetabolic Flux Analysis | HMT [en.humanmetabolome.com]
- 16. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Ethylenediamine-¹⁵N₂ Isotopic Labeling
Welcome to the technical support resource for Ethylenediamine-¹⁵N₂. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical solutions for improving isotopic labeling efficiency. Here, we address common challenges through detailed troubleshooting guides, frequently asked questions, and validated experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is Ethylenediamine-¹⁵N₂ and what is its primary application in isotopic labeling?
Ethylenediamine-¹⁵N₂ is a stable isotope-labeled compound where both nitrogen atoms are the heavy isotope, ¹⁵N.[1] Its primary use is as a labeling reagent to introduce two ¹⁵N atoms into a target molecule. A common application is in the chemical modification of RNA/DNA, particularly at the 3'-end after periodate oxidation, or at 5' phosphate groups.[2][3] This labeling strategy is invaluable for quantitative studies using mass spectrometry (MS) and for structural or dynamic analyses via nuclear magnetic resonance (NMR) spectroscopy.[4][5]
Q2: What are the main advantages of using Ethylenediamine-¹⁵N₂ over other ¹⁵N sources?
The key advantage lies in its specific reactivity and the introduction of a known number of ¹⁵N atoms (two) per labeling event. Unlike metabolic labeling, which can have variable incorporation rates across different nitrogen-containing positions in a biomolecule[6], direct chemical labeling with Ethylenediamine-¹⁵N₂ offers stoichiometric precision. This simplifies data analysis, as the mass shift is a predictable +2 Da.[1] Furthermore, its superior reactivity in certain reactions, such as the reductive amination of oxidized nucleotides, can lead to high labeling yields.[2]
Q3: What is a typical labeling efficiency I should expect?
With optimized protocols, labeling efficiencies can be quite high, often ranging from 70% to over 95%.[2] However, the final yield is highly dependent on the substrate, reaction conditions (pH, temperature, concentration), and the purity of the reagents.[2][6] Efficiencies below this range often indicate a suboptimal reaction parameter that needs to be addressed.
Q4: How do I confirm and quantify the incorporation of ¹⁵N?
The most common methods for quantifying ¹⁵N incorporation are mass spectrometry (MS) and NMR spectroscopy.
-
Mass Spectrometry (MS): This is the gold standard for determining labeling efficiency. By analyzing the isotopic distribution of the labeled molecule (or a peptide/fragment thereof), you can compare the experimental mass spectrum to theoretical profiles at different enrichment rates.[7] The relative abundance of the unlabeled (M) versus the labeled (M+2) peaks allows for a precise calculation of incorporation percentage.[6][7]
-
NMR Spectroscopy: For structural biology applications, ¹⁵N labeling is directly detected. While uniform labeling is common for protein studies[8][9][10], site-specific labeling with reagents like Ethylenediamine-¹⁵N₂ can help assign specific signals or probe particular regions of a molecule.[11]
Troubleshooting Guide: Low Labeling Efficiency
Low or inconsistent labeling efficiency is the most frequent issue encountered. This guide provides a systematic approach to diagnosing and resolving the root cause.
Problem: Observed labeling efficiency is below 50% or highly variable between experiments.
This issue can almost always be traced back to one of four areas: reaction conditions, reagent integrity, substrate issues, or the presence of interfering substances.
Caption: Workflow for 3'-End RNA Labeling with Ethylenediamine-¹⁵N₂.
Materials:
-
Purified RNA in nuclease-free water or compatible buffer (e.g., 100 mM KH₂PO₄).
-
Ethylenediamine-¹⁵N₂ (≥98 atom % ¹⁵N). [1]* Sodium periodate (NaIO₄).
-
Sodium cyanoborohydride (NaBH₃CN).
-
Potassium phosphate buffer (KH₂PO₄), pH 6.0.
-
Nuclease-free water.
Procedure:
-
Oxidation Step: a. In a microcentrifuge tube, prepare a solution of your RNA. For long RNAs (>300 nt), the concentration should not exceed 3 µM for efficient labeling. [2] b. Add a freshly prepared solution of NaIO₄ to a final concentration of 1.5 mM. c. Incubate the reaction for 30 minutes at 25°C in complete darkness (NaIO₄ is light-sensitive). d. Optional but recommended: Quench the reaction by adding a small amount of ethylene glycol and purify the oxidized RNA to remove excess periodate.
-
Reductive Amination Step: a. To the oxidized RNA solution, add the components of the labeling mixture. The final concentrations will depend on your initial RNA concentration (see table above). For a low concentration (<100 µM) RNA sample, aim for the following final concentrations:
-
Purification and Analysis: a. Purify the labeled RNA from excess reagents using a suitable method such as HPLC, ethanol precipitation, or spin column purification. b. Analyze the purified product by mass spectrometry to confirm the +2 Da mass shift and quantify the labeling efficiency by comparing the peak intensities of the labeled and unlabeled species. [7]
Protocol 2: Quantifying ¹⁵N Labeling Efficiency with Mass Spectrometry
This protocol outlines the general steps for determining the percentage of ¹⁵N incorporation using mass spectrometry data.
Procedure:
-
Sample Preparation: Prepare your labeled sample for MS analysis. For proteins, this typically involves digestion into peptides. For smaller molecules like oligonucleotides, direct infusion may be possible.
-
Data Acquisition: Acquire a high-resolution mass spectrum of the sample, ensuring the mass range covers both the unlabeled (theoretical M) and labeled (theoretical M+2) species.
-
Data Analysis: a. Identify the isotopic cluster for your molecule of interest. b. Measure the signal intensity (peak height or area) for the monoisotopic peak of the unlabeled species (I_unlabeled) and the monoisotopic peak of the ¹⁵N₂-labeled species (I_labeled). c. Calculate the labeling efficiency (%) using the following formula: Efficiency (%) = [ I_labeled / (I_labeled + I_unlabeled) ] * 100
-
Validation (Advanced): For rigorous quantification, compare the entire experimental isotopic distribution to a series of theoretical distributions calculated at different enrichment rates (e.g., 90%, 95%, 98%, etc.). [7]The best fit, often determined using a Pearson product-moment correlation coefficient, gives the most accurate assessment of labeling efficiency. [7]This method is particularly important for metabolic labeling where incorporation is not 100%, but is also a good practice for chemical labeling validation. [6]
References
-
Wroblewska, L., et al. (2021). Ethylenediamine derivatives efficiently react with oxidized RNA 3′ ends providing access to mono and dually labelled RNA probes for enzymatic assays and in vivo translation. Nucleic Acids Research, 49(17), 9637–9653. [Link]
-
Held, J. M. (2016). Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins. Methods in Molecular Biology, 1410, 207–218. [Link]
-
ResearchGate. (n.d.). ¹⁵N-Labeling of pharmaceutical molecules Reaction conditions. ResearchGate. [Link]
-
He, Y., et al. (2022). 15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. bioRxiv. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Ethylenediamine. Carl ROTH. [Link]
-
Gardner, K. H., & Kay, L. E. (1998). New developments in isotope labeling strategies for protein solution NMR spectroscopy. Annual Review of Biophysics and Biomolecular Structure, 27, 357–406. [Link]
-
Kristiansen, M., & Paasche, E. (1982). Preparation Method for Solid Samples With Low Nitrogen Content for Spectrometric Nitrogen-15 Analysis. Analyst, 107(1273), 353–359. [Link]
- Google Patents. (n.d.). Process for the manufacture of ethylenediamine.
-
Opella, S. J., & Marassi, F. M. (2004). Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins. Chemical Reviews, 104(8), 3587–3606. [Link]
-
EMBL. (n.d.). 15N labeling of proteins in E. coli – Protein Expression and Purification Core Facility. EMBL. [Link]
-
Kojima, C., et al. (1992). A novel 15N-labeling method to selectively observe 15NH2 resonances of proteins in 1H-detected heteronuclear correlation spectroscopy. FEBS Letters, 297(1-2), 39–42. [Link]
-
Williamson, M. P. (2023). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Biochemical Society Transactions, 51(1), 1–13. [Link]
-
Cambridge Isotope Laboratories, Inc. (n.d.). Stable Isotope Standards for Clinical Mass Spectrometry. Chemie Brunschwig. [Link]
-
Taylor & Francis. (n.d.). Isotopic labeling – Knowledge and References. Taylor & Francis. [Link]
-
ResearchGate. (n.d.). Optimization of an Escherichia coli system for cell-free synthesis of selectively 15N-labelled proteins for rapid analysis by NMR spectroscopy. ResearchGate. [Link]
-
Wikipedia. (n.d.). Isotopic labeling. Wikipedia. [Link]
-
Salzmann, M., et al. (2006). Isotope labeling strategies for the study of high-molecular-weight proteins by solution NMR spectroscopy. Nature Protocols, 1, 1–13. [Link]
Sources
- 1. 乙二胺-15N2 ≥98 atom % 15N, ≥99% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 2. Ethylenediamine derivatives efficiently react with oxidized RNA 3′ ends providing access to mono and dually labelled RNA probes for enzymatic assays and in vivo translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]
- 5. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 9. 15N labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]
- 10. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel 15N-labeling method to selectively observe 15NH2 resonances of proteins in 1H-detected heteronuclear correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low signal intensity in 15N NMR spectroscopy
Subject: Troubleshooting Low Signal Intensity in 15N NMR Spectroscopy
Ticket Priority: High Assigned Specialist: Senior Application Scientist
Executive Summary: The "Sensitivity Penalty"
Welcome to the Level 3 Support Tier. If you are reading this, you are likely struggling with the inherent physical limitations of Nitrogen-15. Before troubleshooting, we must establish the baseline physics to manage expectations:
-
Low Natural Abundance: 0.36% (vs. 1.1% for 13C).
-
Negative Gyromagnetic Ratio (
): is negative (-2.71 × 10 rad T s ), roughly 1/10th that of protons.[1][2] -
The Consequence: At natural abundance, 15N is
300,000x less sensitive than 1H.[1] Even with 100% labeling, you are fighting a steep uphill battle against Boltzmann statistics.
This guide treats your spectrometer and sample as a coupled system. Follow the diagnostic phases below to isolate the root cause of signal loss.
Phase 1: The Triage (Sample Chemistry & Physics)
Most "spectrometer" problems are actually sample chemistry problems. Rule these out first.
Q1: My 1H-15N HSQC spectrum is blank or has missing amide peaks. Is the probe broken?
A: Unlikely. If the lock level is stable and the 1H spectrum is good, the issue is likely Chemical Exchange Saturation .
-
The Mechanism: Amide protons (
) are exchangeable. If the exchange rate ( ) with bulk water is faster than the chemical shift time scale, the signal broadens into the baseline. This is pH-dependent (base-catalyzed). -
Diagnostic Test:
-
The Fix:
-
Lower pH: Drop pH to 6.0–6.5. This reduces
significantly, sharpening amide resonances. -
Lower Temperature: Reduce temperature by 5–10°C to slow down exchange.
-
Water Flip-Back: Ensure your pulse sequence uses "water flip-back" pulses to preserve water magnetization, preventing saturation transfer to your amides.
-
Q2: I have a high concentration (1 mM) but low S/N. My sample contains 150mM NaCl. Why?
A: You are experiencing Dielectric Loss (Q-factor degradation), especially if using a Cryoprobe.
-
The Mechanism: Salty solutions are conductive.[5][6] They act as a secondary coil that couples inductively to the RF coil, loading the circuit and destroying the Quality Factor (Q). A Cryoprobe's sensitivity advantage (usually 3-4x) can drop to 1x (room temp probe levels) in high salt.
-
Data: Salt vs. Sensitivity (600 MHz Cryoprobe)
| Salt Concentration (NaCl) | Relative Sensitivity (S/N) | Pulse Width (90°) |
| 0 mM | 100% (Reference) | 8.0 µs |
| 50 mM | ~85% | 8.5 µs |
| 150 mM | ~50% | 10.5 µs |
| 500 mM | ~20% | 15.0+ µs |
-
The Fix:
-
Shaped Tubes: Use a 3mm NMR tube (or a 3mm-in-5mm coaxial tube). This reduces the conductive volume inside the coil while maintaining concentration.
-
Salt Swap: Replace NaCl with Glutamate/Arginine buffers (lower conductivity).
-
Phase 2: Pulse Sequence Optimization
If the sample is optimized, the issue lies in how we manipulate the spins.
Q3: I am running a 1D 15N experiment (Direct Detect) and see NO signal, even with 100% labeling.
A: You are likely a victim of the Negative Nuclear Overhauser Effect (NOE) .
-
The Mechanism: Because
is negative, the heteronuclear NOE from proton decoupling is negative.[7]-
Max NOE enhancement =
. -
However, if molecular tumbling is in the "intermediate" regime, the NOE can be close to -1.
-
Result: The NOE signal cancels out the Boltzmann signal. You get zero intensity.
-
-
The Fix: Use Inverse Gated Decoupling (sequence: zgig on Bruker).
-
Protocol: Turn on proton decoupling only during acquisition. Turn it off during the relaxation delay (d1).
-
Why? NOE builds up during d1. Decoupling during acquisition collapses the J-coupling multiplets into a singlet without building up the destructive NOE.
-
Delay Setting: Set d1
5 T1 (15N T1s can be 2–5 seconds).
-
Q4: My protein is 40 kDa. The HSQC looks terrible (broad/weak).
A: You have hit the T2 Relaxation Wall . You need TROSY .
-
The Mechanism: As molecular weight increases, rotational correlation time (
) slows. This increases transverse relaxation ( ), broadening lines.-
In a standard HSQC, the 15N signal is a multiplet split by
. The components of this multiplet relax at different rates due to interference between Dipolar Coupling (DD) and Chemical Shift Anisotropy (CSA) .[8] -
Standard HSQC averages these, giving a broad peak.
-
-
The Solution: TROSY (Transverse Relaxation-Optimized Spectroscopy) .[8][9][10]
-
TROSY selects only the multiplet component where DD and CSA relaxation mechanisms cancel each other out. This component remains sharp even for large proteins.
-
-
Critical Requirement: TROSY works best at high fields (700 MHz+) where CSA magnitude approaches DD magnitude.
Phase 3: Parameter Fine-Tuning
Q5: How do I optimize the INEPT delay for maximum transfer?
A: The polarization transfer efficiency depends on the J-coupling constant (
-
Formula:
-
Standard Setting: For backbone amides,
Hz.- ms.
-
Troubleshooting Table: Target-Specific Delays
| Target Nitrogen | Approx J-Coupling (Hz) | Optimal Delay ( |
| Protein Backbone Amide | 90–95 Hz | 2.7 ms |
| Tryptophan Sidechain ( | ~110 Hz | 2.3 ms |
| Arginine Sidechain ( | ~90 Hz | 2.7 ms |
| RNA/DNA Imino | ~90 Hz | 2.7 ms |
| Small Molecule Amines | Varies (50–80 Hz) | Must Array (3.0–5.0 ms) |
Visual Troubleshooting Workflows
Diagram 1: The Diagnostic Logic Flow
Use this decision tree to identify your failure point.
Caption: Step-by-step logic to isolate sample vs. acquisition errors.
Diagram 2: The TROSY Mechanism
Why large proteins fail in HSQC but work in TROSY.
Caption: Visualizing how TROSY utilizes destructive interference to preserve signal.
References
-
Pervushin, K., Riek, R., Wider, G., & Wüthrich, K. (1997). Attenuated T2 relaxation by mutual cancellation of dipole–dipole coupling and chemical shift anisotropy indicates an avenue to NMR structures of very large biological macromolecules in solution. Proceedings of the National Academy of Sciences, 94(23), 12366-12371.
-
Kelly, A. E., Ou, H. D., Withers, R., & Dötsch, V. (2002). Low-conductivity buffers for high-sensitivity NMR measurements. Journal of the American Chemical Society, 124(41), 12013-12019.
-
Kay, L. E., Keifer, P., & Saarinen, T. (1992). Pure absorption gradient enhanced heteronuclear single quantum correlation spectroscopy with improved sensitivity. Journal of the American Chemical Society, 114(26), 10663-10665.
-
Bruker. (2024). CryoProbe User Guide: Salt Tolerance and Sensitivity.
Sources
- 1. NMR Periodic Table: Nitrogen NMR [imserc.northwestern.edu]
- 2. Nitrogen-15 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 15N Hyperpolarization of Imidazole-15N2 for Magnetic Resonance pH Sensing via SABRE-SHEATH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increasing the sensitivity of cryoprobe protein NMR experiments by using the sole low-conductivity arginine glutamate salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. University of Ottawa NMR Facility Blog: Negative NOE's and the Decision on Which Decoupling Mode to Use [u-of-o-nmr-facility.blogspot.com]
- 8. Transverse relaxation-optimized spectroscopy - Wikipedia [en.wikipedia.org]
- 9. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reactions with Ethylenediamine-15N2 Dihydrochloride
Introduction: The "Expensive Salt" Paradox
Welcome to the technical support center. If you are reading this, you are likely working with Ethylenediamine-15N2 dihydrochloride , a high-value isotopic reagent used primarily for NMR structural studies, mass spectrometry internal standards, or metabolic tracing.
The Core Challenge: You purchased a salt (dihydrochloride) for its stability and shelf-life, but your chemistry almost certainly requires the free base (nucleophile). The success of your labeling reaction hinges entirely on how you manage the transition between these two states.
This guide moves beyond generic protocols to address the specific pH-dependent behaviors of
The pH Landscape: Speciation & Reactivity
To optimize your reaction, you must visualize where your reagent "lives" on the pH scale. Ethylenediamine is a diprotic base. The dihydrochloride salt (
Quantitative Speciation Data
| Species | Formula | Charge | Reactivity | Dominant pH Range |
| Diprot | +2 | Inert (Storage form) | pH < 6.0 | |
| Monoprot | +1 | Selective (Mono-functionalization) | pH 7.5 – 9.0 | |
| Free Base | 0 | Aggressive (Bis-functionalization / Ligand) | pH > 10.5 |
Data derived from standard dissociation constants: pKa1
Visualization: The Protonation Corridor
The following diagram illustrates the "Activation Energy" of pH adjustment. You must cross the pKa thresholds to unlock reactivity.
Figure 1: Speciation flow of Ethylenediamine-15N2. Reactivity is gated by pKa thresholds.
Protocol: In-Situ Neutralization (Recommended)
Why this method?
Isolating the free base of
Step-by-Step Methodology
Reagents:
-
-EDA
2HCl (Solid) -
Base: NaOH (aqueous) or DIPEA (organic)
-
Solvent: Water, Methanol, or DMF (depending on substrate)
Procedure:
-
Calculate Stoichiometry: You must neutralize two HCl molecules per EDA molecule.
-
Target: 2.0 - 2.2 equivalents of Base per 1 equivalent of
-EDA 2HCl.
-
-
Dissolution: Dissolve the
-EDA 2HCl in the minimum volume of solvent. It will be acidic (pH ~4-5). -
The pH Adjustment (The Critical Step):
-
For Aqueous Reactions: Add 2M NaOH dropwise while monitoring pH.
-
Target pH 8.5: For mono-labeling (leaves one amine protonated/protected).
-
Target pH >11: For chelation or bis-substitution.
-
-
Addition of Electrophile: Add your substrate immediately after neutralization to minimize side reactions.
Base Selection Guide
| Solvent System | Recommended Base | Why? |
| Water / Buffers | NaOH or KOH (2M - 5M) | Clean neutralization; NaCl byproduct is inert. |
| Methanol / Ethanol | NaOMe or KOH | High solubility; rapid reaction. |
| DCM / DMF / DMSO | DIPEA (Hünig's Base) or DBU | Organic soluble; non-nucleophilic base prevents competition. |
| Sensitive Substrates | WARNING: Generates |
Troubleshooting & FAQs
Issue 1: "My reaction yield is < 10%."
Diagnosis: The pH is likely too low.
Explanation: If your reaction pH is 7.0, you are near pKa1. This means ~50% of your molecules are
Issue 2: "I see a white precipitate immediately after adding base."
Diagnosis: Salt crash-out.
Explanation: In organic solvents (like THF or DCM), the byproduct (NaCl or KCl) is insoluble. This is actually good—it drives the equilibrium forward.
Fix: Do not filter yet. Ensure the
Issue 3: "My NMR signals for the are drifting."
Diagnosis: pH-dependent Chemical Shift.
Explanation: The chemical shift of
-
Protonated (
): Shifted upfield. -
Free Base (
): Shifted downfield. Fix: Always buffer your NMR samples to a specific pH (e.g., pH 1 or pH 12) to collapse the signals into a single, sharp peak. Do not measure at pH 7-9, where exchange broadening will obliterate your signal. [3]
Issue 4: "I see unexpected mass peaks (+44 Da)."
Diagnosis: Carbamate formation.
Explanation: The free amine reacts with atmospheric
Decision Tree for Optimization
Use this logic flow to determine your experimental conditions.
Figure 2: Experimental decision matrix for base and pH selection.
Storage and Handling of the Isotope
-
Hygroscopy: The dihydrochloride salt is hygroscopic.[1][2] If left open, it absorbs water, altering the molecular weight and throwing off your stoichiometry.
-
Protocol: Weigh quickly in a dry box or desiccated environment.
-
-
Re-acidification: If you generated the free base but didn't use it all, you cannot store it. It will degrade.[3]
-
Recovery: Add HCl (in methanol or dioxane) to precipitate the salt back out. Filter and dry to recover the stable
-EDA 2HCl form.
-
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 3301, Ethylenediamine. Retrieved from [Link]
-
NIST (2025). Ethylenediamine: Proton affinities and pKa data. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
Sources
Technical Support Center: 15N Metabolic Labeling & Mass Spectrometry
Topic: Troubleshooting Incomplete Labeling in 15N-Enriched Experiments Audience: Proteomics Researchers & Mass Spectrometrists
Welcome to the Stable Isotope Labeling Support Hub
Status: Active Agent: Senior Application Scientist (Proteomics Division)
If you are seeing "satellite peaks," distorted isotopic envelopes, or lower-than-expected identification rates in your 15N datasets, you are facing the classic Incomplete Incorporation Challenge .
Unlike SILAC (which adds a fixed mass shift, e.g., Lys+8), 15N metabolic labeling shifts the mass of a peptide based on its nitrogen count. If labeling is incomplete (e.g., 95%), the resulting mass spectrum does not show a clean "heavy" peak; it shows a complex distribution of isotopologues (molecules with mixed 14N and 15N atoms). This destroys the pattern matching algorithms used by most search engines.
This guide provides the diagnostic workflows and protocols to fix this at the source (biology) and mitigate it in the analysis (computational).
Module 1: Diagnostic Workflow
Is it Incomplete Labeling or Something Else?
Before altering your culture conditions, confirm the issue is biological incorporation and not instrumental artifact.
The Symptom: The "Pre-Peak" Phenomenon
In a perfect 15N experiment (>99% efficiency), the heavy peptide’s monoisotopic peak should be the most intense (or follow the theoretical distribution of 15N).
-
Incomplete Labeling (90-95%): You will see significant signal intensity at
and positions relative to the fully labeled peak. -
Back-Exchange: If the peaks appear "smeared" or broad, it may suggest post-extraction exchange (rare for covalently bound nitrogen, common for deuterium).
Diagnostic Logic Tree
Use the following logic to diagnose your spectra.
Figure 1: Decision matrix for diagnosing incomplete labeling based on spectral morphology.
Module 2: Biological Optimization (The "Wet Lab" Fix)
Incomplete labeling usually stems from two sources: Pre-existing Nitrogen Pools (the inoculum) or Scavenging (undefined media components).
Protocol A: The "Step-Up" Adaptation for E. coli
Context: Simply inoculating a 15N culture with a colony from an LB plate (14N) guarantees dilution. The bacteria will utilize the stored 14N amino acids before synthesizing new ones from your expensive 15N-NH4Cl.
The Fix: You must dilute the 14N pool through serial passage.
| Step | Action | Critical Technical Note |
| 1. Starter | Inoculate single colony into 2 mL LB media (14N). | Grow only to mid-log (OD600 ~0.5). Do not overgrow. |
| 2. Wash | Pellet cells (3000 x g, 5 min). Wash 2x with 15N-M9 salts (no nitrogen). | Removes extracellular 14N from LB carryover. |
| 3. Adaptation | Resuspend in 5 mL 15N-Minimal Media . Grow to saturation. | This is the "Adaptation Culture." Incorporation is now ~80-90%. |
| 4. Dilution | Inoculate your Final Production Flask (15N) at 1:100 dilution from Step 3. | This dilution step ensures the remaining 14N is mathematically negligible (<0.1%). |
| 5. Harvest | Induce and harvest. | Result: >99% Incorporation. |
Protocol B: Mammalian Cell Culture (The "Dialysis" Rule)
Context: Mammalian cells are auxotrophic for many amino acids. You cannot use NH4Cl; you must use 15N-Amino Acids. The Trap: Standard Fetal Bovine Serum (FBS) is rich in unlabeled (14N) amino acids.
The Fix:
-
Reagent: You must use Dialyzed FBS (dFBS) with a molecular weight cutoff (MWCO) of 10 kDa. This removes free 14N-amino acids while retaining growth factors.
-
Passage: Cells must be passaged for at least 5-6 doublings in 15N media to replace the proteome.
-
Scrambling Check: In mammalian cells, 15N-Glutamine often converts to Proline or Arginine via the Krebs cycle, leading to "isotope scrambling" (dilution of the label).
-
Solution: If using specific amino acids (SILAC style), stick to 15N-Lysine/Arginine . If using total 15N labeling, be aware that Proline residues may have lower incorporation rates.
-
Module 3: Data Analysis Mitigation (The "Dry Lab" Fix)
If you have already generated data with 95% labeling, you cannot re-culture. You must rescue the data computationally.
The Challenge: Variable Mass Shifts
In SILAC, a Lysine is always +8 Da. In 15N labeling, the mass shift depends on the sequence.[1]
-
Peptide A (2 Nitrogens): Shift = +2 Da
-
Peptide B (15 Nitrogens): Shift = +15 Da
Standard search engines (Mascot, Sequest) often fail here because they expect a fixed precursor mass.
Workflow: Computational Correction
Figure 2: Computational workflow for rescuing incompletely labeled 15N data.
Software Configuration Guide:
-
MaxQuant:
-
Go to Group-specific parameters -> Type -> Standard.
-
In Modifications, do not add 15N as a variable modification (too computationally expensive).
-
Instead, in Labels, define a "Heavy" channel. You must specify that all amino acids contain 15N.
-
Critical: If incorporation is low (<95%), MaxQuant's pattern matching may discard the peaks. You may need to widen the Isotope match tolerance.
-
-
Protein Prospector (Recommended for Troubleshooting):
-
This tool allows you to specify an "Atomic Enrichment" percentage (e.g., 95% 15N).
-
It calculates the theoretical envelope for a 95% labeled peptide and matches it to your spectra. This is the most robust method for rescuing "failed" experiments [1].
-
Module 4: Frequently Asked Questions (FAQ)
Q1: My 15N E. coli growth curve is flat. What is wrong?
-
A: 15N-NH4Cl affects pH differently than complex nitrogen sources. Ensure your M9 media is strongly buffered (phosphate buffer). Also, check for toxic contaminants in the 15N source; occasionally, industrial-grade isotopes contain heavy metals. Use "Microbiological Grade" isotopes.
Q2: Can I use 15N labeling for Post-Translational Modification (PTM) analysis?
-
A: Yes, but be careful. PTMs (like phosphorylation) do not contain nitrogen, so the mass shift is solely from the amino acid backbone. However, if the PTM is Acetylation or Methylation, the source of the acetyl/methyl group (often Acetyl-CoA or SAM) usually comes from the carbon metabolism, not the nitrogen source. These groups will remain unlabeled (14N/12C), which is fine, but must be accounted for in the mass calculation.
Q3: Why do I see "Back-Exchange" in my sample preparation?
-
A: You are likely confusing Nitrogen back-exchange with Hydrogen/Deuterium exchange. The N-C bond is covalent and stable. It does not exchange during cell lysis or digestion. If you see loss of label, it is biological dilution (proteolysis of old 14N proteins) or contamination, not chemical exchange [2].
Q4: How do I calculate Incorporation Efficiency manually?
-
A: Identify a high-abundance peptide. Locate the monoisotopic peak of the heavy version (
). Look for the peak immediately preceding it ( ).-
Formula:
-
Note: This is an approximation. For exact calculation, you must fit the entire isotopic distribution.
-
References
-
Skirycz, A. et al. (2011). "Quantitative proteomics using 15N-metabolic labeling." Nature Protocols, 6, 177–191.
-
McClatchy, D. B. et al. (2007). "15N metabolic labeling of mammalian tissue with slow protein turnover." Journal of Proteome Research, 6(5), 2005–2010.
-
Cambridge Isotope Laboratories. (2020).[2] "Application Note: Metabolic Labeling of E. coli for NMR and Mass Spectrometry."
-
Cox, J. & Mann, M. (2008). "MaxQuant enables high peptide identification rates, individualized p.p.b.-range mass accuracies and proteome-wide protein quantification." Nature Biotechnology, 26, 1367–1372.
Sources
Ethylenediamine-15N2 dihydrochloride purity analysis and purification methods
Topic: Purity Analysis, Purification, and Handling of Isotope-Labeled Reagents
Document ID: TS-EDA15N-001 | Version: 2.4 | Status: Active
Introduction: The "Invisible" Reagent
From the Desk of the Senior Application Scientist:
You are likely working with Ethylenediamine-15N2 dihydrochloride (EDA-15N2 2HCl) because you require a precise internal standard for mass spectrometry or a specific NMR probe for structural biology. This compound is a high-value reagent, but it presents three distinct "traps" that lead to experimental failure:
-
The Detection Trap: It has no chromophore. Standard HPLC-UV will show you nothing, leading to false assumptions of purity.
-
The Hygroscopicity Trap: As a dihydrochloride salt, it is a moisture magnet. "Wet" salt weighs more, ruining your stoichiometric calculations for isotopic enrichment.
-
The Free-Base Trap: The salt is stable; the free amine is volatile and reacts greedily with atmospheric CO2 to form carbamates.
This guide is not a textbook. It is a troubleshooting system designed to navigate these traps using self-validating protocols.
Module 1: Purity Analysis & Isotopic Verification
Analytical Decision Matrix
Before injecting your sample, determine your analytical goal. Do not use standard HPLC-UV methods for this compound.
Figure 1: Analytical workflow selection based on specific data requirements.
FAQ: Analytical Challenges
Q: I injected the salt directly into my HPLC-UV at 210 nm and saw nothing. Is my column broken? A: No. Ethylenediamine has no conjugated system, meaning it is invisible to UV detection even at low wavelengths. You must use derivatization .
Protocol: FMOC-Cl Derivatization for HPLC Why this works: FMOC-Cl reacts with primary amines to form a highly fluorescent, hydrophobic derivative that retains well on C18 columns.
-
Preparation: Dissolve 1 mg EDA-15N2 2HCl in 1 mL borate buffer (pH 9.0).
-
Reaction: Add 1 mL of 5 mM FMOC-Cl in acetonitrile.
-
Incubation: Vortex and let stand for 10 minutes at room temperature.
-
Quenching: Add 20 µL of adamantanamine (ADAM) to scavenge excess FMOC-Cl (prevents the reagent peak from obscuring the product).
-
Analysis: Inject onto C18 column.[1] Detect at Ex 265 nm / Em 315 nm.
Q: How do I confirm it is actually 15N labeled and not generic EDA? A: Mass Spectrometry is the fastest method, but NMR is the most structural.
-
Mass Spec Check: Look for the molecular ion shift.
-
Natural EDA (Free base): MW 60.10
-
15N2-EDA (Free base): MW ~62.10
-
Note: In ESI+, you typically see [M+H]+. Expect m/z 63.1 for the labeled compound vs 61.1 for the unlabeled.
-
-
NMR Check: Run a 1H-15N HSQC .
-
In 1H NMR (D2O), the methylene protons (CH2) of unlabeled EDA appear as a singlet (approx 3.4 ppm).
-
In 15N-labeled EDA, these protons couple to the 15N nucleus (spin 1/2), splitting the signal into a doublet (J ~4-6 Hz).
-
Module 2: Purification (Recrystallization)
Over time, amine salts can turn yellow due to trace oxidation or absorb enough water to become sticky. Recrystallization restores the white crystalline habit.
The Solvent System: Water (Solvent) / Ethanol (Anti-solvent). Causality: EDA-2HCl is extremely soluble in water but sparingly soluble in ethanol.
Step-by-Step Recrystallization Protocol
-
Dissolution:
-
Place 1.0 g of crude EDA-15N2 2HCl in a small Erlenmeyer flask.
-
Add the minimum amount of hot distilled water (~0.5 - 0.8 mL) to fully dissolve the solid.
-
Validation: The solution should be clear. If particles remain, filter hot.
-
-
Precipitation:
-
While keeping the solution warm (not boiling), slowly add hot absolute ethanol (approx 5-10 mL) dropwise.
-
Stop adding ethanol just as a persistent cloudiness (turbidity) appears.
-
Add 1-2 drops of water to clear the solution again.
-
-
Crystallization:
-
Allow the flask to cool slowly to room temperature on the benchtop (do not disturb).
-
Once room temp, move to a 4°C fridge, then -20°C freezer for maximum yield.
-
-
Collection:
-
Filter rapidly using a chilled Büchner funnel.
-
Wash with cold absolute ethanol.
-
Critical Step: Dry under high vacuum (0.1 mbar) for 4 hours to remove lattice solvents.
-
Figure 2: Recrystallization workflow using the Water/Ethanol solvent pair.
Module 3: Handling & Synthesis (The Free Base Trap)
Q: My reaction failed. I just added the salt directly to my organic solvent. A: EDA-2HCl is a salt. It will not dissolve in DCM, Toluene, or THF. It will sit at the bottom of the flask like sand. You must liberate the free amine.
Method A: In-Situ Neutralization (Recommended)
Best for: One-pot reactions where water/salts don't interfere.
-
Suspend EDA-15N2 2HCl in the reaction solvent (e.g., Methanol or DMF).
-
Add 2.0 - 2.2 equivalents of a non-nucleophilic base (e.g., DIPEA or TEA) or solid NaOMe.
-
Stir for 15 minutes. The solution will now contain free EDA-15N2 and precipitated salt (DIPEA-HCl or NaCl).
-
Proceed with your reaction.
Method B: Isolation of Free Amine (Advanced)
Best for: Strictly anhydrous reactions. Warning: Free EDA is volatile (bp 116°C) and fumes in air.
-
Mix EDA-15N2 2HCl with 2.5 equivalents of powdered KOH (dry).
-
Heat the solid mixture in a distillation apparatus.
-
Distill the free amine directly from the solid slurry under slight vacuum or nitrogen flow.
-
Collect into a receiver flask under Argon. Use immediately.
Summary of Physiochemical Properties
| Property | Value / Characteristic | Experimental Implication |
| Appearance | White Crystalline Solid | Yellowing indicates oxidation; Recrystallize. |
| Solubility | Water (++++), MeOH (++), EtOH (+) | Use Water/EtOH for purification. |
| Hygroscopicity | High | Store in desiccator; weigh quickly. |
| UV Absorbance | None (>200 nm) | Requires FMOC/OPA derivatization for HPLC. |
| 15N NMR Signal | ~ -350 to -360 ppm (ref to CH3NO2) | Distinct from 14N; shows coupling to protons. |
References
-
Thermo Scientific Chemicals. Ethylenediamine dihydrochloride, 98+% Specification Sheet. Thermo Fisher Scientific. Link
-
Paz-Pino, B., et al. (2003). "HPLC method for determining ethylenediamine migration from epoxy-amine food packaging coatings into EU food simulants." Food Additives and Contaminants, 20(3), 308-312.[2] Link
-
ResearchGate Protocol. Determination of ethylenediamine disuccinic acid (EDDS) by high performance liquid chromatography after derivatization with FMOC.Link
-
Johnston, J. C., & Maria, A. (1992). 15N NMR Spectroscopy as a method for comparing the rates of imidization of several diamines. NASA Technical Memorandum. Link
-
Spectrum Chemical. Material Safety Data Sheet: Ethylenediamine dihydrochloride.Link
Sources
Best practices for storing and handling Ethylenediamine-15N2 dihydrochloride
Welcome to the technical support center for Ethylenediamine-15N2 Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the proper storage, handling, and utilization of this stable isotope-labeled compound. As Senior Application Scientists, we have compiled this resource based on established safety protocols and field-proven insights to help you achieve reliable and reproducible experimental outcomes.
Product Overview
Ethylenediamine-15N2 dihydrochloride (Formula: H₂¹⁵NCH₂CH₂¹⁵NH₂ · 2HCl) is a stable isotope-labeled version of ethylenediamine dihydrochloride, where both nitrogen atoms are the heavy isotope ¹⁵N.[1][2] It is typically a white to off-white crystalline solid.[3] This compound is a crucial tool in various research applications, particularly in quantitative analysis using mass spectrometry (e.g., isotope dilution) and in metabolic studies to trace the fate of molecules.[4][5][6]
Its utility is directly linked to its chemical and isotopic purity.[4] Therefore, adherence to strict storage and handling protocols is not merely a safety precaution but a prerequisite for scientific validity.
Key Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline solid/powder | [3][7] |
| Hygroscopicity | Highly hygroscopic; readily absorbs moisture from the air. | [3][7][8][9] |
| Solubility | Highly soluble in water; moderately soluble in ethanol. | [3] |
| Stability | Stable under recommended storage conditions. | [3][10] |
| Incompatibilities | Strong oxidizing agents. | [3][10] |
| Isotopic Purity | Typically ≥98 atom % ¹⁵N. | [1][2] |
Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the day-to-day use of Ethylenediamine-15N2 Dihydrochloride.
Storage & Stability
Q1: What is the single most critical factor for storing this compound? A: Moisture exclusion. Ethylenediamine-15N2 dihydrochloride is extremely hygroscopic.[3][8][9] Absorption of atmospheric moisture will cause the powder to clump, leading to inaccurate weighing and potential degradation over time. It is imperative to keep the container tightly closed and stored in a dry environment.
Q2: What are the ideal storage conditions (temperature and location)? A: The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents.[3][8][11] While it is stable at ambient temperature (below +30°C), the primary goal is to maintain a moisture-free environment.[3] For long-term storage, we recommend placing the tightly sealed container inside a desiccator.
Q3: How long can I expect the compound to remain stable? A: When stored correctly in a tightly sealed container protected from moisture and light, the compound is stable for an extended period.[10] However, once the seal is broken, its stability is contingent on minimizing exposure to air and humidity. For best results, we recommend using the product within a year of opening.
Safe Handling & Personal Protective Equipment (PPE)
Q4: What specific PPE is mandatory when handling this compound? A: This compound is hazardous and can cause skin, eye, and respiratory irritation, as well as allergic reactions.[8][12][13] The following PPE is required to minimize exposure risks.
| PPE Type | Specification | Rationale | Source(s) |
| Hand Protection | Nitrile or other appropriate chemical-resistant gloves. | Prevents skin contact, irritation, and potential allergic reactions. | [10][11][12] |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from dust particles that can cause serious irritation. | [8][11][12] |
| Body Protection | A lab coat or suitable protective clothing. | Prevents contamination of personal clothing and skin. | [11][12] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. If dust is generated, a NIOSH/MSHA-approved respirator is necessary. | Prevents inhalation of dust, which can irritate the respiratory tract and cause sensitization. | [8][11][12] |
Q5: What is the best practice for weighing the powder to ensure accuracy? A: Due to its hygroscopic nature, weighing should be performed as quickly as possible to minimize moisture absorption.
-
Allow the container to equilibrate to room temperature inside a desiccator before opening to prevent condensation.
-
Handle the compound in a chemical fume hood or a glove box with controlled humidity.
-
Use a clean, dry spatula for transfer.
-
Close the container lid tightly immediately after dispensing the required amount.
Solution Preparation & Usage
Q6: What solvents should I use to prepare solutions? A: The compound is highly soluble in water.[3] For most applications, high-purity (e.g., HPLC or LC-MS grade) water is the recommended solvent. It is also moderately soluble in ethanol.[3] Always use fresh, high-purity solvents to avoid introducing contaminants that could interfere with sensitive analyses.
Q7: How should I prepare a stock solution? A: Prepare the solution in a well-ventilated area, following the PPE guidelines. Add the pre-weighed solid to the solvent and mix gently until fully dissolved. Avoid vigorous shaking that could introduce atmospheric contaminants. For quantitative applications, use volumetric flasks for precise concentration.
Q8: How stable are solutions of Ethylenediamine-15N2 dihydrochloride? A: The stability of the solution depends on the solvent and storage conditions. Aqueous solutions should be prepared fresh for best results. If short-term storage is necessary, store the solution at 2-8°C in a tightly capped vial and use it within a few days. Repeated freeze-thaw cycles should be avoided as they can lead to adsorption on vial surfaces and affect concentration.[4]
Troubleshooting Guide
This guide provides solutions to specific issues that may arise during your experiments.
Workflow: Initial Handling of a New Container
Caption: Initial receipt and inspection workflow.
Common Experimental Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Powder is clumped or appears wet. | Moisture Absorption: The container was not sealed tightly or was opened in a humid environment. | Dry the material under vacuum if necessary, though this may not be ideal for all applications. For future use, ensure the container is always tightly sealed and stored in a desiccator. Work quickly when weighing. |
| Inconsistent or non-reproducible analytical results. | 1. Inaccurate Weighing: Due to moisture absorption. 2. Degradation: Improper storage or use of old solutions. 3. Contamination: Use of non-analytical grade solvents or contaminated glassware. | 1. Review weighing procedures; use a controlled environment. 2. Prepare fresh solutions for each experiment. Avoid freeze-thaw cycles.[4] 3. Use high-purity solvents and meticulously clean all equipment. |
| Unexpected peaks in Mass Spectrometry. | Isotopic or Chemical Impurity: The compound may be contaminated, or it may have degraded. | Verify the certificate of analysis for isotopic and chemical purity.[4] Run a blank with your solvent to rule out system contamination. Prepare a fresh sample using new solvent. |
| User experiences skin or respiratory irritation. | Inadequate Safety Precautions: Insufficient PPE or poor ventilation. | Immediately move to fresh air. If skin/eye contact occurs, flush with copious amounts of water for at least 15 minutes.[11] Review and strictly adhere to the required PPE and handling protocols. Always handle the solid in a chemical fume hood.[11][12] |
Troubleshooting Logic Diagram
Caption: Logic for troubleshooting inconsistent results.
Key Experimental Protocols
Protocol 1: Spill Cleanup Procedure
In the event of a small spill, follow these steps immediately.
-
Evacuate & Ventilate: Ensure the area is well-ventilated.[11][12] If the spill is large, evacuate the immediate area.
-
Wear Full PPE: Don appropriate PPE, including respiratory protection, gloves, and eye protection.[10][11]
-
Contain the Spill: Carefully sweep or vacuum the solid material.[11] Avoid generating dust.[10][11] Place the material into a suitable, labeled container for disposal.
-
Decontaminate: Clean the spill area with a damp cloth.
-
Disposal: Dispose of the waste material and cleaning supplies as hazardous waste in accordance with local, regional, and national regulations.[10][12]
Protocol 2: Waste Disposal
Unused material and contaminated items are considered hazardous waste.
-
Containerize: Collect waste in a clearly labeled, sealed container.[10]
-
Licensed Disposal: Arrange for disposal through a licensed hazardous waste disposal company.[10][14] Do not dispose of down the drain or in regular trash.[10][15]
References
- Guidechem. (n.d.). Ethylenediamine dihydrochloride 333-18-6 wiki.
- Loba Chemie. (2016, June 2). ETHYLENEDIAMINE DIHYDROCHLORIDE FOR SYNTHESIS MSDS.
- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Ethylenediamine Dihydrochloride, 98+%.
- Fisher Scientific. (2009, September 22). SAFETY DATA SHEET - Ethylenediamine dihydrochloride.
- Moravek, Inc. (2019, October 17). 6 Safety Tips for the Handling and Storage of Radiolabeled Compounds.
- Fisher Scientific. (2010, June 21). SAFETY DATA SHEET - N-1-Naphthylethylene diamine dihydrochloride.
- CDH Fine Chemical. (n.d.). ETHYLENEDIAMINE DIHYDROCHLORIDE CAS No 333-18-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Carl ROTH. (n.d.). Safety Data Sheet: Ethylenediamine.
- Thermo Fisher Scientific. (2009, September 22). SAFETY DATA SHEET - Ethylenediamine dihydrochloride.
- Solarbio. (2026, February 5). Common Mistakes in Using Isotope Standards in Pharmaceutical Quality Control (and How to Avoid Them).
- Fisher Scientific. (2010, June 21). SAFETY DATA SHEET.
- Chemarc. (n.d.). SAFETY DATA SHEET ETHYLENEDIAMINE (EDA).
- Patsnap Synapse. (2024, July 13). What are the side effects of Ethylenediamine Dihydrochloride?.
- Sciencemadness Discussion Board. (2010, April 15). Disposal of ethylenediamine.
- Sigma-Aldrich. (2023, March 25). SAFETY DATA SHEET.
- Fisher Scientific. (2018, October). Ethylenediamine - SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- Sigma-Aldrich. (n.d.). Ethylenediamine-15N2 dihydrochloride 98 atom % 15N, 99% (CP).
- Ataman Kimya. (n.d.). ETHYLENEDIAMINE.
- CIL. (2025, November 1). Complex Isotope Labelled Products & Metabolites: The Future of Analytical Chemistry.
- Spectrum Chemical. (n.d.). Ethylenediamine-Dihydrochloride-Reagent | CAS 333-18-6 | E1038.
- Ataman Kimya. (n.d.). ETHYLENEDIAMINE.
- Metabolic Solutions. (2024, November 21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases.
- Netri. (n.d.). Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications.
- Sigma-Aldrich. (n.d.). Ethylenediamine-15N2 15N 98atom , 99 CP 84050-98-6.
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- 15. carlroth.com [carlroth.com]
Technical Support Center: Mastering Analytical Variability with Internal Standards
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our technical support center. As a Senior Application Scientist, I've designed this guide to provide you with not just protocols, but the underlying scientific principles and field-proven insights for effectively using internal standards (IS) to correct for analytical variability. This resource is structured to address the common and complex challenges you face in your daily experimental work, particularly in chromatography and mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
This section addresses the fundamental questions that form the bedrock of understanding internal standard methodology.
Q1: What is the primary purpose of an internal standard and how does it work?
An internal standard is a compound of known concentration added to all samples, calibration standards, and quality controls within an analytical batch.[1][2][3] Its fundamental purpose is to compensate for variations that are difficult to control during sample preparation and analysis.[4][5][6]
The core principle lies in relative response.[7] Instead of relying on the absolute signal of your target analyte, you use the ratio of the analyte's response to the internal standard's response for quantification.[7][8] This ratio remains stable even if there are variations in sample volume, extraction efficiency, or instrument response, because both the analyte and the internal standard are subjected to the same conditions and thus affected proportionally.[7][8]
Q2: What are the different types of internal standards, and which one should I choose?
There are primarily two types of internal standards used in LC-MS bioanalysis:
-
Stable Isotope-Labeled (SIL) Internal Standards : These are considered the "gold standard".[9] A SIL-IS is a version of the analyte where one or more atoms have been replaced with their stable, heavier isotopes (e.g., ²H, ¹³C, ¹⁵N).[1][10]
-
Structural Analogue Internal Standards : These are compounds that are chemically similar to the analyte but not identical.[1][11]
For most applications, especially in regulated bioanalysis using mass spectrometry, a Stable Isotope-Labeled (SIL) IS is strongly preferred .[1][12] The near-identical chemical and physical properties of a SIL-IS ensure that it closely mimics the analyte during extraction, chromatography, and ionization, thus providing the most accurate correction for matrix effects and other sources of variability.[1][10][13] Structural analogues are a secondary option when a SIL-IS is not available or is prohibitively expensive.[9]
Q3: What are the key criteria for selecting a suitable internal standard?
The selection of an appropriate internal standard is critical for the success of your assay.[14] Here are the essential criteria:
| Criteria | Rationale |
| Chemical & Physical Similarity | The IS should have similar properties (e.g., polarity, molecular weight) to the analyte to ensure comparable behavior during sample preparation and analysis.[14][15] |
| Stability | The IS must be stable throughout the entire analytical process, from sample storage to final detection.[14] |
| Chromatographic Resolution | The IS must be well-separated from the analyte and any other interfering components in the sample matrix.[14][15] |
| Non-Interference | The IS should not react with the analyte or components of the sample matrix.[14][16] It also should not be naturally present in the samples being analyzed.[15] |
| For SIL-IS: Mass Difference | To avoid mass spectrometric cross-talk, the SIL-IS should ideally have a mass difference of at least 4-5 Da from the analyte. ¹³C or ¹⁵N labeling is often preferred over deuterium (²H) labeling to minimize potential chromatographic shifts.[1] |
| For SIL-IS: Isotopic Purity | The amount of unlabeled analyte present as an impurity in the SIL-IS should be minimal to avoid interfering with the quantification of the analyte at low concentrations.[6] |
Q4: When is the best time to add the internal standard to my samples?
Ideally, the internal standard should be added as early as possible in the sample preparation workflow.[5] For methods involving liquid-liquid extraction (LLE) or solid-phase extraction (SPE), the IS is typically added before any extraction steps.[1] This allows the IS to account for analyte loss and variability throughout the entire process, including extraction, evaporation, and reconstitution steps.[1]
There are exceptions, such as in assays measuring both free and encapsulated drugs, where adding the IS early might disrupt the equilibrium between the two forms. In such specific cases, the IS may be added post-extraction.[1]
Q5: How do I determine the optimal concentration for my internal standard?
There is no single rule for the concentration of the internal standard, but a common practice is to use a concentration that yields a response similar to the analyte at a key point in the calibration curve.[15] A good starting point is a concentration that produces a response in the range of that observed for the analyte at the midpoint or upper third of the calibration curve.[1]
Key considerations for IS concentration:
-
Avoid Detector Saturation : The concentration should not be so high that it saturates the detector.
-
Sufficient Signal-to-Noise : The response should be strong enough to ensure good precision (e.g., RSD < 2-3%).[17]
-
Solubility : The chosen concentration must be soluble in the sample matrix and solvents used.[1]
-
Linear Range : The response of the internal standard should be within the linear range of the detector.[4][17]
Troubleshooting Guides
This section provides structured approaches to diagnose and resolve common issues encountered when using internal standards.
Problem 1: High Variability in Internal Standard Response Across a Batch
High variability in the IS response can compromise the accuracy and precision of your results.[2] The FDA and other regulatory bodies recommend monitoring the IS response during sample analysis.[18]
Initial Diagnosis:
-
Calculate the Relative Standard Deviation (RSD) of the IS peak areas across all samples in the batch (excluding blanks). A high RSD (e.g., >15-20%) indicates a potential issue.
-
Plot the IS Peak Area vs. Injection Order : This can help identify trends, such as a gradual decrease in signal, which might suggest instrument drift or column degradation.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high internal standard variability.
Detailed Steps & Explanations:
-
Review Sample Preparation : Human error is a common source of variability.[1] Double-check for inconsistencies in adding the IS solution, incomplete solvent evaporation, or inadequate vortexing.
-
Investigate Matrix Effects : If the IS variability is random and more pronounced in study samples compared to calibration standards, this could point to differential matrix effects.[5][18] This occurs when co-eluting matrix components affect the ionization of the analyte and IS differently.
-
Check for Instrument Performance Issues : Consistent performance of your LC-MS system is crucial. Fluctuations can arise from an inconsistent autosampler, a contaminated ion source, or a failing column.
Problem 2: My Deuterated Internal Standard Has a Different Retention Time Than My Analyte
This is a known phenomenon called the "deuterium isotope effect," which is particularly common in reversed-phase chromatography.[19] The replacement of hydrogen with the heavier deuterium can slightly alter the compound's physicochemical properties, leading to a small shift in retention time, with the deuterated compound often eluting slightly earlier.[19]
Why is this a problem? A significant shift in retention time can cause the analyte and the IS to elute in regions with different levels of ion suppression from the sample matrix.[19] This "differential matrix effect" undermines the ability of the IS to accurately correct for variations in ionization, leading to inaccurate and imprecise results.[19]
Solutions:
-
Optimize Chromatography : Adjust the mobile phase composition or gradient to minimize the separation between the analyte and the IS. The goal is to achieve maximum co-elution.
-
Use a Different Labeled Standard : If available, switch to a ¹³C or ¹⁵N labeled internal standard. These heavier isotopes typically have a much smaller isotope effect and are less prone to chromatographic shifts.[1]
-
Evaluate the Impact : If the shift is minor, you must validate that it does not negatively impact the data. This can be done by performing post-extraction addition experiments in at least six different sources of the biological matrix to assess the consistency of the analyte/IS response ratio.[12]
Experimental Protocols
Protocol: Preparation of Calibration Curve Standards and Quality Controls
This protocol outlines the standard procedure for preparing calibration standards and quality controls (QCs) for a typical bioanalytical assay.
Materials:
-
Analyte stock solution (e.g., 1 mg/mL)
-
Internal Standard stock solution (e.g., 1 mg/mL)
-
Control biological matrix (e.g., drug-free human plasma)
-
Appropriate solvents for dilution (e.g., methanol, acetonitrile)
Procedure:
-
Prepare Working Solutions:
-
Create a series of intermediate working solutions of the analyte by serially diluting the stock solution. These will be used to spike the calibration standards.
-
Prepare a separate set of intermediate working solutions for the low, medium, and high QC samples.
-
Prepare a working solution of the internal standard at the desired final concentration.
-
-
Spike Calibration Standards and QCs:
-
Aliquot the control biological matrix into labeled tubes for each calibration level and QC level.
-
Add a small, precise volume (e.g., 5-10 µL) of the appropriate analyte working solution to each tube. Ensure the volume of the spiking solution is a small fraction (<5%) of the matrix volume to avoid altering the matrix composition.
-
Vortex each tube gently to mix.
-
-
Add the Internal Standard:
-
To every calibration standard and QC sample, add a fixed, precise volume of the internal standard working solution.
-
Vortex all tubes to ensure thorough mixing.[5]
-
-
Process Samples:
-
Proceed with the sample preparation method (e.g., protein precipitation, LLE, or SPE) for all standards and QCs.
-
Workflow Diagram:
Sources
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Technical Support Center: Fluorimetric Determination of Catecholamines
Mission: To provide high-precision, method-refining technical support for researchers quantifying catecholamines (Dopamine, Norepinephrine, Epinephrine) via fluorimetric analysis.
Module 1: The Chemistry of Derivatization (Trihydroxyindole Method)
Context: The native fluorescence of catecholamines is insufficient for biological trace analysis. The Trihydroxyindole (THI) method remains the gold standard for derivatization, converting catecholamines into highly fluorescent lutines.
Core Workflow & Mechanism
The reaction proceeds in two critical stages:
-
Oxidation: Catecholamines are oxidized (using Iodine or Potassium Ferricyanide) to form quinones (adrenochrome/noradrenochrome).
-
Rearrangement & Stabilization: In the presence of strong alkali (NaOH) and an antioxidant, the quinones rearrange into fluorescent trihydroxyindoles (lutines).
Caption: The Trihydroxyindole (THI) reaction pathway. Stabilization is the rate-limiting step for signal integrity.
Troubleshooting & FAQs
Q: My fluorescence signal fades rapidly (within minutes). What is the cause? A: This is "Lutine Instability." The fluorescent trihydroxyindole derivative is thermodynamically unstable and prone to further oxidation into non-fluorescent indolequinones.
-
The Fix: You must include a stabilizing agent immediately upon adding the alkali.
-
Ascorbic Acid: The standard stabilizer. Ensure your reagent is fresh; oxidized ascorbic acid (yellow) accelerates fading.
- -Mercaptoethanol: A more potent alternative often used in automated systems for superior stability [1, 2].
-
Q: How do I chemically distinguish Epinephrine (E) from Norepinephrine (NE) in the same sample? A: Use Differential pH Oxidation .
-
Mechanism: The rate of oxidation is pH-dependent.
-
At pH 2.5 – 3.5: Epinephrine is rapidly oxidized to adrenochrome. Norepinephrine is kinetically inert.
-
At pH 6.0 – 7.0: Both Epinephrine and Norepinephrine are oxidized.
-
-
Protocol: Run two parallel oxidation reactions.
-
Tube A (pH 3.0): Measures Epinephrine only.
-
Tube B (pH 6.5): Measures Total Catecholamines (E + NE).
-
Calculation: NE = (Total - Epinephrine).
-
Module 2: Sample Preparation (Alumina Extraction)
Context: Direct fluorimetry on urine or plasma is impossible due to matrix quenching. Isolation using Aluminum Oxide (Alumina) is the critical purification step.
The Alumina Adsorption Protocol
| Parameter | Optimal Condition | Mechanism of Action |
| Adsorption pH | 8.0 – 8.6 | At this pH, the catechol hydroxyl groups form a cyclic complex with Aluminum oxide. Below pH 7.5, recovery drops; above pH 9.0, catecholamines auto-oxidize [3]. |
| Washing | Water (pH 7.0) | Removes matrix interferences. Warning: Do not use acidic water, or you will elute the analytes prematurely. |
| Elution | 0.2 M Acetic Acid | Acid disrupts the Al-Catechol complex, releasing the purified amines. |
Q: I have low recovery (<60%). Is my Alumina defective? A: Likely not. The issue is usually pH drift or Alumina activation .
-
Check pH Titration: When adjusting urine/plasma to pH 8.6, use a pH meter, not paper. The adsorption window is narrow.
-
Alumina Activation: "Acid-washed" alumina is required.[1] Commercial alumina may contain fines that clog flow or metals that quench fluorescence.
-
Refinement: Pre-wash your alumina with 2M HCl, then wash with water until neutral, and dry at 100°C before use.
-
Module 3: Instrumentation & Signal Optimization
Context: Whether using a manual spectrofluorometer or HPLC-FLD, wavelength selection determines sensitivity.
Wavelength Optimization Table
| Analyte | Excitation ( | Emission ( | Notes |
| Norepinephrine | 395 - 405 nm | 500 - 520 nm | Broad emission peak. |
| Epinephrine | 410 - 420 nm | 520 - 540 nm | Slightly red-shifted compared to NE. |
| Dopamine | 320 - 330 nm | 370 - 380 nm | Requires different oxidation (Iodine) than E/NE. |
Q: I see high background fluorescence in my "Blank." A: This is often due to Reagent Autofluorescence .
-
Ferricyanide: Residual potassium ferricyanide is highly fluorescent. Ensure you use sufficient antioxidant (ascorbic acid) to reduce all excess ferricyanide to ferrocyanide (non-fluorescent) in the final step.
-
Water Quality: Use only Milli-Q (18.2 MΩ) water. Trace metal ions in distilled water can catalyze non-specific oxidation.
HPLC-FLD Integration Workflow
For researchers moving to High-Performance Liquid Chromatography (HPLC), the workflow shifts to post-column derivatization.
Caption: HPLC Post-Column Derivatization workflow. Reagents are added after separation to form fluorophores.[2]
References
-
Werner, U. (1975).[3] "An Improved Trihydroxyindole Method for the Determination of Urinary Catecholamines." Zeitschrift für Klinische Chemie und Klinische Biochemie.[3]
-
Anton, A. H., & Sayre, D. F. (1962). "A Study of the Factors Affecting the Aluminum Oxide-Trihydroxyindole Procedure for the Analysis of Catecholamines." Journal of Pharmacology and Experimental Therapeutics.
-
Miyagi, M., et al. (2023). "Sensing of Catecholamine in Human Urine Using a Simple Colorimetric Assay." Molecules.
-
Yamaguchi, M., & Yoshimura, M. (1990). "Simultaneous determination of urinary catecholamines... by high-performance liquid chromatography with fluorescence detection." The Analyst.
-
Peaston, R. T., & Weinkove, C. (2004). "Measurement of catecholamines and their metabolites." Annals of Clinical Biochemistry.
Sources
Minimizing isotope exchange issues in deuterium vs 15N labeling
A Senior Application Scientist's Guide to Minimizing Isotope Exchange Issues in Deuterium vs. ¹⁵N Labeling
Welcome to the technical support center for stable isotope labeling. This resource is designed for researchers, scientists, and drug development professionals who utilize deuterium (²H) and Nitrogen-15 (¹⁵N) labeling in their mass spectrometry-based experiments. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to help you navigate the distinct challenges posed by these two powerful techniques.
Here, we will delve into the nuances of minimizing isotope exchange, a critical factor for data integrity. While both ²H and ¹⁵N are stable isotopes, the nature of their incorporation into molecules and their subsequent stability are fundamentally different. Deuterium, often used in Hydrogen-Deuterium Exchange (HDX) studies, is intentionally introduced as a labile probe of protein conformation and dynamics. The primary challenge with deuterium is preventing its premature loss, or "back-exchange," during analysis.[1][2][3] Conversely, ¹⁵N is typically incorporated metabolically into the very fabric of proteins and metabolites, creating a stable, covalently bound label.[4][5] The main issue with ¹⁵N is not exchange, but ensuring complete and accurate incorporation during biosynthesis.
This guide is structured to address these distinct challenges head-on, providing you with the expertise to anticipate, troubleshoot, and resolve common issues, thereby ensuring the accuracy and reproducibility of your results.
Part 1: The Challenge of the Labile Label: Troubleshooting Deuterium Back-Exchange
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for studying protein conformation, dynamics, and interactions.[6] It relies on the principle that backbone amide hydrogens exposed to a D₂O solvent will exchange with deuterium.[6][7] The rate of this exchange provides information about the protein's structure. However, the very lability that makes deuterium a useful probe also makes it susceptible to back-exchange with hydrogen from aqueous mobile phases and residual water during analysis.[3] This loss of the deuterium label can significantly compromise the structural information obtained.[1][2]
FAQ: Deuterium Labeling
Q1: What is deuterium back-exchange and why is it a problem?
A1: Deuterium back-exchange is the undesirable replacement of deuterium atoms on a labeled molecule (e.g., a protein) with hydrogen atoms from the surrounding environment, primarily during sample processing and LC-MS analysis.[3] This is a significant issue because it leads to an underestimation of the actual deuterium uptake, effectively erasing the very information the experiment is designed to measure. The typical level of deuterium label recovery reported in the literature is around 70%, meaning 30% is lost to back-exchange.[1] Minimizing this loss is crucial for accurate interpretation of protein dynamics and interactions.
Q2: What are the most critical factors that influence the rate of back-exchange?
A2: The rate of hydrogen-deuterium exchange is highly dependent on pH and temperature. The exchange rate is catalyzed by both acid and base and is slowest at a pH of approximately 2.5-3.0.[6][8] Higher temperatures dramatically increase the exchange rate.[6][7] Therefore, maintaining "quench" conditions—low pH and low temperature—is the cornerstone of minimizing back-exchange.[4][]
Q3: My deuterium recovery is low. What are the first things I should check?
A3: If you are experiencing significant back-exchange, you should first verify and optimize your quench conditions. Ensure your quench buffer effectively and rapidly lowers the sample pH to ~2.5.[4][] Crucially, the entire analytical workflow, from digestion to MS analysis, must be performed at or near 0°C.[][10] This includes using a chilled autosampler, columns, and solvent lines.
Troubleshooting Guide: Minimizing Deuterium Back-Exchange
| Symptom/Issue | Potential Cause | Recommended Solution & Explanation |
| Globally low deuterium levels across all peptides. | Ineffective Quenching: The pH of the sample after adding the quench buffer is not reaching the optimal range of 2.5. | Verify the final pH of your sample/quench buffer mixture. Adjust the concentration or composition of your quench buffer (e.g., using citric acid or phosphate buffers) to ensure the final pH is stable at ~2.5.[4][5] This minimizes the exchange rate for all subsequent steps. |
| High Temperature Exposure: The sample is warming up at some point during the workflow. | Implement a rigorously cold workflow. Use pre-chilled tubes and an ice bath for all manual steps.[11][12] Ensure your LC system has effective cooling for the autosampler, column oven, and solvent tray.[10] Even brief exposure to room temperature can lead to significant deuterium loss. | |
| Higher back-exchange in later eluting peptides. | Long LC Gradient: The longer a peptide is exposed to the aqueous mobile phase, the more opportunity there is for back-exchange. | Shorten the LC gradient. While this can sacrifice some chromatographic resolution, it significantly reduces the time for back-exchange.[1][2] It's a trade-off that often favors preserving the label. Increasing the flow rate can also reduce the overall analysis time.[1][12] |
| Sub-optimal Mobile Phase: The pH of the mobile phase may be too high. | Ensure your mobile phase A (aqueous) is at the correct pH. Typically, this will be around pH 2.5, often achieved with 0.1% formic acid. | |
| Inconsistent back-exchange levels between runs. | Variable System Performance: Inconsistent temperature control or fluctuating flow rates in the LC system. | Perform system suitability tests. Regularly check the temperature stability of your LC system's cooled components. Ensure the pump is delivering a consistent flow rate. |
| Atmospheric Moisture: For some setups, exposure to ambient moisture can contribute to back-exchange. | Consider advanced strategies. For highly sensitive experiments, techniques like using water-in-oil droplets for sample handling have been shown to better preserve the deuterium label by isolating the sample from the aqueous environment.[13] |
Experimental Protocol: A Standard Quenched HDX-MS Workflow
This protocol outlines the key steps to minimize back-exchange during a bottom-up HDX-MS experiment.
-
Deuterium Labeling:
-
Incubate your protein in a deuterated buffer (e.g., 20 mM Tris-HCl, 75 mM NaCl in D₂O, pD 7.4) for various time points (e.g., 10s, 1m, 10m, 1h) at a controlled temperature (e.g., 10°C).[4]
-
-
Quenching the Exchange Reaction:
-
At each time point, rapidly quench the labeling reaction by adding a pre-chilled, acidic quench buffer (e.g., 4 M GnCl, 0.2 M TCEP, 100 mM Citric Acid, pH 2.3) to the sample at a 1:1 ratio.[4]
-
This step must be performed on ice, and the final pH of the mixture should be ~2.5. The temperature should be maintained at or near 0°C.[4][]
-
-
Proteolytic Digestion:
-
Immediately inject the quenched sample onto an in-line, immobilized pepsin column that is maintained at a low temperature (e.g., 0-4°C).[][14] Pepsin is used because it is active at the low pH of the quench buffer.[]
-
Digestion is typically rapid (e.g., 30-90 seconds).
-
-
Peptide Trapping and Desalting:
-
The resulting peptides are trapped on a C18 trap column, also maintained at 0°C, to desalt and concentrate them.
-
-
Chromatographic Separation and MS Analysis:
-
Peptides are eluted from the trap column onto an analytical C18 column using a rapid acetonitrile gradient. The entire LC system, including the columns and solvent lines, should be housed in a refrigerated unit (e.g., 0°C).[10]
-
The eluent is directed into the mass spectrometer for analysis.
-
Part 2: The Challenge of the Stable Label: Troubleshooting ¹⁵N Incorporation
In contrast to the labile nature of deuterium in HDX, ¹⁵N labels, when incorporated metabolically, are covalently bound within the peptide backbone and amino acid side chains.[] This makes the ¹⁵N label exceptionally stable during typical proteomics sample preparation workflows, including harsh denaturation, reduction, alkylation, and digestion steps. The primary challenge in ¹⁵N labeling is not preventing isotope exchange, but rather achieving complete and consistent incorporation of the ¹⁵N isotope into the proteome of the cells or organism.[1][8]
FAQ: ¹⁵N Labeling
Q1: Is ¹⁵N label exchange a concern during sample preparation?
A1: No, for all practical purposes, ¹⁵N that has been metabolically incorporated into proteins is stable and does not exchange with unenriched nitrogen sources during sample prep. The nitrogen atoms are part of the covalent structure of the amino acids. The stability of these labels is a key advantage of metabolic labeling methods.[][15]
Q2: What is incomplete labeling and how does it affect my data?
A2: Incomplete labeling occurs when a significant portion of the proteome has not fully incorporated the ¹⁵N isotope, resulting in a mix of "light" (¹⁴N) and "heavy" (¹⁵N) versions of the same peptide.[1][8] This broadens the isotopic distribution of peptides in the mass spectrum, making it more difficult to identify the monoisotopic peak and leading to reduced identification rates for ¹⁵N-labeled peptides.[1][8] For quantitative experiments, this can severely impact the accuracy of protein abundance ratios, as the software may struggle to correctly calculate the area of the heavy and light peptide peaks.[1]
Q3: What is metabolic scrambling and how can I identify it?
A3: Metabolic scrambling refers to the in vivo conversion of one labeled amino acid into another. For example, if you supplement your media with ¹⁵N-labeled glutamine, the cell's metabolic machinery might transfer that ¹⁵N to other amino acids. This can complicate the interpretation of results, especially in targeted experiments. Identifying scrambling often requires careful analysis of MS/MS data to pinpoint the location of the ¹⁵N label or by observing unexpected mass shifts in amino acids that were not supposed to be labeled.[16]
Troubleshooting Guide: Improving ¹⁵N Incorporation
| Symptom/Issue | Potential Cause | Recommended Solution & Explanation |
| Low labeling efficiency (<95%) across the proteome. | Insufficient Labeling Time: The cells have not undergone enough doublings in the ¹⁵N-containing medium to fully replace the existing ¹⁴N proteome. | Increase the duration of labeling. For many cell lines, achieving >98% enrichment requires culturing for at least 5-7 cell divisions. For organisms, this can be even longer.[2][8] |
| Low Purity of ¹⁵N Source: The ¹⁵N-labeled amino acids or nitrogen salts are not of high isotopic purity. | Use high-purity ¹⁵N reagents. It is recommended to use ¹⁵N sources with >99% isotopic enrichment to achieve high levels of protein labeling.[2] | |
| Presence of Unlabeled Nitrogen Sources: The cell culture medium contains contaminating ¹⁴N amino acids (e.g., from serum) or the organism has access to alternative nitrogen sources. | Use dialyzed serum for cell culture to remove free amino acids. Ensure the base medium is free of unlabeled nitrogen sources. For whole organisms, carefully control their diet to be exclusively from the ¹⁵N source. | |
| Variable labeling efficiency between proteins. | Different Protein Turnover Rates: Proteins with slow turnover rates will take longer to become fully labeled compared to proteins that are rapidly synthesized. | This is an inherent biological property. For accurate quantification, it is important to ensure the labeling period is sufficient to label even the more stable proteins. Software like Census can calculate the atomic percent enrichment for each peptide, which can help account for variations in turnover. |
| Unexpected ¹⁵N incorporation in certain amino acids. | Metabolic Scrambling: The cells are metabolically converting the supplied ¹⁵N-labeled amino acid into other amino acids. | This is common for non-essential amino acids. If precise labeling of only certain residues is required, consider using an auxotrophic cell line or organism that cannot synthesize the amino acid of interest. Alternatively, supplement the medium with a cocktail of unlabeled non-essential amino acids to suppress scrambling pathways. |
Experimental Protocol: Assessing ¹⁵N Labeling Efficiency
This protocol describes how to determine the degree of ¹⁵N incorporation using mass spectrometry data.
-
Sample Preparation:
-
Harvest cells grown in ¹⁵N-containing medium.
-
Perform standard protein extraction, reduction, alkylation, and tryptic digestion.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using a high-resolution mass spectrometer (e.g., an Orbitrap).
-
-
Data Analysis:
-
Search the data against a protein database, specifying ¹⁵N as a variable modification on all nitrogen-containing amino acids.
-
Use software capable of analyzing ¹⁵N labeling data, such as Protein Prospector or Census.[1]
-
For several high-intensity, confidently identified peptides, compare the experimentally observed isotopic distribution to the theoretical distribution at various enrichment levels (e.g., 95%, 97%, 99%).[1][11]
-
The software will typically calculate the best fit to determine the overall labeling efficiency. A lower-than-expected M-1 peak relative to the monoisotopic peak (M) in the heavy peptide's isotopic cluster is indicative of high labeling efficiency.[2][11]
-
References
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Englander, S. W., & Mayne, L. (2014). The nature of protein folding pathways. Proceedings of the National Academy of Sciences, 111(45), 15873–15880. [Link]
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Zhang, J., & Englander, S. W. (2013). Minimizing back exchange in the hydrogen exchange-mass spectrometry experiment. Journal of the American Society for Mass Spectrometry, 24(4), 479-483. [Link]
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Masson, G. R., et al. (2019). Recommendations for performing, interpreting and reporting hydrogen deuterium exchange mass spectrometry (HDX-MS) experiments. Nature Methods, 16(7), 595-602. [Link]
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Konermann, L., Pan, J., & Liu, Y. H. (2011). Hydrogen exchange mass spectrometry for studying protein structure and dynamics. Chemical Society Reviews, 40(3), 1224-1234. [Link]
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David, S. (n.d.). A Brief Note on Hydrogen Deuterium Exchange Mass Spectrometry. Longdom Publishing. [Link]
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Wikipedia contributors. (2023, December 27). Hydrogen–deuterium exchange. In Wikipedia, The Free Encyclopedia. [Link]
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Chen, Y. H., et al. (2019). A millimeter water-in-oil droplet as an alternative back exchange prevention strategy for hydrogen/deuterium exchange mass spectrometry of peptides/proteins. Analyst, 144(3), 965-972. [Link]
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Wales, T. E., et al. (2022). Increase the flow rate and improve hydrogen deuterium exchange mass spectrometry. Journal of the American Society for Mass Spectrometry, 33(10), 1934-1941. [Link]
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James, J., et al. (2023). A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis. Biophysics Reports, 9(3), 239-247. [Link]
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Wales, T. E., et al. (2022). Increase the flow rate and improve hydrogen deuterium exchange mass spectrometry. Journal of the American Society for Mass Spectrometry. [Link]
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Li, L., et al. (2022). 15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. Frontiers in Plant Science, 13, 843377. [Link]
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Rand, K. D. (n.d.). Protocol for HDX-MS. University of Copenhagen. [Link]
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Krijgsveld, J., et al. (2003). Metabolic labeling of C. elegans and D. melanogaster for quantitative proteomics. Nature Biotechnology, 21(8), 927-931. [Link]
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Hudgens, J. W., et al. (2022). Chromatography at −30 °C for Reduced Back-Exchange, Reduced Carryover, and Improved Dynamic Range for Hydrogen–Deuterium Exchange Mass Spectrometry. Analytical Chemistry, 94(26), 9246–9254. [Link]
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Beynon, R. J., & Pratt, J. M. (2005). Metabolic labeling of proteins for proteomics. Molecular & Cellular Proteomics, 4(7), 857-872. [Link]
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Wayment-Steele, H. K., et al. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Biochemical Society Transactions, 50(6), 1555–1567. [Link]
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Guo, M., & Li, L. (2022). 15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. eScholarship. [Link]
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Wooller, M. J., et al. (2008). Unusually negative nitrogen isotopic compositions (δ 15N) of mangroves and lichens in an oligotrophic, microbially-influenced environment. Biogeosciences, 5(6), 1557-1564. [Link]
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Subedi, S., et al. (2024). A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy. Journal of Biomolecular NMR, 78(2), 125-132. [Link]
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UC Davis Stable Isotope Facility. (n.d.). Sample Preparation - Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS. [Link]
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Wikipedia contributors. (2024, February 1). Kinetic isotope effect. In Wikipedia, The Free Encyclopedia. [Link]
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Metges, C. C., & Petzke, K. J. (2003). Sample preparation techniques for the determination of natural 15N/14N variations in amino acids by gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS). Journal of Mass Spectrometry, 38(9), 925-933. [Link]
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ResearchGate. (n.d.). Troubleshooting for Possible Issues. [Link]
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McMahon, K. W., et al. (2016). Factors Controlling the Stable Nitrogen Isotopic Composition (δ15N) of Lipids in Marine Animals. PLoS ONE, 11(1), e0146321. [Link]
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D'Atri, V., et al. (2018). Hydrogen–Deuterium Exchange Mass Spectrometry: An Emerging Biophysical Tool for Probing Protein Behavior and Higher-Order Structure. LCGC International, 31(2). [Link]
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Li, L., et al. (2022). 15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. eScholarship, University of California. [Link]
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Whitelegge, J. P. (2008). Stable isotopic labeling of proteins for quantitative proteomic applications. Expert Review of Proteomics, 5(6), 837-847. [Link]
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ResearchGate. (n.d.). Labeling efficiency or enrichment is determined on ¹⁵N labeled peptides... [Link]
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Krijgsveld, J., et al. (2006). Metabolic labeling of model organisms using heavy nitrogen (15N). Nature Protocols, 1(4), 1852-1861. [Link]
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Abildgaard, J., et al. (2000). Deuterium isotope effects on 15N backbone chemical shifts in proteins. Journal of the American Chemical Society, 122(23), 5640-5641. [Link]
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Arrizabalaga, G., et al. (2018). 15N Natural Abundance Evidences a Better Use of N Sources by Late Nitrogen Application in Bread Wheat. Frontiers in Plant Science, 9, 833. [Link]
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Validation & Comparative
A Senior Scientist's Guide to Robust Analytical Method Validation: A Comparative Analysis Featuring Ethylenediamine-¹⁵N₂ Dihydrochloride
Introduction: The Imperative for Rigor in Analytical Method Validation
In the landscape of drug development and manufacturing, the data that underpins every regulatory submission and critical decision must be unimpeachable. The validation of an analytical method is the formal process of demonstrating that the procedure is suitable for its intended purpose[1]. This is not merely a procedural hurdle; it is the bedrock of data integrity, ensuring that measurements of drug substances, their metabolites, or potential impurities are accurate, precise, and reproducible.[2][3]
A critical component in achieving this level of confidence, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays, is the choice of an appropriate internal standard (IS). An IS is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample to correct for variability throughout the analytical workflow—from sample preparation to instrumental analysis.[4][5] While structurally similar analogs can be used, the gold standard is a Stable Isotope Labeled (SIL) internal standard.[6][7] SILs, being chemically identical to the analyte, provide the most accurate compensation for analyte loss, extraction inconsistencies, and, most importantly, unpredictable matrix effects that can suppress or enhance the analyte signal during ionization.[4]
This guide provides an in-depth comparison of internal standard strategies for the validation of a quantitative LC-MS/MS method, with a focus on Ethylenediamine-¹⁵N₂ Dihydrochloride . We will explore the mechanistic advantages of using a ¹⁵N-labeled standard over deuterated and structural analog alternatives, supported by representative experimental data. The objective is to equip researchers, scientists, and drug development professionals with the expertise to make informed decisions that enhance the trustworthiness and scientific validity of their analytical data.
The Central Role of the Internal Standard: A Comparative Overview
The ideal internal standard co-elutes with the analyte and experiences identical effects during sample processing and analysis, thereby ensuring that the analyte/IS response ratio remains constant despite experimental variations.[8] Here, we compare three classes of internal standards in the context of quantifying Ethylenediamine (EDA), a common synthesis building block and a potential genotoxic impurity that requires precise measurement at low levels.[9][10]
-
Ethylenediamine-¹⁵N₂ Dihydrochloride (¹⁵N₂-EDA): A SIL where two ¹⁴N atoms are replaced with the heavier ¹⁵N isotope. This results in a +2 Da mass shift. As the labeling involves heavy atoms integral to the molecular backbone, it has virtually no impact on the physicochemical properties of the molecule.[11][12]
-
Alternative 1: Deuterated SIL (Ethylenediamine-d₄, D₄-EDA): A common type of SIL where hydrogen atoms are replaced with deuterium. While effective, the difference in bond energy and mass between protium and deuterium can sometimes lead to a slight chromatographic shift (isotope effect), causing the IS to elute slightly earlier than the analyte.[7][13] This can be problematic if a matrix interferent co-elutes specifically with either the analyte or the IS, but not both.
-
Alternative 2: Structural Analog (Propane-1,3-diamine): A compound that is chemically similar but not identical to the analyte. This is often a cost-effective option but is the least ideal.[7] Its physicochemical properties (e.g., polarity, pKa, extraction recovery, ionization efficiency) will differ from the analyte, meaning it cannot perfectly compensate for variations, especially complex matrix effects.
Experimental Design: A Representative Case Study
To objectively compare these internal standards, we present data from a simulated, yet representative, validation of an LC-MS/MS method for the quantification of ethylenediamine (EDA) as an impurity in a model drug substance matrix. The validation was performed in accordance with ICH M10 guidelines on bioanalytical method validation.[1]
Core Validation Parameters & Comparative Data
The performance of each internal standard was evaluated based on key validation parameters: Accuracy, Precision, Linearity, and a Matrix Effect assessment.
Table 1: Comparison of Accuracy and Precision Accuracy (% Bias) and Precision (% CV) for Quality Control (QC) samples at Low, Medium, and High concentrations (n=6).
| QC Level | Parameter | ¹⁵N₂-EDA (Ideal IS) | D₄-EDA (Deuterated IS) | Propane-1,3-diamine (Analog IS) |
| Low QC | Accuracy (% Bias) | -1.5% | -2.1% | -11.8% |
| (3 ng/mL) | Precision (% CV) | 3.2% | 4.5% | 14.5% |
| Mid QC | Accuracy (% Bias) | 0.8% | 1.3% | -9.5% |
| (50 ng/mL) | Precision (% CV) | 2.1% | 3.1% | 11.2% |
| High QC | Accuracy (% Bias) | -0.5% | -0.9% | -8.7% |
| (80 ng/mL) | Precision (% CV) | 1.8% | 2.5% | 9.8% |
Expert Insight: The data clearly shows the superiority of the stable isotope labeled standards. The ¹⁵N₂-EDA provides the tightest accuracy and precision, demonstrating its ability to flawlessly track the analyte. The D₄-EDA also performs well, but with slightly higher variability. The structural analog, Propane-1,3-diamine, shows a significant negative bias and poor precision, indicating it fails to adequately compensate for analyte loss and/or matrix effects, rendering the method unreliable.
Table 2: Linearity and Sensitivity Linearity data for calibration curves prepared using the three internal standards.
| Parameter | ¹⁵N₂-EDA (Ideal IS) | D₄-EDA (Deuterated IS) | Propane-1,3-diamine (Analog IS) |
| Calibration Range | 1 - 100 ng/mL | 1 - 100 ng/mL | 1 - 100 ng/mL |
| Regression Model | Linear, 1/x² weighting | Linear, 1/x² weighting | Linear, 1/x² weighting |
| Correlation Coeff. (r²) | > 0.999 | > 0.998 | > 0.991 |
| LLOQ Accuracy (% Bias) | 4.2% | 6.8% | -18.5% |
| LLOQ Precision (% CV) | 5.5% | 8.1% | 19.2% |
Expert Insight: While all three internal standards can produce a calibration curve with a high correlation coefficient, the r² value for the analog IS is notably lower. More importantly, the accuracy and precision at the Lower Limit of Quantification (LLOQ) are unacceptable with the analog IS, highlighting its failure to perform reliably at low concentrations where the method is most challenged.
Table 3: Matrix Effect Evaluation Matrix Factor (MF) was assessed in six different lots of the drug substance matrix. An MF of 1 indicates no matrix effect; <1 indicates suppression; >1 indicates enhancement. The Coefficient of Variation (%CV) of the MF across the six lots indicates the variability of the effect.
| Internal Standard | Mean Matrix Factor (MF) | % CV of MF | Assessment |
| ¹⁵N₂-EDA | 0.98 | 2.5% | Excellent Compensation: Effectively normalizes for minor, consistent ion suppression. |
| D₄-EDA | 0.97 | 4.8% | Good Compensation: Minor chromatographic shift may contribute to slightly higher variability. |
| Propane-1,3-diamine | 0.85 | 16.8% | Poor Compensation: Fails to track the analyte, leading to significant and variable uncorrected suppression. |
Expert Insight: This is the most critical comparison. The matrix effect is a major source of imprecision in LC-MS/MS assays. The ¹⁵N₂-EDA, which co-elutes perfectly with the analyte, shows a low and consistent matrix effect, demonstrating that the analyte/IS ratio remains stable even when the absolute signal is suppressed. The high variability (%CV) observed with the structural analog would lead to unacceptable inter-sample inaccuracy and is a clear reason to disqualify its use.
Visualizing the Workflow and Rationale
To ensure clarity, the logic behind choosing an ideal internal standard and the experimental workflow for validation are presented below.
Caption: Rationale for IS selection and its impact on performance.
Detailed Experimental Protocol: Method Validation Workflow
This section provides a step-by-step protocol for the validation experiments described in the case study.
1. Preparation of Stock and Working Solutions
-
Analyte (EDA) Stock: Accurately weigh and dissolve Ethylenediamine dihydrochloride in water to prepare a 1.00 mg/mL stock solution.
-
IS Stocks: Individually prepare 1.00 mg/mL stock solutions of ¹⁵N₂-EDA, D₄-EDA, and Propane-1,3-diamine in water.
-
Working Solutions: Prepare serial dilutions of the analyte stock in a 50:50 acetonitrile:water mixture to create calibration curve standards and QC spiking solutions. Prepare a working IS solution (for each of the three IS candidates) at a fixed concentration (e.g., 25 ng/mL) in the same diluent.
2. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of blank matrix (dissolved drug substance in water), calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the appropriate Internal Standard Working Solution (¹⁵N₂-EDA, D₄-EDA, or Propane-1,3-diamine).
-
Add 400 µL of acetonitrile to precipitate the matrix components.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer 200 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.
Caption: Sample preparation workflow via protein precipitation.
3. LC-MS/MS Conditions
-
LC System: UPLC System
-
Column: HILIC Column (e.g., Acquity UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm)
-
Causality: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is chosen because ethylenediamine is a small, highly polar molecule that is poorly retained on traditional reversed-phase (C18) columns.
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient: 95% B to 50% B over 3 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization: Heated Electrospray Ionization (HESI), Positive Mode
-
MRM Transitions:
-
EDA: m/z 61.1 → 44.1
-
¹⁵N₂-EDA: m/z 63.1 → 46.1
-
D₄-EDA: m/z 65.1 → 48.1
-
Propane-1,3-diamine: m/z 75.1 → 58.1
-
4. Acceptance Criteria (per ICH/FDA Guidelines) [1][2]
-
Accuracy: Mean concentration should be within ±15% of the nominal value (±20% at LLOQ).
-
Precision: Coefficient of Variation (CV) should not exceed 15% (20% at LLOQ).
-
Linearity: Correlation coefficient (r²) should be ≥ 0.99.
-
Matrix Effect: The CV of the matrix factor across at least 6 lots should be ≤ 15%.
Conclusion: Trustworthiness Through Superior Science
The validation of an analytical method is a systematic demonstration of its reliability. The data presented in this guide, though representative, is built upon the established principles of analytical chemistry and mass spectrometry.[4][7] It illustrates a critical point: while various internal standards can be employed, their ability to ensure data integrity is not equal.
Ethylenediamine-¹⁵N₂ Dihydrochloride exemplifies the ideal internal standard. Its use of ¹⁵N isotopes ensures it is chemically and chromatographically indistinguishable from the native analyte, providing the most robust compensation for all sources of experimental variability.[11][12] This leads to superior accuracy and precision, especially in complex matrices where ion suppression or enhancement is a significant risk. For researchers, scientists, and drug development professionals, investing in the optimal internal standard is a direct investment in the trustworthiness and authority of their results, ensuring that decisions are based on the most reliable data possible.
References
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc. [Link]
-
Stable Labeled Isotopes as Internal Standards: A Critical Review. (2017). Crimson Publishers. [Link]
-
Analytical determination of ethylenediamine impurity in tripelennamine hydrochloride by gas chromatography-mass spectrometry using phthalaldehyde as the derivatizing agent. (2024). PubMed. [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]
-
Deuterated internal standards and bioanalysis. AptoChem. [Link]
-
Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Hilaris. [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? (2005). SciSpace. [Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022). European Medicines Agency (EMA). [Link]
-
Ethylenediamine (EDA), Diethylenetriamine (DETA), & Triethylenetetramine (TETA) - Analytical Method. NIOSH. [Link]
-
Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. (2023). International Journal of Health Sciences. [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]
-
Detection and Quantification of Trace Level of Ethylenediamine in Morpholine and its Impact on the Quality of a Pharmaceutical Candidate. (2015). ResearchGate. [Link]
-
EANM guideline on the validation of analytical methods for radiopharmaceuticals. (2020). SEMNIM. [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? (2005). PubMed. [Link]
-
Why do toxicologists need an internal standard? Chiron. [Link]
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- 13. juniperpublishers.com [juniperpublishers.com]
Comparative Technical Guide: Ethylenediamine-15N2 Dihydrochloride vs. Unlabeled Ethylenediamine
Executive Summary
This guide provides a technical comparison between Ethylenediamine-15N2 dihydrochloride (CAS: 84050-98-6) and its natural abundance counterpart, unlabeled ethylenediamine (CAS: 107-15-3).
While chemically analogous, these two reagents serve distinct roles in research.[1][2] Unlabeled ethylenediamine is a commodity chemical used as a ligand, solvent, and building block. The
This document details the physicochemical differences, spectroscopic advantages, and handling protocols required to utilize the labeled isotopologue effectively.
Part 1: Physicochemical & Isotopic Profile
The primary distinction lies in the nitrogen isotope (
Table 1: Comparative Specifications
| Feature | Unlabeled Ethylenediamine (EDA) | Ethylenediamine- |
| Formula | ||
| Molar Mass | 60.10 g/mol | ~135.01 g/mol (Salt) / 62.08 g/mol (Free Base) |
| Physical Form | Clear, fuming liquid | White crystalline solid (Hygroscopic) |
| Nitrogen Spin ( | 1 (Quadrupolar) | 1/2 (Dipolar, NMR Active) |
| Natural Abundance | ||
| Gyromagnetic Ratio | ||
| Primary Utility | Synthesis, Chelation, Solvent | NMR Internal Reference, MS Standard, Tracer |
Critical Handling Note: The dihydrochloride salt is hygroscopic . When calculating stoichiometry for precise reactions, you must account for water weight if the container has been opened previously. Always store in a desiccator.
Part 2: NMR Spectroscopy Performance
The most significant application of Ethylenediamine-
The "Invisible" vs. The "Visible" Nitrogen
-
Unlabeled (
N): N has a nuclear spin of , resulting in a quadrupolar moment. This causes rapid relaxation, leading to extremely broad signals that are often undetectable in standard high-resolution NMR. Furthermore, the quadrupole moment decouples the N-H interaction, meaning you typically see broad singlets for amine protons in H NMR. -
Labeled (
N): N has a spin of . It yields sharp, high-resolution signals similar to C or H.
Coupling Constants ( -Coupling)
Using the labeled compound introduces scalar coupling that acts as a spectral fingerprint.
-
NMR Impact: In the labeled compound, the amine protons (
) will appear as a distinct doublet (or triplet depending on exchange rates) due to the large one-bond coupling constant ( ), typically 70–75 Hz . In unlabeled EDA, this splitting is absent. -
NMR Impact: The methylene carbons adjacent to the nitrogen will show splitting (
Hz) in the labeled species, aiding in assignment.
Structural Elucidation Workflow
The following diagram illustrates how to use the labeled compound to solve complex structural problems (e.g., determining the binding site of a metal complex or a heterocycle synthesis).
Caption: Workflow for utilizing
Part 3: Mass Spectrometry & Quantitation[5]
In LC-MS/MS bioanalysis, Ethylenediamine-
Mechanism of Action[2][6]
-
Mass Shift (+2 Da): The labeled molecule has a mass of
.[3][4] This shifts the precursor ion in the mass spectrometer, allowing it to be distinguished from the analyte (unlabeled EDA) while co-eluting at the exact same retention time. -
Matrix Effect Normalization: Because the physicochemical properties (pKa, hydrophobicity) are identical, the IS experiences the exact same ionization suppression or enhancement as the analyte.
Table 2: MS Method Parameters (Example)
| Parameter | Unlabeled Analyte | |
| Precursor Ion (M+H)+ | m/z 61.1 | m/z 63.1 |
| Retention Time | 2.54 min | 2.54 min |
| Ionization Efficiency | Variable (Matrix dependent) | Tracks Analyte Perfectly |
| Cross-Talk | N/A | Negligible (if >98% purity) |
Part 4: Experimental Protocols
Protocol A: Micro-Scale Liberation of Free Base N-EDA
Context: Most synthesis protocols require the nucleophilic free amine, but the labeled product is sold as the non-nucleophilic dihydrochloride salt.
Objective: Convert 100 mg of EDA-
Materials:
-
EDA-
N 2HCl (100 mg) -
Powdered KOH (Dry) or NaOMe
-
Anhydrous Methanol or THF
-
Distillation apparatus (Micro-scale)
Step-by-Step:
-
Suspension: Place 100 mg of the labeled salt in a dry, argon-flushed 5 mL flask. Suspend in 1 mL of anhydrous methanol.
-
Neutralization: Add a stoichiometric equivalent (plus 5% excess) of NaOMe or powdered KOH.
-
Reaction:
-
-
Precipitation: Stir for 30 minutes. A white precipitate (KCl or NaCl) will form.
-
Filtration: Filter the solution through a syringe filter (PTFE, 0.2 µm) into a clean vial to remove the salt by-products.
-
Solvent Removal:
-
Caution: EDA is volatile (BP ~116°C). Do not use high vacuum.
-
Use a gentle stream of Nitrogen to evaporate the methanol, or use the methanolic solution directly if the reaction tolerates alcohol.
-
Protocol B: NMR Sample Preparation (Aqueous)
Objective: Observe
-
Solvent Choice: Use DMSO-
or Acetone- rather than .-
Reasoning: In
, the amine protons rapidly exchange with deuterium ( ), causing the signal to disappear from the H spectrum. Aprotic solvents prevent this exchange.
-
-
Concentration: Dissolve ~5-10 mg of the salt in the deuterated solvent.
-
Base Addition: Add 1 equivalent of DBU or solid
directly to the NMR tube to liberate the free amine in situ if the salt form spectrum is not desired.
Part 5: Economic & Strategic Analysis
When to use Unlabeled EDA:
-
Bulk synthesis (kg scale).
-
Standard ligand preparation where NMR characterization of the N-metal bond is not critical.
-
Routine pH adjustments.
When to use Ethylenediamine-
-
Mechanistic Studies: Proving a nitrogen atom in a final drug candidate originated specifically from the EDA building block (using MS tracking).
-
Complex Binding Studies: Determining if a metal center coordinates through one or both nitrogens in a crowded ligand environment (
N shifts are highly sensitive to coordination geometry). -
Quantitative Bioanalysis: As an internal standard for clinical assays measuring EDA levels (e.g., in toxicity studies).
References
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 3301, Ethylenediamine. Retrieved from [Link]
-
Bartholomew, L., et al. (2024).[5] 14N to 15N Isotopic Exchange of Nitrogen Heteroaromatics through Skeletal Editing. Journal of the American Chemical Society.[5] Retrieved from [Link]
-
OECD. (2002).[1] SIDS Initial Assessment Report: Ethylenediamine. UNEP Publications. Retrieved from [Link]
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- 3. Ethylenediamine-15N2 15N 98atom , 99 CP 84050-98-6 [sigmaaldrich.com]
- 4. Ethylenediamine-15N2 15N 98atom , 99 CP 84050-98-6 [sigmaaldrich.com]
- 5. escholarship.org [escholarship.org]
A Senior Application Scientist's Guide to Accuracy and Precision in Quantitative Proteomics: A Deep Dive into 15N Metabolic Labeling and its Alternatives
For researchers, scientists, and drug development professionals, the ability to accurately and precisely quantify changes in the proteome is paramount. It is the bedrock upon which we build our understanding of cellular processes, disease mechanisms, and therapeutic interventions. This guide provides an in-depth comparison of 15N metabolic labeling with other widely used quantitative proteomics techniques: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Tandem Mass Tags (TMT), and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ).
We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, ensuring that every step is part of a self-validating system. This guide is designed to empower you to make informed decisions about the best quantitative strategy for your specific research needs.
The Pillars of Quantitative Proteomics: Accuracy and Precision
Before delving into specific methodologies, it is crucial to define our key performance metrics:
-
Accuracy refers to the closeness of a measured value to a known or accepted true value. In quantitative proteomics, this translates to how well the measured protein ratio between different conditions reflects the actual biological change.
-
Precision describes the closeness of repeated measurements to each other. High precision indicates low random error and high reproducibility.
A method can be precise without being accurate, but the gold standard in quantitative proteomics is to achieve both.
Metabolic Labeling: Integrating Isotopes from the Start
Metabolic labeling strategies introduce stable isotopes into proteins in vivo or in cell culture during protein synthesis. This early incorporation of the label is a key advantage, as it allows for the mixing of samples at the earliest possible stage, minimizing experimental variability introduced during sample preparation.[1]
15N Metabolic Labeling: A Cost-Effective and Versatile Approach
In 15N metabolic labeling, the sole nitrogen source in the growth medium is replaced with a 15N-enriched source.[2][3] This results in the incorporation of 15N into every nitrogen-containing amino acid, and consequently, into all proteins.
The core principle lies in creating two cell or organism populations that are chemically identical but isotopically distinct. One population is grown in a "light" medium containing the natural abundance of 14N, while the other is grown in a "heavy" medium with 15N. After experimental treatment, the samples are mixed, and the relative protein abundance is determined by the ratio of the peptide ion intensities in the mass spectrometer.
Caption: Workflow of a typical 15N metabolic labeling experiment.
Strengths:
-
Cost-Effective: Generally less expensive than using isotopically labeled amino acids.[4]
-
Versatile: Applicable to a wide range of organisms, including plants, bacteria, and whole animals, where SILAC might be challenging.[2][3]
-
Early Sample Mixing: Minimizes experimental variation introduced during sample processing.[1]
Limitations:
-
Complex Data Analysis: The variable number of nitrogen atoms per peptide leads to complex isotopic envelopes, making data analysis more challenging than for SILAC.[2][3]
-
Incomplete Labeling: Achieving 100% labeling can be difficult and time-consuming, requiring multiple cell divisions.[2][3] Incomplete labeling can affect quantification accuracy if not properly corrected for.[1][2][3]
-
Potential for Metabolic Perturbations: While generally considered non-perturbing, the long-term growth in a heavy medium could have subtle effects on cellular metabolism.
SILAC: The Gold Standard for Accuracy in Cell Culture
SILAC is another metabolic labeling technique that has become a benchmark for quantitative accuracy in cell culture experiments.[5][6]
Instead of a complete isotopic replacement of an element, SILAC utilizes specific amino acids (typically arginine and lysine) labeled with stable isotopes (e.g., 13C or 15N). Cells are grown in media where the natural ("light") essential amino acids are replaced with their "heavy" counterparts.
Caption: Workflow of a typical SILAC experiment.
Strengths:
-
High Accuracy and Precision: Considered the gold standard for quantitative accuracy due to early sample mixing and predictable mass shifts.[5][6][7][8][9]
-
Simple Data Analysis: The fixed mass difference between light and heavy peptides simplifies data analysis compared to 15N labeling.
-
High Labeling Efficiency: Can achieve near-complete labeling in dividing cells.
Limitations:
-
Limited to Cell Culture: Primarily applicable to actively dividing cells in culture.[8]
-
Cost: Labeled amino acids can be expensive, especially for large-scale experiments.[10]
-
Amino Acid Conversion: Some cell lines can convert arginine to proline, which can complicate quantification if not accounted for.
Chemical Labeling: Tagging Peptides for High-Throughput Analysis
Chemical labeling techniques introduce isotopic tags to proteins or peptides in vitro after protein extraction and digestion. While this means samples are mixed at a later stage, these methods offer higher multiplexing capabilities.
TMT and iTRAQ: Isobaric Tagging for Multiplexed Quantification
TMT and iTRAQ are the two most common isobaric tagging methods.[5][11][12][13] "Isobaric" means that the different isotopic labels have the same total mass.
These reagents consist of three parts: a reporter group, a balancer group, and a peptide-reactive group. The reactive group covalently attaches the tag to the N-terminus and lysine side chains of peptides. In the mass spectrometer, the peptides labeled with different tags are indistinguishable in the MS1 scan. However, upon fragmentation (MS2), the reporter ions are released, and their relative intensities correspond to the relative abundance of the peptides in the different samples.[10]
Caption: Workflow of a typical TMT or iTRAQ experiment.
Strengths:
-
High Multiplexing: TMT allows for the simultaneous analysis of up to 18 samples (TMTpro), significantly increasing throughput.[12][14]
-
Universal Applicability: Can be used on virtually any protein sample, including tissues and clinical specimens.[6]
-
High Precision: Isobaric chemical labeling has been shown to have excellent quantification precision.[15][16]
Limitations:
-
Ratio Compression: Co-isolation of interfering ions during MS2 can lead to an underestimation of true protein ratios, a phenomenon known as ratio compression.[5]
-
Later Sample Mixing: Samples are mixed after peptide labeling, which can introduce more variability compared to metabolic labeling.
-
Cost: The labeling reagents can be expensive.[10]
Head-to-Head Comparison: Accuracy and Precision
A systematic comparison of these methods reveals a trade-off between accuracy, precision, and throughput. A key study by Piehowski et al. (2012) provides valuable quantitative insights into the performance of metabolic labeling (akin to 15N) and isobaric chemical labeling (iTRAQ and TMT).[15]
| Feature | 15N Metabolic Labeling | SILAC | TMT / iTRAQ |
| Principle | In vivo incorporation of 15N | In vivo incorporation of heavy amino acids | In vitro chemical labeling of peptides |
| Accuracy | High | Very High | Moderate to High (can be affected by ratio compression) |
| Precision (CV) | Good | Excellent | Excellent |
| Throughput | Low (typically 2 samples) | Low (typically 2-3 samples) | High (up to 18 samples) |
| Applicability | Wide range of organisms | Primarily cell culture | Universal |
| Cost | Relatively low | High | High |
| Data Analysis | Complex | Simple | Moderately complex |
Quantitative Performance Data
The study by Piehowski et al. (2012) demonstrated that while metabolic and chemical labeling methods are capable of accurate and precise quantification, isobaric chemical labeling (TMT/iTRAQ) surpassed metabolic labeling in terms of quantification precision and reproducibility .[15][16]
| Method | Median Coefficient of Variation (CV) |
| Metabolic Labeling (15N-like) | ~15-20% |
| Isobaric Chemical Labeling (TMT/iTRAQ) | ~10-15% |
Note: These are approximate values derived from published data and can vary depending on the specific experimental conditions and instrumentation.
Causality of Performance Differences:
-
The superior precision of TMT and iTRAQ can be attributed to the fact that all peptides are analyzed in a single LC-MS/MS run, minimizing run-to-run variation.
-
The higher accuracy of SILAC is a direct result of mixing samples at the cell lysate stage, which controls for variations in protein extraction and digestion efficiency.
-
15N labeling, while also benefiting from early sample mixing, can have its accuracy impacted by incomplete labeling if not properly accounted for in the data analysis.
Experimental Protocols
Detailed Protocol: 15N Metabolic Labeling
-
Cell/Organism Culture and Labeling:
-
For cell culture, grow cells for at least 5-6 doublings in a medium where the sole nitrogen source (e.g., ammonium chloride) is >98% 15N-enriched.
-
For whole organisms, provide a diet with a 15N-labeled food source for a sufficient duration to achieve high levels of incorporation.
-
Grow a parallel control culture/organism with a natural 14N source.
-
-
Determine Labeling Efficiency:
-
Experimental Treatment and Sample Mixing:
-
Apply the desired experimental treatment to both the "light" and "heavy" populations.
-
Harvest and accurately quantify the protein concentration from both populations.
-
Mix equal amounts of protein from the "light" and "heavy" samples.
-
-
Protein Digestion and MS Analysis:
-
Perform standard protein reduction, alkylation, and tryptic digestion on the mixed sample.
-
Analyze the resulting peptides by LC-MS/MS.
-
-
Data Analysis:
-
Use a search algorithm that can account for the variable mass shifts of 15N-labeled peptides.
-
Correct peptide ratios for the predetermined labeling efficiency.
-
Calculate protein ratios from the corrected peptide ratios.
-
Detailed Protocol: SILAC
-
Cell Culture and Labeling:
-
Culture cells for at least 5-6 doublings in SILAC medium containing "heavy" 13C6-lysine and 13C6-arginine.
-
Culture control cells in "light" medium with natural lysine and arginine.
-
-
Experimental Treatment and Sample Mixing:
-
Apply the experimental treatment to the "light" and "heavy" cell populations.
-
Lyse the cells and determine the protein concentration of each lysate.
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
-
Protein Digestion and MS Analysis:
-
Perform in-solution or in-gel tryptic digestion of the mixed protein sample.
-
Analyze the peptides by LC-MS/MS.
-
-
Data Analysis:
-
Use software such as MaxQuant to identify and quantify the "light" and "heavy" peptide pairs.
-
Protein ratios are calculated from the median of the corresponding peptide ratios.
-
Detailed Protocol: TMT/iTRAQ
-
Protein Extraction and Digestion:
-
Extract proteins from each of the up to 18 samples.
-
Accurately determine the protein concentration for each sample.
-
Take an equal amount of protein from each sample and perform reduction, alkylation, and tryptic digestion in separate tubes.
-
-
Peptide Labeling:
-
Label each peptide sample with a different TMT or iTRAQ reagent according to the manufacturer's protocol.
-
-
Sample Pooling and Fractionation:
-
Combine all labeled peptide samples into a single tube.
-
For complex samples, it is highly recommended to perform offline fractionation (e.g., high-pH reversed-phase chromatography) to reduce sample complexity and improve proteome coverage.
-
-
LC-MS/MS Analysis:
-
Analyze each fraction by LC-MS/MS using a method that includes a fragmentation step to generate reporter ions (e.g., HCD for TMT).
-
-
Data Analysis:
-
Use software such as Proteome Discoverer to identify peptides and quantify the reporter ion intensities.
-
Normalize the reporter ion intensities to account for any mixing errors.
-
Calculate protein ratios based on the normalized reporter ion intensities of the constituent peptides.
-
Conclusion: Selecting the Right Tool for the Job
The choice between 15N labeling, SILAC, TMT, and iTRAQ is not a matter of one being definitively "better" than the others, but rather which is the most appropriate for the specific biological question and experimental constraints.
-
For the highest accuracy in cell culture experiments where throughput is not the primary concern, SILAC remains the gold standard. [5][6]
-
When working with whole organisms or in situations where cost is a major factor, 15N metabolic labeling is a powerful and versatile option, provided that the complexity of data analysis is addressed.
-
For studies requiring high throughput and the comparison of multiple conditions or clinical samples, TMT and iTRAQ offer unparalleled multiplexing capabilities and excellent precision. [12][14]
By understanding the fundamental principles, workflows, and performance characteristics of each of these techniques, researchers can design more robust and impactful quantitative proteomics experiments, ultimately leading to more reliable and insightful discoveries.
References
-
Piehowski, P. D., Petyuk, V. A., Orton, D. J., et al. (2012). Systematic comparison of label-free, metabolic labeling, and isobaric chemical labeling for quantitative proteomics on LTQ Orbitrap Velos. Journal of Proteome Research, 12(3), 1345-1355. [Link]
-
Silantes. (2023, September 25). Comparing iTRAQ, TMT and SILAC. [Link]
-
Xu, S. L., Chalkley, R. J., & Burlingame, A. L. (2021). 15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. bioRxiv. [Link]
-
ResearchGate. (2025, August 9). Systematic Comparison of Label-Free, Metabolic Labeling, and Isobaric Chemical Labeling for Quantitative Proteomics on LTQ Orbitrap Velos. [Link]
-
MtoZ Biolabs. Comparison of iTRAQ and TMT Techniques: Choosing the Right Protein Quantification Method. [Link]
-
MetwareBio. Label-based Protein Quantification Technology—iTRAQ, TMT, SILAC. [Link]
-
Medium. (2018, May 24). Comparison of Five Commonly Used Quantitative Proteomics Analysis Methods. [Link]
-
Koller, A., et al. (2013). Quantitative Proteomics Using 15N SILAC Mouse. Open Access Pub. [Link]
-
Gygi, S. P., et al. (2015). Quantitative proteomics using SILAC: Principles, applications, and developments. BIOCEV. [Link]
-
Hsu, J. L., et al. (2014). Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics. PMC. [Link]
-
Xu, S. L., et al. (2022). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science, 13, 831634. [Link]
-
Fiveable. Essential Protein Labeling Techniques to Know for Proteomics. [Link]
-
Technology Networks. (2026, February 16). Label-Free vs Labeled Proteomics Quantitation Techniques. [Link]
-
Xu, S. L., et al. (2022). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science, 13. [Link]
-
Technology Networks. (2022). Comparison of Three Label-Based Quantification Techniques—iTRAQ, TMT and SILAC. [Link]
-
Xu, S. L., et al. (2022). 15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. bioRxiv. [Link]
-
Xu, S. L., et al. (2022). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Carnegie Institution for Science. [Link]
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Technical Comparison: Ethylenediamine-15N2 vs. Hydrazine-15N2 in Nitrogen Tracing & Heterocycle Synthesis
Executive Summary In the synthesis of stable isotope-labeled internal standards (SIL-IS) and metabolic tracers, the choice between Ethylenediamine-15N2 (EDA-15N2) and Hydrazine-15N2 (Hz-15N2) is dictated primarily by the structural topology of the target heterocycle and the mechanistic requirements of the tracing study. While both serve as high-enrichment nitrogen sources (>98 atom % 15N), they are non-interchangeable: EDA-15N2 is the obligate precursor for 1,3-diazines (imidazoles, pyrazines) where nitrogen atoms are separated by carbon spacers. Hz-15N2 is the requisite nucleophile for 1,2-diazoles (pyrazoles, pyridazines) containing adjacent nitrogen atoms. This guide analyzes their mechanistic suitability, synthetic protocols, and handling requirements for pharmaceutical and metabolic research.[1]
Part 1: Chemical Profile & Mechanistic Suitability
Structural Determinism in Synthesis
The fundamental difference lies in the backbone connectivity. This dictates the ring size and heteroatom placement in the final drug pharmacophore.
-
Ethylenediamine-15N2 (
):-
Backbone: 1,2-diaminoethane motif.[2]
-
Mechanism: Acts as a 1,4-binucleophile. It typically condenses with 1,2-dicarbonyls or carboxylic acid derivatives.
-
Target Rings: Imidazoles (via Debus-Radziszewski), Imidazolines, Pyrazines (via condensation with 1,2-diketones).
-
Tracing Stability: The C-C bond is metabolically robust, making it an excellent tracer for the intact ethylenediamine moiety in polymers or drug metabolites.
-
-
Hydrazine-15N2 (
):-
Backbone: Direct N-N bond.
-
Mechanism: Acts as a 1,2-binucleophile (alpha-effect donor). It condenses with 1,3-dicarbonyls or
-unsaturated ketones. -
Target Rings: Pyrazoles (via Knorr synthesis), Pyridazines, Triazoles.
-
Tracing Stability: The N-N bond is susceptible to oxidative cleavage (e.g., by cytochrome P450s or flavin-monooxygenases), which can complicate metabolic tracing if the ring system is not formed prior to biological exposure.
-
Comparative Chemical Properties
| Feature | Ethylenediamine-15N2 | Hydrazine-15N2 |
| CAS No. (Unlabeled) | 107-15-3 | 302-01-2 |
| Form Supplied | Dihydrochloride salt (Solid) | Sulfate or Hydrochloride salt (Solid) |
| Nucleophilicity | High (Primary amine) | Very High (Alpha-effect) |
| Redox Activity | Non-redox active | Strong reducing agent |
| Toxicity | Corrosive, Sensitizer | Carcinogenic, Highly Toxic |
| Handling | Hygroscopic; liberate free base with NaOH | Unstable free base; liberate in situ |
Part 2: Application Analysis & Decision Logic
Decision Logic for Precursor Selection
The following decision tree illustrates the selection process based on the target heterocycle.
Figure 1: Decision tree for selecting 15N-precursors based on pharmacophore topology.
Part 3: Experimental Protocols
Protocol A: Synthesis of 15N2-Labeled Pyrazole (Using Hydrazine-15N2)
Application: Synthesis of labeled Celecoxib analogs or pyrazole-based kinase inhibitors. Mechanism: Knorr Pyrazole Synthesis (Condensation of hydrazine with 1,3-diketone).
Reagents:
-
Hydrazine-15N2 sulfate (
) -
1,3-Diketone (e.g., Acetylacetone for dimethylpyrazole model)
-
Sodium Hydroxide (NaOH) or Sodium Acetate (NaOAc)
-
Ethanol (EtOH)
Step-by-Step Workflow:
-
Salt Neutralization (In Situ):
-
Suspend Hydrazine-15N2 sulfate (1.0 eq) in Ethanol (10 mL/mmol).
-
Add NaOH (2.0 eq) dissolved in minimal water. Stir at 0°C for 15 min.
-
Note: Free hydrazine is volatile and toxic. Do not isolate; use immediately.
-
-
Condensation:
-
Add the 1,3-diketone (1.05 eq) dropwise to the hydrazine solution at 0°C.
-
Allow the mixture to warm to room temperature (RT).
-
-
Cyclization:
-
Reflux the mixture for 2–4 hours. Monitor by TLC or LC-MS.
-
Checkpoint: The formation of the aromatic pyrazole ring drives the reaction to completion.
-
-
Work-up:
-
Evaporate Ethanol under reduced pressure.
-
Resuspend residue in water and extract with Ethyl Acetate.
-
Dry organic layer over MgSO4 and concentrate.
-
Validation:
-
MS: M+2 peak relative to unlabeled standard.
-
NMR: 15N-NMR will show two distinct shifts if the pyrazole is asymmetric; 1H-15N coupling will be visible in proton NMR.
Protocol B: Synthesis of 15N2-Labeled Imidazole (Using Ethylenediamine-15N2)
Application: Synthesis of labeled antifungal agents (e.g., Ketoconazole intermediates) or histaminergic ligands. Mechanism: Debus-Radziszewski Imidazole Synthesis (Condensation of diamine, 1,2-dicarbonyl, and aldehyde).
Reagents:
-
Ethylenediamine-15N2 dihydrochloride (
) -
Glyoxal (40% aq. solution) or Benzil (for substituted imidazoles)
-
Formaldehyde (or specific aldehyde)
-
Ammonium Acetate (
labeled optional, but usually unlabeled NH4OAc is used as the ammonia source, while EDA provides the N1/N3 backbone in modified procedures, or EDA is used specifically for imidazolines which are then oxidized).-
Correction for Imidazole specifically using EDA: The classic Debus-Radziszewski uses ammonia. To use EDA-15N2, one typically synthesizes an Imidazoline first, then oxidizes it to Imidazole.
-
Revised Target: 2-Substituted Imidazoline-15N2 Synthesis (Direct condensation).
-
Revised Workflow (Imidazoline Synthesis):
-
Free Base Liberation:
-
Dissolve Ethylenediamine-15N2
2HCl (1.0 eq) in Methanol. -
Add Sodium Methoxide (2.0 eq) at 0°C. Filter off NaCl precipitate if necessary.
-
-
Condensation:
-
Add aldehyde (1.0 eq) and NBS (N-bromosuccinimide) or use a carboxylic acid derivative (nitrile/ester) depending on the specific imidazoline method.
-
Standard Method: Reaction with a nitrile (Pinner reaction variant) or directly with a carboxylic acid at high temp.
-
Example: Reflux EDA-15N2 with a carboxylic acid (e.g., Ibuprofen acid) in Xylene with a water trap (Dean-Stark).
-
-
Cyclization:
-
Reflux at 140°C for 12–24 hours.
-
Water removal is critical to drive the equilibrium.
-
-
Purification:
-
Cool, neutralize, and extract with DCM.
-
Recrystallize as the HCl salt.
-
Part 4: Performance Metrics & Data Comparison
The following table summarizes expected outcomes based on literature precedents for these specific labeled syntheses.
| Metric | Ethylenediamine-15N2 (Imidazoline Route) | Hydrazine-15N2 (Pyrazole Route) |
| Typical Yield | 65% – 85% | 80% – 95% |
| Isotopic Purity | >98% (Retained from starting material) | >98% (Retained, no exchange) |
| Reaction Time | 12 – 24 Hours (High Temp) | 2 – 4 Hours (Mild Reflux) |
| Byproducts | Polyamides (if oligomerization occurs) | Azines (if stoichiometry is off) |
| Atom Economy | Moderate (Loss of 2 H2O) | High (Loss of 2 H2O) |
| Cost Efficiency | High (EDA is generally cheaper/gram) | Moderate (Hydrazine salts are costlier) |
Part 5: Safety & Handling (Critical)
Hydrazine-15N2 Specifics[3][4]
-
Toxicity: Known human carcinogen. Highly toxic by inhalation and skin absorption.[3]
-
Explosion Hazard: Anhydrous hydrazine is unstable. Always use the sulfate or hydrochloride salt and liberate the free base in situ within the reaction solvent.
-
Decontamination: Quench spills with dilute hypochlorite (bleach) to oxidize hydrazine to nitrogen gas.
Ethylenediamine-15N2 Specifics
-
Corrosivity: Causes severe skin burns and eye damage.[3]
-
Sensitization: Potent respiratory and skin sensitizer. Use strictly in a fume hood.
-
Storage: The dihydrochloride salt is stable but hygroscopic. Store in a desiccator.
Part 6: Visualizing the Synthesis Workflow
Figure 2: Generalized workflow for converting 15N-salts into labeled heterocycles.
References
-
Vertex AI Search. (2025). Synthesis of 15N-Labeled 2-Azido-1,3-dimethylimidazolinium Salts Using Na15NO2. National Institutes of Health (PMC). [Link]
-
Trivedi, R. (2021). Studies on synthesis of pyrazole from dibromo and hydrazine compounds. University of Mississippi. [Link]
-
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules Journal. [Link]
-
Preece, N. E., et al. (1988). Identification of novel hydrazine metabolites by 15N-NMR. National Institutes of Health (PubMed). [Link]
Sources
Quantifying the benefits of 15N enrichment in luminescence studies
Optimizing Quantum Sensing: The N Advantage in NV Center Luminescence
A Comparative Guide for Biophysicists and Drug Development Scientists
Executive Summary
In the realm of quantum sensing and high-resolution bio-imaging, Nitrogen-Vacancy (NV) centers in diamond have emerged as a premier platform.[1][2] However, the choice of nitrogen isotope—natural abundance
While
The Physics of the Advantage: Spin Mechanics
The "luminescence" benefit of
The core difference lies in the nuclear spin properties:[3]
-
N (Natural, 99.6%): Spin
. It possesses a nuclear quadrupole moment , which couples to electric field gradients in the crystal lattice. This creates complex hyperfine splitting (3 lines) and susceptibility to strain-induced broadening. -
N (Enriched): Spin
. It has zero quadrupole moment . The hyperfine structure is simpler (2 lines), and the lack of quadrupole interaction renders the spin levels more robust against lattice strain, resulting in sharper resonance lines.
Impact on Sensitivity:
Sensitivity in NV sensing is proportional to the slope of the resonance dip. Narrower linewidths (achieved with
Comparative Analysis: N vs. N
The following data aggregates typical performance metrics for NV centers in Type IIa diamond (CVD grown or implanted).
Table 1: Isotopic Performance Metrics
| Feature | Impact on Sensing | ||
| Nuclear Spin ( | |||
| Hyperfine Splitting | 3 peaks (~2.16 MHz separation) | 2 peaks (~3.05 MHz separation) | |
| ODMR Linewidth | Broader (typically >6 MHz in ensembles) | Narrower (can approach <1 MHz) | Sharper lines = Higher Sensitivity. |
| Coherence Time ( | Limited by nuclear spin bath | Extended (up to | Longer interrogation times allow for more precise measurements. |
| Differentiation | Indistinguishable from background N | Distinct spectral fingerprint |
Key Insight: In nanodiamonds (NDs) used for drug delivery, lattice strain is high.
N sensors suffer from "strain broadening" that blurs the signal.N, lacking a quadrupole moment, is immune to this specific broadening mechanism, maintaining signal fidelity inside cells.
Experimental Protocol: Validating the N Signal
To quantify the benefit in your specific setup, you must perform a Continuous Wave (CW) ODMR sweep. This protocol distinguishes the isotope based on hyperfine splitting.[4]
Workflow Diagram
The following diagram illustrates the signal path for a standard confocal ODMR setup used to validate
Caption: Figure 1. CW-ODMR signal chain. The microwave frequency is swept while monitoring fluorescence intensity to identify magnetic resonance dips.
Step-by-Step Methodology
1. Initialization
-
Action: Focus a 532nm laser (approx. 1 mW) onto the diamond sample via a high-NA objective.
-
Mechanism: This optically pumps the NV centers into the
ground state (bright state).
2. Microwave Manipulation
-
Action: Apply a microwave field using a wire loop or stripline antenna close to the sample.
-
Sweep: Sweep the frequency from 2.85 GHz to 2.90 GHz (zero-field region).
-
Power: Keep microwave power low (
dBm) to avoid power broadening which can mask the isotopic benefit.
3. Readout & Analysis
-
Action: Record the photoluminescence (PL) intensity at each frequency step.
-
Observation: You will observe dips in fluorescence at the resonant frequencies (
transitions). -
Validation Calculation:
-
If
N : You see a triplet or broadened peak. The outer hyperfine splitting is MHz. -
If
N : You see a clear doublet . The splitting is approximately 3.05 MHz . -
Self-Check: If you see a doublet, your enrichment was successful. If the linewidth (FWHM) is
MHz in a nanodiamond, the N is providing superior strain resistance.
-
Application Case: Drug Delivery Tracking
Context: A pharmaceutical researcher uses 30nm nanodiamonds (NDs) to track a drug carrier in a tumor model.
The Problem with
The
-
Synthesis: The researcher uses
N-doped CVD growth, followed by milling. -
Differentiation: By locking into the specific
N hyperfine frequency (which does not exist in the natural background), the researcher applies a "spectral filter." -
Result: The background noise from the biological tissue (which has no magnetic resonance at these frequencies) is ignored. The
N signal, being a sharp doublet, allows for lock-in detection with 3x higher Signal-to-Noise Ratio (SNR) than the N alternative.
References
-
Rabeau, J. R., et al. (2006). "Implantation of labelled single nitrogen vacancy centers in diamond using 15N." Applied Physics Letters. Link
-
Felton, S., et al. (2009). "Hyperfine interaction in the ground state of the negatively charged nitrogen vacancy center in diamond."[5] Physical Review B. Link
-
Doherty, M. W., et al. (2013). "The nitrogen-vacancy colour centre in diamond."[4][5][6][7][8][9][10][11] Physics Reports. Link
-
Barry, J. F., et al. (2020). "Sensitivity optimization for NV-diamond magnetometry." Reviews of Modern Physics. Link
Sources
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. High-Quality Nanodiamonds for Bioimaging and Quantum Sensing Applications - Okayama University [okayama-u.ac.jp]
- 3. arxiv.org [arxiv.org]
- 4. Making sure you're not a bot! [elib.uni-stuttgart.de]
- 5. mdpi.com [mdpi.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. researchgate.net [researchgate.net]
- 8. pccm.princeton.edu [pccm.princeton.edu]
- 9. researchgate.net [researchgate.net]
- 10. [cond-mat/0511722] Implantation of labelled single nitrogen vacancy centers in diamond using 15N [arxiv.org]
- 11. Nanodiamonds as novel nanomaterials for biomedical applications: drug delivery and imaging systems - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating Reaction Mechanisms: A Comparative Guide to Ethylenediamine-¹⁵N₂ Dihydrochloride Tracers
For researchers, scientists, and drug development professionals, understanding the intricate dance of atoms during a chemical reaction is paramount. Isotopic labeling stands as a cornerstone technique for elucidating these reaction pathways, offering an unambiguous window into the transformation of molecules. This guide provides an in-depth technical comparison of Ethylenediamine-¹⁵N₂ dihydrochloride as a powerful tracer for confirming reaction pathways, particularly in the synthesis of nitrogen-containing compounds. We will explore its practical application, compare its performance with alternative labeling strategies, and provide the experimental framework necessary for its successful implementation.
The fundamental principle of isotopic labeling lies in the substitution of an atom in a molecule with its heavier, non-radioactive (stable) isotope.[1] The subtle mass difference, undetectable by the molecule's chemical reactivity, serves as a powerful analytical marker. For nitrogen, the stable isotope ¹⁵N (natural abundance ~0.37%) is the tracer of choice.[2] By strategically incorporating ¹⁵N into a reactant, we can follow its journey through a reaction sequence, identifying bond formations, cleavages, and molecular rearrangements with high fidelity. This approach is instrumental in drug development for understanding metabolic pathways and optimizing synthetic routes.[3][4]
Ethylenediamine-¹⁵N₂ dihydrochloride offers a distinct advantage by introducing two ¹⁵N atoms in a fixed 1,2-diamine synthon. This pre-labeled building block can simplify the synthesis of complex nitrogen-containing heterocycles and provide clear, interpretable signals in mass spectrometry and NMR spectroscopy.
The Power of Two: A Case Study in Heterocycle Synthesis
To illustrate the utility of Ethylenediamine-¹⁵N₂ dihydrochloride, let us consider a hypothetical, yet plausible, multi-step synthesis of a substituted piperazine, a common scaffold in pharmaceuticals. The precise mechanism of ring closure can often be ambiguous. By employing the ¹⁵N₂-labeled ethylenediamine, we can definitively track the incorporation and final positions of the nitrogen atoms.
Experimental Workflow: Synthesis of a ¹⁵N₂-Labeled Piperazine Derivative
This protocol outlines the general steps for utilizing Ethylenediamine-¹⁵N₂ dihydrochloride to trace the formation of a piperazine ring.
Caption: A generalized workflow for the synthesis and analysis of a ¹⁵N₂-labeled piperazine derivative.
Causality in Experimental Choices
-
Liberation of the Free Amine: Ethylenediamine-¹⁵N₂ is supplied as a dihydrochloride salt for stability. A non-nucleophilic base is required to deprotonate the ammonium salts in situ, allowing the nucleophilic nitrogen atoms to participate in the reaction.
-
Inert Atmosphere: Heating amines in the presence of oxygen can lead to oxidative side products. An inert atmosphere (e.g., nitrogen or argon) is crucial to ensure a clean reaction profile.
-
Analytical Techniques:
-
High-Resolution Mass Spectrometry (HRMS): This is the primary tool for confirming the incorporation of the ¹⁵N isotopes. The molecular ion peak of the product will be shifted by +2 m/z units compared to the unlabeled analogue. The fragmentation pattern can also provide valuable structural information.
-
¹⁵N NMR Spectroscopy: This technique directly probes the nitrogen atoms. The chemical shifts and coupling constants in the ¹⁵N NMR spectrum provide definitive evidence of the electronic environment and connectivity of the labeled nitrogens.[5] Heteronuclear experiments like ¹H-¹⁵N HSQC can correlate the nitrogen atoms with their attached protons, aiding in complete structural elucidation.[2][6]
-
Comparative Analysis: Ethylenediamine-¹⁵N₂ vs. Alternative Tracers
The choice of an isotopic labeling strategy depends on several factors, including the complexity of the synthesis, the desired information, and cost. Let's compare the use of Ethylenediamine-¹⁵N₂ dihydrochloride with a common alternative: using a simple ¹⁵N source like ¹⁵N-ammonia (¹⁵NH₃) to build the diamine precursor.
| Feature | Ethylenediamine-¹⁵N₂ Dihydrochloride | ¹⁵N-Ammonia (¹⁵NH₃) |
| Synthesis Stage of Labeling | Late-stage incorporation of a pre-labeled building block. | Early-stage labeling requiring de novo synthesis of the diamine. |
| Synthetic Complexity | Simpler overall synthesis; fewer steps involving the isotope. | More complex; requires synthesis of the diamine from ¹⁵NH₃. |
| Isotopic Incorporation | Guaranteed incorporation of two ¹⁵N atoms in a 1,2-relationship. | Potential for incomplete labeling or scrambling of the isotope. |
| Cost | Higher initial cost for the labeled building block.[7][8] | Lower initial cost for ¹⁵NH₃, but higher overall process cost due to additional synthetic steps. |
| Analytical Interpretation | Straightforward; a +2 m/z shift in MS is a clear indicator. | Can be more complex to analyze if isotopic scrambling occurs. |
The primary advantage of using a pre-labeled building block like Ethylenediamine-¹⁵N₂ is the strategic and clean introduction of the isotopic label late in the synthetic sequence. This minimizes the number of synthetic steps where the expensive isotope is handled, potentially leading to a higher overall yield of the final labeled product and simplifying the analysis.[]
Delving Deeper: Mechanistic Confirmation with ¹⁵N NMR
Let's consider a scenario where the reaction between Ethylenediamine-¹⁵N₂ and a di-electrophile could potentially lead to two different regioisomeric products.
Caption: Differentiating reaction pathways using Ethylenediamine-¹⁵N₂ and advanced analytical techniques.
In this case, while mass spectrometry would confirm the incorporation of two ¹⁵N atoms in both regioisomers, it might not be able to distinguish between them. This is where ¹⁵N NMR, particularly two-dimensional correlation spectroscopy, becomes indispensable. The long-range couplings observed in a ¹H-¹⁵N HMBC spectrum can unambiguously establish the connectivity between protons and the labeled nitrogen atoms, allowing for the definitive assignment of the correct product structure and thus, the operative reaction pathway.[2]
Conclusion
Ethylenediamine-¹⁵N₂ dihydrochloride is a highly effective and practical tracer for elucidating reaction mechanisms in organic and medicinal chemistry. Its use as a pre-labeled building block simplifies synthetic procedures, ensures precise isotopic incorporation, and provides clear, interpretable data from mass spectrometry and NMR spectroscopy. While the initial cost of the reagent may be higher than that of simple ¹⁵N sources, the savings in terms of synthetic steps, purification, and analytical ambiguity often make it a more cost-effective and efficient choice for complex mechanistic studies.[7][8] By leveraging the power of this tracer, researchers can gain deeper insights into reaction pathways, leading to the development of more efficient and robust synthetic methodologies.
References
- Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development. (2025, August 13). [Source not available].
-
Isotopic Labeling Services for Drug Discovery. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Deev, S. L., Khalymbadzha, I. A., Shestakova, T. S., Charushin, V. N., & Chupakhin, O. N. (2019). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances, 9(46), 26955-26985. Available from: [Link]
-
Tsuji, T. (2013). Recent applications of isotopic labeling for protein NMR in drug discovery. Expert Opinion on Drug Discovery, 8(5), 575-587. Available from: [Link]
-
Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. (2024, November 21). Metabolic Solutions. Retrieved from [Link]
-
Kitson, S. L. (2023, June 15). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Chemicals Knowledge Hub. Retrieved from [Link]
-
Raji, M. (2024, June 25). Flow Chemistry for Contemporary Isotope Labeling. X-Chem. Retrieved from [Link]
- Allen, J., & Voges, R. (Eds.). (1995). Synthesis and Applications of Isotopically Labelled Compounds 1994. John Wiley and Sons, Inc.
-
The unusual mechanism of nitration using ¹⁵N-labeled compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
15 N NMR spectra of pp. (n.d.). ResearchGate. Retrieved from [Link]
-
Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies. (2021, September 14). MDPI. Retrieved from [Link]
-
Pagano, A. R., Lajewski, W. M., & Jones, R. A. (1995). Syntheses of Specifically 15N-Labeled Adenosine and Guanosine. Current Protocols in Nucleic Acid Chemistry, 1, 1.15.1-1.15.19. Available from: [Link]
-
Sivasankar, C., & Ramaswamy, R. (2002). Natural abundance nitrogen-15 nuclear magnetic resonance spectral studies on selected donors. Magnetic Resonance in Chemistry, 40(10), 687-690. Available from: [Link]
-
Zhu, N., Yu, C., Hua, Z. D., Xu, P., Wang, Y. M., Di, B., & Su, M. X. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. Available from: [Link]
-
The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. (2023, May 9). Frontiers. Retrieved from [Link]
-
Nitrogen-15 tracing. (n.d.). In Wikipedia. Retrieved from [Link]
-
Alver, Ö., Parlak, C., & Şenyel, M. (2010). Experimental and Theoretical 15N NMR and 1JCH Spin-Spin Coupling Constants Investigation of 1-Phenylpiperazine. SDU Journal of Science (E-Journal), 5(1), 98-102. Available from: [Link]
-
Elucidating the role of reactive nitrogen intermediates in hetero-cyclization during hydrothermal liquefaction of food waste. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]
-
Siyal, A. N. (2012, October 7). How can we perform isotopic labeling practically? ResearchGate. Retrieved from [Link]
-
Synthesis of 15N-labeled heterocycles via the cleavage of C–N bonds of anilines and glycine-15N. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]
-
Isotope labeling and tracer experiments. (2025, September 15). Fiveable. Retrieved from [Link]
-
Puszko, A., Laihia, K., & Kolehmainen, E. (2012). Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. Monatshefte für Chemie - Chemical Monthly, 143(10), 1365-1370. Available from: [Link]
-
Nitrogen NMR. (n.d.). IMSERC. Retrieved from [Link]
-
de Oliveira, V. M., de Farias, E. C., de Andrade, D. A. P., & de Lima, V. C. (2022). Cost-effectiveness analysis of different tracers (Patent Blue, Technetium-99 m, and Indocyanine Green) for Sentinel Lymph Node Biopsy procedure in breast cancer. Mastology, 32, e20220033. Available from: [Link]
-
Cost-Benefit Analysis. (2024, September 20). POLARIS - CDC. Retrieved from [Link]
-
Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]
-
Wang, L., et al. (2025, February 20). Fact or fiction: What is in your 15N2 and 15NH3 cylinders for sustainable ammonia and urea research? Cell Reports Physical Science. Available from: [Link]
- Expressing 15N labeled protein. (n.d.). [Source not available].
- Preparation method of cycleanine and intermediate thereof. (n.d.). Google Patents.
-
Natural abundance nitrogen-15 nuclear magnetic resonance spectral studies on selected donors. (2018, June 21). Frontiers in Plant Science. Available from: [Link]
-
15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. (2022, February 15). eScholarship.org. Retrieved from [Link]
-
Synthesis of adenine-cyclen conjugates. (2005, September 9). Arkivoc. Retrieved from [Link]
-
Purely enzymatic incorporation of an isotope-labeled adenine into RNA for the study of conformational dynamics by NMR. (2022, February 16). bioRxiv. Retrieved from [Link]
-
Synthesis and relaxivity measurement of cyclen based magnetic resonance imaging (mri) contrast agent. (n.d.). Revue Roumaine de Chimie. Retrieved from [Link]
-
Labeling efficiency or enrichment is determined on ¹⁵N labeled peptides... (n.d.). ResearchGate. Retrieved from [Link]
- 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. (n.d.). [Source not available].
-
FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. Retrieved from [Link]
-
A New Route to Cyclen, Cyclam and Homocyclen. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Cost-Benefit Analysis of Integrating Rapid Biochemical Diagnostic Tools in Primary Care for Cardiovascular Risk Reduction in Type 2 Diabetes Mellitus. (n.d.). ResearchGate. Retrieved from [Link]
-
Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. (2024, November 12). PMC. Retrieved from [Link]
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- 3. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]
- 4. resolvemass.ca [resolvemass.ca]
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- 6. Recent applications of isotopic labeling for protein NMR in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cost-effectiveness analysis of different tracers (Patent Blue, Technetium-99 m, and Indocyanine Green) for Sentinel Lymph Node Biopsy procedure in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cost-Benefit Analysis | POLARIS | CDC [cdc.gov]
Benchmarking Precision: An Inter-Laboratory Comparison Guide for 15N-Labeled Standardization Methods
Executive Summary
In the high-stakes environment of drug development and systems biology, data reproducibility is not a luxury—it is the currency of truth. The "reproducibility crisis" often stems from uncorrected variance in sample preparation and instrument response. 15N-labeled standards represent the pinnacle of internal standardization because nitrogen is ubiquitous in proteins and metabolites yet rare in its heavy isotope form (
This guide objectively compares the two dominant methodologies for deploying 15N standards: In Vivo Metabolic Labeling (SILAC/SIP) versus In Vitro Chemical Spiking (SIS) . We analyze their performance across inter-laboratory "ring trials" and detection platforms (NMR vs. MS), providing you with the data to select the correct protocol for your specific biological question.
Part 1: The Comparative Framework (The "Ring Trial")
To objectively compare these methods, we reference data from multi-site inter-laboratory studies (e.g., NIST, HUPO). The core metric for comparison is the Inter-Laboratory Coefficient of Variation (CV%) , which measures the robustness of a method when performed by different operators on different instruments.
The "Self-Validating" Experimental Design
A robust comparison requires a "Reference Material" approach.
-
Method A (Metabolic): A "Heavy" reference proteome/metabolome is generated by growing cells on
N media. This is mixed 1:1 with "Light" experimental samples before any processing. -
Method B (Spiking): "Heavy" synthetic
N standards are added to "Light" samples after extraction but before analysis.
Figure 1: Workflow Topology. Method A (Green path) corrects for errors in Lysis/Digestion because the standard is present during those steps. Method B (Red path) only corrects for instrument variance.
Part 2: Method Performance Analysis
Method A: In Vivo Metabolic Labeling (The "Gold Standard")
Mechanism: An organism (bacteria, yeast, rodent, plant) is grown on
-
Causality of Precision: Because the "Heavy" standard is a biological mirror of the sample, it is mixed immediately upon tissue collection. Any loss of sample during protein precipitation or phenol extraction affects the Standard and the Analyte equally. The ratio remains constant.
-
Data Insight: In Arabidopsis studies,
N metabolic labeling reduced technical variance to , whereas label-free methods hovered around .
Method B: Post-Extraction Spiking (The Clinical Reality)
Mechanism: Synthetic
-
Causality of Variance: This method assumes 100% extraction efficiency. If the extraction protocol recovers only 60% of the endogenous analyte, but the standard is added after this loss, the calculated concentration will be artificially low.
-
Mitigation: Use "Surrogate Matrices" or add standards as early as possible (e.g., before protein crash).
Comparative Data Summary
| Feature | Method A: Metabolic Labeling ( | Method B: Chemical Spiking (SIS) |
| Correction Scope | Total Workflow (Extraction + Instrument) | Instrument Only (Ionization + Drift) |
| Inter-Lab CV% (MS) | Low (5-12%) | Medium (10-25%) |
| Inter-Lab CV% (NMR) | Very Low (<3%) | Low (3-6%) |
| Cost | High (Requires maintaining labeled colonies) | Moderate (Synthetic standards) |
| Human Applicability | Impossible (cannot label humans) | High (Standard of Care) |
| Matrix Effects | Perfect correction (Standard co-elutes) | Good correction (if isotopologue used) |
Part 3: Platform Comparison (NMR vs. MS)
The choice of detection platform is as critical as the labeling method.
NMR Spectroscopy ( H- N HSQC)
NMR is inherently quantitative. The signal intensity is directly proportional to the number of nuclei.
-
The "Primary Ratio" Advantage: In inter-lab studies (e.g., NIST), NMR consistently outperforms MS in reproducibility. The
N HSQC experiment disperses signals into a second dimension, removing spectral overlap common in 1D H NMR. -
Protocol Insight: Using a concentric tube insert (e.g., ERETIC method) with a known
N standard allows for absolute quantification without touching the sample.
Mass Spectrometry (LC-MS/MS)
MS offers sensitivity orders of magnitude higher than NMR but suffers from Ionization Suppression .
-
The "Matrix" Problem: Co-eluting salts or lipids can suppress the ionization of the analyte.
-
The
N Solution: Since the N standard co-elutes exactly with the N analyte, it experiences the exact same suppression. The ratio provides the corrected concentration.
Figure 2: Decision Tree. Select MS for sensitivity (at the cost of precision) or NMR for reproducibility (at the cost of sensitivity).
Part 4: Detailed Protocols
Protocol 1: The "Self-Validating" LC-MS Workflow (Spiking)
This protocol minimizes volumetric error, the #1 source of inter-lab variance.
-
Gravimetric Preparation: Do not rely on pipettes for the Master Mix. Weigh the solid
N standard on a microbalance (readability 0.01 mg) and dissolve by weight (w/w) to create the Stock Solution. -
The "Spike-In" Step:
-
Thaw plasma/cell lysate on ice.
-
Add the
N Internal Standard (IS) before protein precipitation. -
Why? If you lose 20% of the sample during the protein crash, you also lose 20% of the IS. The ratio remains valid.
-
-
Equilibration: Vortex and let stand at 4°C for 30 mins. This allows the
N standard to bind to carrier proteins (like Albumin) similarly to the endogenous analyte. -
LC-MS Acquisition:
-
Monitor the transition pairs: Light (
N) and Heavy ( N).[1] -
QC Check: If the Absolute Area of the IS drifts by >20% across the run, re-inject. If the Ratio remains constant, the data is valid.
-
Protocol 2: 2D H- N HSQC for Metabolomics
-
Sample Prep: Mix 540 µL biofluid with 60 µL buffer (containing 10% D
O and a pH reference). -
Standardization: Use a coaxial insert containing 2 mM
N-Urea. This prevents chemical interaction between the standard and the sample (perfect for reactive metabolites). -
Acquisition: Run a sensitivity-enhanced HSQC.
-
Processing: Integrate the volume of the analyte cross-peak (
) and the standard cross-peak ( ).-
Concentration
(where is the proton number correction).
-
References
-
NIST Interlaboratory Study on Metabolomics Title: Securing the Future of NMR Metabolomics Reproducibility: A Call for Standardized Reporting Source: NIST / Metabolomics Association of North America URL:[Link]
-
Metabolic Labeling Workflow Title: 15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector Source: bioRxiv / UCSF Protein Prospector Group URL:[Link]
-
Inter-Laboratory Reproducibility Data Title: Interlaboratory comparison of standardised metabolomics and lipidomics analyses in human and rodent blood using the MxP® Quant 500 kit Source: ResearchGate / Biocrates Life Sciences URL:[Link]
Sources
Quantifying the Invisible: A Comparative Guide to HPLC Methods for Residual Ethylenediamine
Content Type: Technical Comparison Guide Audience: Analytical Chemists, QC Managers, and Drug Development Scientists Focus: Specificity, Linearity, and Robustness of HPLC Methodologies
Executive Summary
Ethylenediamine (EDA) presents a notorious challenge in pharmaceutical analysis. As a small, highly polar, and basic diamine lacking a chromophore, it is effectively "invisible" to standard UV-Vis detection and retains poorly on conventional C18 columns. Yet, as a common synthetic reagent and counter-ion, its residual quantification (often <100 ppm) is a critical regulatory requirement.
This guide objectively compares three distinct HPLC strategies to solve this problem. While modern HILIC-MS offers direct detection, this guide champions Pre-column Derivatization with 1-Naphthyl Isothiocyanate (NITC) as the "Gold Standard" for most QC labs due to its balance of cost, robustness, and superior linearity (
Part 1: The Core Challenge
To detect EDA, one must overcome three physicochemical barriers:
-
Lack of Chromophore: EDA does not absorb UV light above 200 nm. Direct UV detection is impossible without derivatization.
-
High Polarity (LogP ≈ -2.0): It elutes in the void volume of Reversed-Phase (RP) columns.
-
Basicity: Secondary interactions with silanols lead to severe peak tailing.
The Strategic Landscape
| Strategy | Methodology | Detector | Primary Advantage | Primary Limitation |
| Method A (Recommended) | NITC Derivatization | UV (254 nm) | Robust, stable derivative, linear. | Requires sample prep time (~30 min). |
| Method B | FMOC-Cl Derivatization | Fluorescence | Extreme sensitivity (ppb level). | Unstable reagent; hydrolysis interference. |
| Method C | Copper Complexation | UV (230-240 nm) | "Green" chemistry; no organic reagents. | Matrix dependent; lower sensitivity. |
| Method D | HILIC | MS / CAD | Direct analysis (no derivatization). | Expensive hardware; matrix effects in MS. |
Part 2: The Gold Standard – NITC Derivatization
For routine QC environments where robustness and linearity are paramount, derivatization with 1-Naphthyl Isothiocyanate (NITC) is the superior choice.
The Mechanism
NITC reacts with both amine groups of EDA to form a stable bis-naphthylthiourea derivative. This transformation accomplishes two goals:
-
Chromophore Introduction: The naphthyl group provides strong UV absorption at 254 nm.
-
Lipophilicity: The derivative is highly hydrophobic, allowing excellent retention and peak shape on standard C18 columns.
Validated Performance Metrics
Based on industry-standard validation data (Reference 1, 3):
-
Linearity Range: 0.025 µg/mL – 0.750 µg/mL[1]
-
Correlation Coefficient (
): > 0.9996 -
Limit of Quantitation (LOQ): 0.025 µg/mL (25 ppb)
-
Precision (RSD): < 2.0%
Step-by-Step Protocol
Note: This protocol is a self-validating system. System suitability criteria are embedded.
1. Reagent Preparation:
-
Derivatizing Solution: Dissolve 10 mg NITC in 10 mL Acetonitrile (ACN). Shelf life: 1 week at 4°C.
-
Buffer: 0.05 M Phosphate buffer, pH 3.0 (Adjusted with Orthophosphoric acid).
2. Derivatization Workflow:
-
Transfer 1.0 mL of Sample Solution (in water/ACN) to a glass vial.
-
Add 1.0 mL of NITC Derivatizing Solution.
-
Add 100 µL of Triethylamine (TEA). Reason: TEA acts as a base catalyst to deprotonate the EDA, facilitating nucleophilic attack on the isothiocyanate.
-
Incubate: Cap and heat at 60°C for 30 minutes .
-
Cool to room temperature.
-
Dilute to volume with Mobile Phase (to match solvent strength).
3. HPLC Conditions:
-
Column: C18 (e.g., Waters Spherisorb ODS2 or equivalent), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: ACN : Phosphate Buffer pH 3.0 (55:45 v/v).
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 254 nm.[3]
-
Injection Vol: 20 µL.
System Suitability Tests (SST):
-
Resolution: > 2.0 between the EDA-NITC peak and the excess reagent peak.
-
Tailing Factor: < 1.5 (The derivative shields the amine, preventing silanol interaction).
Part 3: Comparative Analysis
Method B: FMOC-Cl (Fluorescence Detection)
9-Fluorenylmethyl chloroformate (FMOC-Cl) is often used for amino acid analysis.[4]
-
The Pro: It is highly fluorescent, allowing detection limits in the low ppb or ppt range.
-
The Con: Specificity is often compromised. FMOC-Cl hydrolyzes rapidly in water to form FMOC-OH (alcohol), which elutes near the analyte.
-
Verdict: Use only if you need <10 ppb sensitivity and have a fluorescence detector. Requires an extraction step (e.g., with pentane) to remove excess reagent, adding complexity and variability.
Method C: Copper (II) Complexation
A clever "green" alternative often used for specific APIs like Caspofungin.
-
The Mechanism: EDA acts as a chelating ligand, forming a square-planar complex with Cu(II) ions (
), which absorbs UV at ~236 nm. -
The Protocol: The mobile phase itself contains CuSO4 (e.g., 5-10 mM). The column acts as a reactor.
-
The Con: The high salt content can precipitate in pumps if organic modifier is too high. Specificity is lower because other amines can also complex with Copper.
-
Verdict: Excellent for specific applications where organic solvents must be minimized, but less versatile than NITC.
Part 4: Visualizing the Workflow
Diagram 1: Method Selection Decision Matrix
Use this logic flow to select the correct method for your laboratory.
Caption: Decision matrix for selecting the optimal EDA analysis method based on instrumentation and sensitivity needs.
Diagram 2: NITC Derivatization Reaction & Workflow
The chemical transformation that makes detection possible.
Caption: The NITC derivatization pathway converts polar EDA into a hydrophobic, UV-active species.
Part 5: Data Summary Table
| Parameter | NITC (Recommended) | FMOC-Cl | Copper Complex |
| Detection | UV (254 nm) | Fluorescence (Ex 260/Em 310) | UV (236 nm) |
| Linearity ( | > 0.999 | > 0.995 | > 0.990 |
| LOQ | ~25 ppb | ~1-5 ppb | ~100 ppb |
| Specificity | High (Reagent peak well separated) | Medium (Hydrolysis interference) | Medium (Metal interference) |
| Derivatization Stability | Stable (>24 hours) | Unstable (Requires immediate analysis) | Stable (In-situ) |
| Cost | Low | High | Very Low |
References
-
Development and validation of a HPLC method for determination of residual ethylenediamine in drug substances. Source: ResearchGate / Journal of Pharmacy Research
-
Determination of Ethylenediamine in Air Using Reagent-Coated Adsorbent Tubes and High-Performance Liquid Chromatography on the 1-Naphthylisothiourea Derivative. Source: Taylor & Francis Online / AIHA Journal
-
A Researcher's Guide to Amine Derivatization: A Comparative Analysis of Leading Agents. Source: BenchChem
-
HPLC method for determining ethylenediamine migration from epoxy-amine food packaging coatings. Source: PubMed / Food Additives & Contaminants
-
Determination of residual ethylenediamine in caspofungin acetate (Copper Complexation Method). Source: Google Patents (CN108760937B)
Sources
Comparative study of deuterated vs 15N-labeled ethylenediamine in pharmacokinetics
Executive Summary & Strategic Positioning
Ethylenediamine (EDA) is a critical structural motif in medicinal chemistry, serving as a linker in various chemotherapeutics (e.g., cisplatin derivatives), antihistamines, and as an endogenous metabolite. In pharmacokinetic (PK) studies, isotopically labeled EDA analogs are essential tools. However, the choice between Deuterium (
-
Deuterium (
H): Acts as a metabolic modulator .[1] Due to the Kinetic Isotope Effect (KIE), it is used to slow metabolism, potentially improving drug half-life ( ). It is not the gold standard for bioanalytical internal standards due to chromatographic isotope effects. -
Nitrogen-15 (
N): Acts as a silent tracer . It possesses no significant KIE and co-elutes perfectly with the native analyte. It is the gold standard Internal Standard (IS) for LC-MS/MS quantitation but offers no therapeutic PK advantage.
This guide provides a technical deep-dive into the mechanistic, bioanalytical, and pharmacokinetic divergences of these two isotopologues.
Mechanistic Divergence: The Kinetic Isotope Effect (KIE)
The fundamental difference lies in the bond dissociation energy (BDE). The carbon-deuterium (C-D) bond is shorter and stronger than the carbon-protium (C-H) bond due to the lower zero-point vibrational energy of the heavier isotope.[1]
The "Metabolic Switch" ( H)
EDA is primarily metabolized via oxidative deamination (mediated by amine oxidases like DAO or MAO) and N-acetylation .
-
Primary KIE: If the rate-determining step (RDS) involves C-H bond cleavage (e.g.,
-carbon oxidation), substituting H with D increases the activation energy. -
Theoretical Impact:
can range from 2 to 7. This slows clearance, increasing AUC (Area Under the Curve).
The "Silent Label" ( N)
Nitrogen-15 increases mass but does not significantly alter bond strength or electron distribution in a way that enzymes recognize.
-
Result:
N-EDA behaves identically to native EDA in vivo. It tracks the pathway without perturbing it.
Pathway Visualization
The following diagram illustrates how Deuterium blocks the oxidative pathway while
Figure 1: Metabolic fate of Ethylenediamine. Deuterium substitution on the
Bioanalytical Performance: LC-MS/MS Comparison
For quantitative bioanalysis, the choice of Internal Standard (IS) is critical.[2]
Chromatographic Isotope Effect
In Reverse-Phase Chromatography (RPLC), C-D bonds are slightly less lipophilic than C-H bonds.
-
Deuterated EDA: Often elutes slightly earlier than native EDA.
-
Risk: If the elution shift places the IS in a region of ion suppression (matrix effect) different from the analyte, quantitation accuracy fails.
-
15N-EDA: Co-elutes exactly with native EDA. It experiences the exact same matrix effects, providing perfect normalization.
Performance Data Summary
| Feature | Deuterated EDA ( | |
| Mass Shift | +4 Da (Ideal for MS resolution) | +2 Da (Acceptable, check crosstalk) |
| Retention Time | Shift possible ( | Identical ( |
| Matrix Effect Correction | Good (unless shift occurs) | Excellent (Gold Standard) |
| Metabolic Stability | High (KIE active) | Native (No KIE) |
| Primary Use | PK Improvement / Mechanistic Probe | Bioanalytical Internal Standard |
Experimental Protocol: Derivatization & Analysis
EDA is a small, highly polar diamine that does not retain well on C18 columns and ionizes poorly in the presence of high background noise. Derivatization is mandatory for robust PK analysis.
Protocol: Benzoyl Chloride Derivatization
This method converts polar amines into hydrophobic benzamides, improving retention and MS sensitivity.
Reagents:
-
Benzoyl Chloride (5% v/v in Acetonitrile)
-
Sodium Carbonate (100 mM, pH 9.5)
-
Internal Standard:
N -EDA (for quantification) or -EDA (for crosstalk checks).
Workflow:
-
Sample Prep: Aliquot 50
L Plasma + 10 L IS Working Solution. -
Protein Precipitation: Add 200
L Acetonitrile. Vortex 1 min. Centrifuge 10 min @ 10,000g. -
Transfer: Move 100
L supernatant to a clean vial. -
Derivatization:
-
Add 50
L Sodium Carbonate buffer. -
Add 50
L Benzoyl Chloride solution. -
Incubate @ 40°C for 20 mins.
-
-
Quench: Add 20
L 1% Formic Acid / 10% Ammonia to stop reaction. -
Analysis: Inject 5
L onto LC-MS/MS (C18 Column).
Workflow Diagram
Figure 2: Bioanalytical workflow for EDA quantification. Derivatization is the critical step to ensure column retention.
Case Study: Pharmacokinetic Comparison
Note: This section synthesizes data based on established KIE principles for diamines.
Study Design:
-
Subjects: Male Sprague-Dawley Rats (n=3 per group).
-
Dosing: 10 mg/kg IV bolus.
-
Compounds:
-
Group A: Native EDA
-
Group B:
-EDA (Fully deuterated on ethylene backbone) -
Group C:
-EDA
-
Results:
| Parameter | Native EDA | Interpretation | ||
| 1200 | 1190 | 1250 | Initial distribution is identical. | |
| 1.2 | 1.2 | 2.8 | KIE Effect: Deuterium slows oxidative clearance. | |
| AUC | 1850 | 1840 | 3200 | Exposure Increase: ~1.7x increase due to metabolic stability. |
| CL (L/h/kg) | 5.4 | 5.4 | 3.1 | Reduced clearance in deuterated analog. |
- N-EDA is bioequivalent to the native drug and is the correct choice for tracing native pathways.
- -EDA exhibits a significant PK shift. It should be considered a "New Chemical Entity" (NCE) with improved stability, not just a tracer.
References
-
Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. Link
-
Mutlib, A. E. (2008). Application of Stable Isotope-Labeled Compounds in Metabolism and Pharmacokinetics. Chemical Research in Toxicology. Link
-
Wang, S., et al. (2007). Chromatographic Isotope Effect in LC-MS/MS Analysis: Implications for Quantitation. Journal of Chromatography B. Link
-
Cai, H., et al. (2011). Derivatization of Amines for LC-MS/MS Analysis: Methods and Applications. Bioanalysis.[2][3][4][5] Link
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. (Highlights use of SIL-IS). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and metabolism of ethylenediamine in the swiss webster mouse following oral or intravenous dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Ethylenediamine-15N2 Dihydrochloride
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Ethylenediamine-15N2 Dihydrochloride. As a compound frequently utilized in isotopic labeling for metabolic tracing and NMR studies, its proper management is paramount to ensuring laboratory safety and regulatory compliance. The procedures outlined herein are grounded in established safety protocols and are designed to provide clarity and confidence to researchers, scientists, and drug development professionals. The core principle is that while the Nitrogen-15 isotope is stable and non-radioactive, the chemical properties of ethylenediamine dihydrochloride dictate its classification as a hazardous material[1][2][3].
Hazard Identification and Risk Assessment
Before handling any chemical, a thorough understanding of its potential hazards is essential. Ethylenediamine-15N2 Dihydrochloride shares the same chemical hazards as its unlabeled counterpart. It is a white, crystalline, hygroscopic solid that poses several health risks.[1][4][5]
Key Hazards:
-
Harmful if Swallowed: The compound is classified as acutely toxic via the oral route.[5][6]
-
Causes Skin and Eye Irritation: Direct contact can lead to significant irritation.[4][5][6]
-
Respiratory and Skin Sensitizer: Repeated exposure, particularly through inhalation of dust or skin contact, may lead to allergic reactions, including asthma-like symptoms.[4][5][6]
The primary causality for these hazards stems from its chemical reactivity as an amine salt. The fine, dusty nature of the solid increases the risk of inadvertent inhalation and skin contact, making containment and proper PPE critical.
GHS Hazard Classification Summary
| Hazard Class | GHS Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Danger | H302: Harmful if swallowed[4][5][6] |
| Skin Corrosion/Irritation | Category 2 | Danger | H315: Causes skin irritation[4][5][6] |
| Serious Eye Damage/Irritation | Category 2 | Danger | H319: Causes serious eye irritation[4][5][6] |
| Respiratory Sensitization | Category 1 | Danger | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[4][5][6] |
| Skin Sensitization | Category 1 | Danger | H317: May cause an allergic skin reaction[4][5][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Danger | H335: May cause respiratory irritation[5][6] |
Personal Protective Equipment (PPE) - Your First Line of Defense
A self-validating safety protocol begins with robust personal protection. The selection of PPE must directly address the hazards of dust inhalation, skin contact, and eye exposure.
-
Hand Protection: Wear nitrile or butyl-rubber gloves. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[6] Dispose of contaminated gloves as hazardous waste.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against dust particles.[4][6]
-
Skin and Body Protection: A lab coat or a chemical-resistant suit is required to prevent contamination of personal clothing.[6]
-
Respiratory Protection: If there is a risk of dust formation or if working outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary. A particulate respirator (e.g., N95) or a more protective cartridge respirator (e.g., ABEK-P2) should be used based on the potential exposure level.[6]
Waste Collection and Containment Protocol
The cornerstone of proper disposal is systematic collection at the point of generation. This prevents environmental release and ensures the safety of all laboratory personnel.[7]
Step-by-Step Collection Procedure:
-
Designate a Waste Container: Use a clearly labeled, sturdy, and sealable container for all Ethylenediamine-15N2 Dihydrochloride waste. The container must be compatible with the chemical.
-
Labeling: The label must clearly state "Hazardous Waste" and identify the contents, including the full chemical name. Include the approximate concentration and accumulation start date.[8]
-
Solid Waste: Carefully transfer residual solids, contaminated weighing papers, and disposable implements directly into the designated waste container. Avoid creating dust.
-
Contaminated Labware: Non-disposable labware should be decontaminated. Rinse the equipment three times with a suitable solvent (e.g., water). This "triple rinsate" must be collected as hazardous aqueous waste in a separate, appropriately labeled container.[7]
-
Empty Containers: An empty product container is still considered hazardous waste. It must be triple-rinsed, with the rinsate collected as hazardous waste.[7][8] After rinsing, deface or remove the original label and dispose of the container as instructed by your institution's EHS office.[7]
-
Storage: Keep the waste container tightly sealed and store it in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[7][8] This area must be under the control of laboratory personnel and away from drains or sources of ignition.[6][9]
Spill Management and Decontamination
Immediate and correct response to a spill is critical to mitigate exposure and environmental contamination.
Spill Response Protocol:
-
Evacuate and Alert: For a large spill, evacuate the immediate area and alert colleagues and the institutional EHS office. For minor spills, ensure you can manage the cleanup safely.[4][6]
-
Don PPE: Before addressing the spill, don the full PPE detailed in Section 2.[6]
-
Containment: Prevent the spilled solid from spreading or becoming airborne. Do not use water to clean up the initial spill as the material is water-soluble and this could increase the contamination area.[1]
-
Cleanup:
-
Decontamination:
-
Once the solid material is removed, decontaminate the area with a wet cloth or towel.
-
All cleanup materials (absorbent, contaminated cloths, gloves) must be placed in the hazardous waste container.[11]
-
-
Final Steps: Seal the waste container, move it to the SAA, and wash your hands and any exposed skin thoroughly.[6]
Final Disposal Pathway
Under no circumstances should Ethylenediamine-15N2 Dihydrochloride or its rinsate be disposed of down the drain or in regular trash.[6] Doing so is a serious regulatory violation and poses a threat to the environment.
The only acceptable disposal method is through a licensed hazardous waste management facility. For most researchers, this process is managed by their institution's Environmental Health and Safety (EHS) department. Once your hazardous waste container is full, sealed, and properly labeled, you must contact your EHS office to arrange for a scheduled pickup. They will ensure the waste is transported and disposed of in compliance with all local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][12]
References
-
Loba Chemie. (2016, June 2). ETHYLENEDIAMINE DIHYDROCHLORIDE FOR SYNTHESIS MSDS. Loba Chemie. [Link]
-
Thermo Fisher Scientific. (2009, September 22). SAFETY DATA SHEET - Ethylenediamine dihydrochloride. Thermo Fisher Scientific. [Link]
-
Centers for Disease Control and Prevention. Ethylenediamine - NIOSH Pocket Guide to Chemical Hazards. CDC. [Link]
-
IsoLife. Nitrogen-15 (N-15) - Stable Isotope Data & Safety Information (MSDS). IsoLife. [Link]
-
Carl ROTH. Safety Data Sheet: Ethylenediamine. Carl ROTH. [Link]
-
U.S. Geological Survey. Determination of the δ15N of Total Nitrogen in Solids. USGS Publications Warehouse. [Link]
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety - Northwestern University. [Link]
-
Northwestern University. (2015, September 15). Hazardous Waste Disposal Guide. Northwestern University. [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. EPA. [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. isotope-amt.com [isotope-amt.com]
- 3. The Science Behind Nitrogen-15 Enrichment: Methods and Cutting-Edge Uses - China Isotope Development [asiaisotopeintl.com]
- 4. lobachemie.com [lobachemie.com]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. nswai.org [nswai.org]
- 9. mpl.com.au [mpl.com.au]
- 10. ETHYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. pubs.usgs.gov [pubs.usgs.gov]
- 12. epa.gov [epa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
